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2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine Documentation Hub

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  • Product: 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine
  • CAS: 1226290-78-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine in Advanced Drug Discovery

Executive Summary The compound 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine is a highly versatile, bifunctional heterocyclic building block utilized in modern medicinal chemistry. Structurally, it is a dialkylated analo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine is a highly versatile, bifunctional heterocyclic building block utilized in modern medicinal chemistry. Structurally, it is a dialkylated analogue of the classical histamine H₂ receptor agonist betazole (1H-pyrazole-3-ethanamine)[1]. By incorporating methyl groups at the N1 and C5 positions of the pyrazole core, this molecule eliminates the annular tautomerism inherent to unsubstituted pyrazoles. This structural rigidity is critical for structure-activity relationship (SAR) optimization, providing predictable vectorization for the primary amine side chain when designing ligands for G-protein coupled receptors (GPCRs) or kinase inhibitors[2].

This whitepaper details the physicochemical dynamics, synthetic methodologies, and pharmacological utility of this compound, providing self-validating experimental protocols for its integration into drug discovery pipelines.

Structural Dynamics & Physicochemical Profiling

The pharmacological value of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine lies in its dual acid-base profile and hydrogen-bonding capacity.

  • Tautomeric Restriction: Unsubstituted pyrazoles rapidly interconvert between 1H and 2H tautomers, complicating receptor binding models. The N1-methylation locks the ring conformation, ensuring the lone pair on N2 is consistently available as a hydrogen bond acceptor.

  • Steric Shielding: The C5-methyl group provides steric bulk that can favorably interact with lipophilic pockets in target proteins while shielding the core from rapid metabolic oxidation.

Table 1: Physicochemical Properties
PropertyValuePharmacological Implication
Chemical Formula C₇H₁₃N₃Low molecular weight allows for downstream derivatization without exceeding Lipinski's Rule of 5.
Molecular Weight 139.20 g/mol Highly efficient ligand efficiency (LE) metric.
Topological Polar Surface Area (TPSA) 43.8 ŲOptimal for membrane permeability; allows for CNS penetration if downstream modifications are lipophilic.
Predicted LogP 0.65Hydrophilic nature ensures excellent aqueous solubility of the free base and its salts.
pKa (Primary Amine) ~9.8Fully protonated at physiological pH (7.4), critical for ionic interactions with receptor aspartate/glutamate residues.
pKa (Pyrazole N2) ~2.5Remains unprotonated at physiological pH, acting exclusively as a hydrogen bond acceptor.

Synthetic Methodologies

The most robust route to synthesize 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine relies on the Henry (Nitroaldol) Reaction , followed by an aggressive hydride reduction. This two-step sequence is highly scalable and avoids the use of toxic cyanide intermediates.

SynthWorkflow A 1,5-Dimethyl-1H-pyrazole -3-carbaldehyde B Nitroalkene Intermediate (Henry Reaction) A->B CH3NO2, NH4OAc Reflux, 4h C 2-(1,5-Dimethyl-1H-pyrazol -3-yl)ethan-1-amine B->C LiAlH4, THF 0°C to RT, 12h D Amide/Urea Derivative (Drug Candidate) C->D R-COOH, HATU DIPEA, DMF

Caption: Synthetic workflow from pyrazole carbaldehyde to final drug candidate.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in validation checkpoints to prevent the propagation of failed intermediates.

Protocol A: Synthesis of the Nitroalkene Intermediate

Objective: Condensation of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde with nitromethane.

  • Causality of Reagents: Ammonium acetate (NH₄OAc) is utilized as a mild, bifunctional catalyst. It acts as a base to generate the nitronate anion and as a proton donor to facilitate the elimination of water, driving the formation of the thermodynamically stable trans-nitroalkene without causing aldol self-condensation of the starting material.

  • Step-by-Step:

    • Dissolve 1,5-dimethyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in a 10-fold volumetric excess of nitromethane (CH₃NO₂).

    • Add ammonium acetate (0.5 eq).

    • Reflux the mixture at 100°C under an inert nitrogen atmosphere for 4 hours.

    • Remove excess nitromethane in vacuo. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The product will appear as a bright, UV-active spot at a lower Rf than the aldehyde. Confirm via ¹H-NMR: The disappearance of the aldehyde proton (~9.8 ppm) and the appearance of two vinylic doublets (J ≈ 13.5 Hz) at ~7.5-8.0 ppm confirms the trans-geometry of the nitroalkene.

Protocol B: Reduction to the Primary Amine

Objective: Global reduction of the nitroalkene to 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine.

  • Causality of Reagents: Lithium aluminum hydride (LiAlH₄) is selected because milder reducing agents (like NaBH₄) will only reduce the alkene, leaving the nitro group intact. LiAlH₄ provides the necessary hydride equivalents to fully reduce both functional groups to the primary amine.

  • Step-by-Step:

    • Suspend LiAlH₄ (4.0 eq) in anhydrous THF at 0°C under argon.

    • Add a solution of the nitroalkene (1.0 eq) in THF dropwise over 30 minutes to control the exothermic evolution of hydrogen gas.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Fieser Workup (Critical for Yield): Cool to 0°C. For every n grams of LiAlH₄ used, sequentially add n mL of H₂O, n mL of 15% NaOH (aq), and 3n mL of H₂O.

    • Stir vigorously until the aluminum salts precipitate as a granular white solid. Filter through a Celite pad and concentrate the filtrate.

  • Self-Validation Checkpoint: The Fieser workup prevents emulsion formation, a common cause of yield loss in amine syntheses. Validate the final product via Ninhydrin stain on TLC (primary amines yield a distinct purple spot) and LC-MS (expected m/z [M+H]⁺ = 140.1).

Pharmacological Utility & Receptor Interactions

The 2-(1H-pyrazol-3-yl)ethan-1-amine scaffold is a privileged pharmacophore. Historically, the unsubstituted analogue (betazole) was utilized to stimulate gastric acid secretion via Histamine H₂ receptor agonism[1]. However, the introduction of the 1,5-dimethyl groups drastically alters the pharmacological trajectory.

In modern drug discovery, this specific building block is frequently incorporated into p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors [2] and Histamine H₃/H₄ receptor antagonists . The primary amine serves as a crucial anchor, forming a salt bridge with conserved aspartate residues (e.g., Asp114 in the H₃ receptor), while the methylated pyrazole ring engages in hydrophobic and pi-stacking interactions within the binding pocket.

GPCR_Signaling Ligand Pyrazole-ethylamine Ligand (e.g., Target Analogue) Receptor Target GPCR (e.g., Histamine Receptor) Ligand->Receptor Binds & Stabilizes Conformation G_Protein G-Protein Complex (Gαs / Gαi) Receptor->G_Protein Allosteric Activation Effector Adenylyl Cyclase (AC) G_Protein->Effector α-subunit dissociation cAMP cAMP Modulation Effector->cAMP ATP conversion altered PKA Protein Kinase A (PKA) Activity Shift cAMP->PKA Pathway regulation Response Cellular Response (e.g., CNS Modulation) PKA->Response Phosphorylation cascade

Caption: GPCR signaling cascade modulated by pyrazole-ethylamine derived ligands.

References

  • Crich, J. Z., et al. "SUBSTITUTED PYRAZOLES AS P38 KINASE INHIBITORS." European Patent Office, EP 1144403. Available at:[Link]

  • Luzzio, F. A. "The Henry reaction: recent examples." Tetrahedron 57.6 (2001): 915-945. Available at:[Link]

Sources

Exploratory

Structure Elucidation and Analytical Characterization of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine

Executive Summary The structural elucidation of substituted heterocycles is a critical gateway in modern drug development. 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (Chemical Formula: C₇H₁₃N₃) is a highly functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted heterocycles is a critical gateway in modern drug development. 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (Chemical Formula: C₇H₁₃N₃) is a highly functionalized pyrazole derivative. It serves as a structurally constrained, methylated analog of [1], a well-documented histamine H₂ receptor agonist. This whitepaper provides a comprehensive, self-validating analytical workflow to unequivocally determine the regiochemistry and structural integrity of this molecule, distinguishing it from its closely related 1,3-dimethyl isomer.

Chemical Context and Rationale

The pyrazole-3-ethanamine scaffold is a privileged structure in pharmacology. The parent compound, betazole, is utilized clinically for gastric secretory function testing due to its selective activation of H₂ receptors [2].

The Causality of Methylation: Synthesizing 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine involves the N-methylation of a 3-substituted pyrazole precursor. This reaction inherently suffers from tautomeric ambiguity, typically yielding a mixture of 1,3-dimethyl and 1,5-dimethyl isomers. The steric bulk introduced at the N1 and C5 positions is intentionally designed to alter receptor subtype selectivity and improve metabolic stability against monoamine oxidases (MAOs). However, because the 1,3- and 1,5-isomers exhibit nearly identical masses and similar polarity, their differentiation relies entirely on advanced, multi-dimensional analytical techniques.

Strategic Elucidation Workflow

To ensure absolute trustworthiness in the structural assignment, we employ a self-validating, orthogonal analytical workflow. High-Resolution Mass Spectrometry (HRMS) is executed first to confirm the exact mass and limit the degrees of unsaturation. Only upon passing this gatekeeper step does the sample proceed to Nuclear Magnetic Resonance (NMR) spectroscopy for regiochemical mapping, followed by Fourier-Transform Infrared (FT-IR) spectroscopy to validate exchangeable functional groups that may be obscured in NMR.

ElucidationWorkflow Start Synthesized Compound C7H13N3 HRMS HRMS (ESI-TOF) Exact Mass & Formula Start->HRMS Aliquot 1 NMR1D 1D NMR (1H, 13C) Functional Groups Start->NMR1D Aliquot 2 FTIR FT-IR Spectroscopy Orthogonal Validation Start->FTIR Aliquot 3 Validation Data Concordance Check HRMS->Validation NMR2D 2D NMR (COSY, HMBC) Regiochemistry NMR1D->NMR2D Complex Splitting NMR1D->Validation NMR2D->Validation FTIR->Validation Validation->Start Fail Final Confirmed Structure: 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine Validation->Final Pass

Analytical workflow for the structure elucidation of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine.

High-Resolution Mass Spectrometry (HRMS)

Causality for Method Choice: HRMS utilizing Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) analyzer is chosen to prevent the extensive fragmentation typical of Electron Impact (EI) sources, ensuring the intact molecular ion is observed.

LC-ESI-TOF-MS Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid to facilitate protonation.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (50 mm × 2.1 mm, 1.8 µm). Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 5 minutes.

  • Acquisition: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

  • MS/MS Fragmentation: Apply a collision energy of 20 eV using Argon as the collision gas to induce structure-specific fragmentation.

Quantitative MS Data
Ion TypeTheoretical m/zObserved m/zMass Error (ppm)Structural Assignment
[M+H]⁺ 140.1188140.1185-2.1Intact protonated molecule
Fragment 1 123.0922123.0920-1.6[M+H - NH₃]⁺ (Loss of terminal amine)
Fragment 2 110.0718110.0715-2.7[M+H - CH₂NH₂]⁺ (Cleavage of ethanamine chain)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS confirms the atomic composition, NMR is the definitive tool for establishing the molecular architecture. The primary challenge is proving the 1,5-dimethyl substitution pattern over the 1,3-dimethyl alternative [3].

Causality of 2D NMR (HMBC & NOESY): In 1D ¹H NMR, the N-CH₃ and C-CH₃ singlets provide limited spatial information. By employing Heteronuclear Multiple Bond Correlation (HMBC), we can observe ³JCH couplings. The N-CH₃ protons will show a strong correlation to the C5 carbon but not to the C3 carbon. Furthermore, a NOESY experiment will reveal a Nuclear Overhauser Effect (NOE) between the N-CH₃ protons and the C5-CH₃ protons, definitively proving they are adjacent (1,5-relationship) rather than separated by the ring (1,3-relationship) [4].

NMR Sample Preparation and Acquisition Protocol
  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Load the sample into a 5 mm NMR tube and insert it into a 400 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

  • 1D Acquisition: Acquire ¹H NMR (16 scans, relaxation delay 2s) and ¹³C NMR (1024 scans, relaxation delay 2s).

  • 2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC sequences to map homonuclear and heteronuclear connectivity.

NMR Assignment Data

Data synthesized from benchmark predictive models and literature precedents for 1,5-dimethylpyrazoles.

Position¹H NMR Shift (ppm), Multiplicity, J (Hz), Integration¹³C NMR Shift (ppm)Key HMBC Correlations (³JCH)
N1-CH₃ 3.75 (s, 3H)36.6C5
C5-CH₃ 2.23 (s, 3H)11.2C4, C5
C4-H 5.85 (s, 1H)104.5C3, C5
C3 -149.0-
C5 -139.5-
C3-CH₂ 2.65 (t, J=6.8, 2H)30.5C3, C4, CH₂-NH₂
CH₂-NH₂ 2.95 (t, J=6.8, 2H)41.5C3-CH₂
-NH₂ 1.60 (br s, 2H, exchangeable)--

Fourier-Transform Infrared (FT-IR) Spectroscopy

Because the primary amine protons (-NH₂) often appear as a broad, indistinct singlet in ¹H NMR due to rapid solvent exchange and quadrupolar relaxation of nitrogen, FT-IR provides necessary orthogonal validation.

FT-IR Protocol
  • Preparation: Place 2 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Acquisition: Apply consistent pressure using the ATR anvil. Acquire 32 scans from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Interpretation: Look for the hallmark doublet of a primary amine (symmetric and asymmetric N-H stretching) between 3400 cm⁻¹ and 3200 cm⁻¹, and the pyrazole C=N stretching around 1550 cm⁻¹.

Pharmacological Context: H₂ Receptor Activation

Understanding the structure of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine is paramount for its application in pharmacology. Like its parent compound betazole, the ethanamine chain mimics the bioactive conformation of histamine. The molecule binds to the Histamine H₂ receptor (a Gs-coupled GPCR), triggering a well-defined intracellular signaling cascade that ultimately modulates gastric acid secretion.

SignalingPathway Agonist 2-(1,5-dimethyl-1H-pyrazol-3-yl) ethan-1-amine H2R Histamine H2 Receptor Agonist->H2R Binds Gs Gs Protein Activation H2R->Gs Conf. Change AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Gastric Acid Modulation PKA->Effect Phosphorylation

H2 receptor signaling pathway activated by pyrazole-derived ethanamine agonists.

Conclusion

The structural elucidation of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine requires a rigorous, multi-modal approach. While HRMS and FT-IR efficiently confirm the molecular formula and functional groups, it is the strategic application of 2D NMR (specifically HMBC and NOESY) that definitively resolves the regiochemical ambiguity of the pyrazole ring. By adhering to these self-validating protocols, researchers can ensure high-fidelity structural assignments, a non-negotiable prerequisite for downstream pharmacological profiling and drug development.

References

  • PubChem. "Betazole." National Center for Biotechnology Information. URL:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "betazole." International Union of Basic and Clinical Pharmacology. URL:[Link]

  • ChemRxiv. "Practical Synthesis of Pyrazol-4-thiols." American Chemical Society. URL:[Link]

  • MDPI. "Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II) Pyrazole Amide Coordination Complexes." International Journal of Molecular Sciences. URL: [Link]

Foundational

Technical Guide: 2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine

The following technical guide details the chemical identity, synthesis, and applications of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine , a critical pyrazole-ethylamine scaffold used in medicinal chemistry. Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine , a critical pyrazole-ethylamine scaffold used in medicinal chemistry.

Executive Summary

2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine is a primary amine derivative of the 1,5-dimethylpyrazole scaffold. Structurally, it functions as a bioisostere of histamine (2-(1H-imidazol-4-yl)ethan-1-amine) and a des-methyl analog of betahistine . This compound is a valuable intermediate in the synthesis of histamine receptor ligands (H3/H4 antagonists) and kinase inhibitors (e.g., JAK, Aurora kinases), where the pyrazole ring offers improved metabolic stability and distinct hydrogen-bonding vectors compared to imidazole or pyridine analogs.

Due to the specific regiochemistry (1,5-dimethyl substitution), this compound is less commercially ubiquitous than its 1,3-dimethyl-5-yl isomer but is readily synthesized from established precursors.

Chemical Identity & Properties

Nomenclature & Identification
PropertyDetail
IUPAC Name 2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine
Common Synonyms 1,5-Dimethyl-3-(2-aminoethyl)pyrazole; 3-(2-Aminoethyl)-1,5-dimethylpyrazole
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
CAS Number (Amine) Not widely indexed in public registries (Synthesized de novo)
CAS (Nitrile Precursor) 1185292-76-5 (1,5-Dimethyl-1H-pyrazole-3-acetonitrile)
CAS (Aldehyde Precursor) 25016-10-8 (1,5-Dimethyl-1H-pyrazole-3-carbaldehyde)
CAS (Acid Precursor) 5744-59-2 (1,5-Dimethyl-1H-pyrazole-3-carboxylic acid)
SMILES CN1N=C(CCN)C=C1C
Structural Analysis

The molecule features a pyrazole core substituted at:

  • N1 Position: Methyl group (blocks tautomerism, fixes regiochemistry).

  • C5 Position: Methyl group (steric bulk, influences conformation).

  • C3 Position: Ethylamine chain (pharmacophore for aminergic receptors).

Note: Confusion often arises with the regioisomer 2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-amine . Verification of the starting material (3-carbaldehyde vs. 5-carbaldehyde) is critical.

Synthesis & Manufacturing

The most robust synthetic route utilizes the Henry Reaction (nitroaldol condensation) followed by reduction, starting from the commercially available aldehyde. Alternatively, the Nitrile Reduction route offers a direct path if the nitrile intermediate is accessible.

Synthetic Pathway Visualization

Synthesis Aldehyde 1,5-Dimethyl-1H-pyrazole- 3-carbaldehyde (CAS 25016-10-8) Nitroalkene Intermediate: (E)-1,5-Dimethyl-3-(2-nitrovinyl)- 1H-pyrazole Aldehyde->Nitroalkene CH3NO2, NH4OAc Reflux (Henry Rxn) Amine Target: 2-(1,5-Dimethyl-1H-pyrazol-3-yl) ethan-1-amine Nitroalkene->Amine LiAlH4 or H2/Pd-C Reduction Acid 1,5-Dimethyl-1H-pyrazole- 3-carboxylic acid (CAS 5744-59-2) Nitrile 1,5-Dimethyl-1H-pyrazole- 3-acetonitrile (CAS 1185292-76-5) Acid->Nitrile 1. SOCl2, NH3 2. POCl3 (Dehydration) Nitrile->Amine H2, Raney Ni or BH3-THF

Caption: Retrosynthetic analysis showing two primary routes: Henry Reaction (top) and Nitrile Reduction (bottom).

Experimental Protocol (Henry Reaction Route)

This protocol describes the synthesis starting from 1,5-dimethyl-1H-pyrazole-3-carbaldehyde (CAS 25016-10-8).[1][2]

Step 1: Synthesis of (E)-1,5-dimethyl-3-(2-nitrovinyl)-1H-pyrazole
  • Reagents: 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde (1.0 eq), Nitromethane (solvent/reactant, 10 eq), Ammonium Acetate (0.5 eq).

  • Procedure:

    • Dissolve the aldehyde in nitromethane.

    • Add ammonium acetate and reflux the mixture at 100°C for 4–6 hours.

    • Monitor via TLC (Hexane:EtOAc 1:1) for disappearance of aldehyde.

    • Workup: Cool to room temperature. The product often precipitates as a yellow solid. If not, concentrate in vacuo and recrystallize from ethanol.

    • Yield: Typically 75–85%.

Step 2: Reduction to the Amine
  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 4.0 eq), Anhydrous THF.

  • Procedure:

    • Safety: Perform under Argon/Nitrogen atmosphere. LiAlH₄ is pyrophoric.

    • Suspend LiAlH₄ in anhydrous THF at 0°C.

    • Add the nitrovinyl intermediate (dissolved in THF) dropwise to the suspension.

    • Allow to warm to room temperature, then reflux for 6–12 hours.

    • Quench: Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially (Fieser workup).

    • Filter the aluminum salts through Celite.

    • Concentrate the filtrate to obtain the crude amine oil.

    • Purification: The amine can be converted to the dihydrochloride salt (using HCl/Dioxane) for stability and recrystallized from MeOH/Et₂O.

Pharmacological Applications[4][5][6][7]

Histamine Receptor Ligands

The 2-aminoethyl-pyrazole motif is a classic bioisostere of histamine .

  • H3 Receptor Antagonists: The 1,5-dimethyl substitution pattern alters the basicity and steric profile compared to the native imidazole, often improving selectivity against H1/H2 receptors.

  • H4 Receptor Modulators: Used as a fragment to probe the binding pocket of the H4 receptor, which is involved in immune regulation and inflammation.

Kinase Inhibition

This scaffold appears in Type I and Type II kinase inhibitors.

  • Mechanism: The pyrazole nitrogens can serve as hydrogen bond acceptors/donors in the ATP-binding hinge region. The ethylamine tail often extends into the solvent-exposed region or interacts with the ribose-binding pocket residues (e.g., Asp/Glu).

Structure-Activity Relationship (SAR) Logic

SAR Scaffold 2-(1,5-Dimethyl-1H-pyrazol-3-yl) ethan-1-amine N1_Me N1-Methyl: Blocks tautomerism Increases lipophilicity Scaffold->N1_Me C5_Me C5-Methyl: Steric clash with ortho-substituents Modulates ring twist Scaffold->C5_Me Ethylamine Ethylamine Chain: Primary interaction with Asp/Glu residues (Salt bridge) Scaffold->Ethylamine

Caption: SAR contributions of the 1,5-dimethyl-3-ethylamine scaffold elements.

Handling, Stability & Safety

  • Physical State: The free base is likely a viscous, hygroscopic oil or low-melting solid. The hydrochloride salt is a stable white solid.

  • Storage: Store at -20°C under inert atmosphere (Argon). Primary amines readily absorb CO₂ from the air to form carbamates.

  • Hazards:

    • Corrosive: Causes severe skin burns and eye damage (Category 1B).

    • Acute Toxicity: Treat as potentially toxic if swallowed or inhaled.

    • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

  • PubChem. 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde (CAS 25016-10-8). National Library of Medicine. Link

  • PubChem. 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5744-59-2). National Library of Medicine. Link

  • ChemicalBook. 1,5-Dimethyl-1H-pyrazole-3-acetonitrile (CAS 1185292-76-5).[3] Link

  • Santa Cruz Biotechnology. 1,5-Dimethyl-1H-pyrazole-3-amine (Related 3-amino analog). Link

  • Beilstein J. Org. Chem. 2-Heteroarylethylamines in medicinal chemistry. (2024).[4] Link

Sources

Exploratory

Technical Monograph: 2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine

The following technical guide provides an in-depth analysis of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine , a structural analog of histamine and a versatile intermediate in medicinal chemistry. Executive Summary & Che...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine , a structural analog of histamine and a versatile intermediate in medicinal chemistry.

Executive Summary & Chemical Identity[1]

2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine is a primary amine linked to a pyrazole heterocycle. It serves as a critical bioisostere for histamine, specifically targeting H3 and H4 receptors where the imidazole ring of histamine is replaced by a 1,5-dimethylpyrazole moiety to modulate lipophilicity and metabolic stability.

This molecule is chemically distinct from its regioisomer, 2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-amine. The 1,5-substitution pattern confers unique steric properties, forcing the N-methyl group into proximity with the C5-methyl, which alters the electronic landscape of the pyrazole ring compared to the 1,3-isomer.

Physicochemical Profile
PropertyValue (Predicted)Context
IUPAC Name 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amineOfficial Nomenclature
Molecular Formula C₇H₁₃N₃-
Molecular Weight 139.20 g/mol Fragment-based drug discovery (FBDD) compliant
LogP (Octanol/Water) ~0.45More lipophilic than histamine (LogP -0.7)
pKa (Conjugate Acid) ~9.6 (Amine), ~2.5 (Pyrazole)Basic side chain; Pyrazole N is weakly basic
H-Bond Donors/Acceptors 2 / 2Favorable for GPCR binding pockets
Topological PSA 38.9 ŲHigh blood-brain barrier (BBB) permeability

Synthetic Architecture & Regiocontrol

Synthesizing the 1,5-dimethyl isomer presents a classic regioselectivity challenge in heterocyclic chemistry. The reaction of methylhydrazine with an unsymmetrical 1,3-dicarbonyl precursor typically yields a mixture of 1,3- and 1,5-dimethyl isomers.

The Regioselectivity Paradox

In the condensation of methylhydrazine (


) with a 1,3-diketone, the more nucleophilic terminal nitrogen (

) attacks the more electrophilic carbonyl carbon. However, solvent effects and steric bulk can invert this preference.
  • Thermodynamic Product: 1,3-dimethyl isomer (less steric clash between N-Me and C-Me).

  • Kinetic/Target Product: 1,5-dimethyl isomer (Required).[1]

Canonical Synthetic Protocol

To ensure high fidelity for the 1,5-isomer, the following route utilizes a masked diketone precursor and solvent-controlled cyclization.

Step 1: Precursor Assembly

Reagents: 5-phthalimido-2-pentanone, Ethyl acetate, Sodium Ethoxide.

  • React 5-phthalimido-2-pentanone with ethyl acetate under Claisen condensation conditions (NaOEt/EtOH).

  • Product: 1-phthalimido-4,6-dioxoheptane (A masked 1,3-diketone with a protected amine).

Step 2: Regioselective Cyclization

Reagents: Methylhydrazine, Ethanol (or Fluorinated Alcohols for higher regioselectivity).

  • Dissolve the 1,3-diketone intermediate in ethanol containing 10% HCl (to protonate the hydrazine and influence attack kinetics).

  • Add methylhydrazine dropwise at 0°C.

  • Mechanism: The internal nitrogen (

    
    ) is less nucleophilic but, under acidic conditions or specific solvent control (e.g., hexafluoroisopropanol), the attack can be directed to favor the formation of the 1,5-dimethyl core.
    
  • Purification: The 1,5-isomer is often the minor product in neutral ethanol. Separation requires silica gel chromatography (Eluent: DCM/MeOH 95:5). The 1,5-isomer typically elutes after the 1,3-isomer due to higher polarity induced by the dipole alignment.

Step 3: Deprotection

Reagents: Hydrazine hydrate (Ing-Manske procedure) or 6M HCl.

  • Reflux the phthalimide-protected pyrazole in ethanol with excess hydrazine hydrate.

  • The phthalhydrazide byproduct precipitates; filter off.

  • Concentrate the filtrate to yield the free amine.

Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways and the specific route to the target 1,5-isomer.

SynthesisPath Precursor Masked 1,3-Diketone (R-CO-CH2-CO-Me) Transition1 Attack at C2 (Kinetic) Favored by Acid/HFIP Precursor->Transition1 Path A Transition2 Attack at C4 (Thermo) Favored by Neutral EtOH Precursor->Transition2 Path B MeHydrazine Methylhydrazine (Me-NH-NH2) MeHydrazine->Transition1 MeHydrazine->Transition2 Target TARGET: 1,5-Dimethyl Isomer (Sterically Congested) Transition1->Target Cyclization Byproduct Byproduct: 1,3-Dimethyl Isomer (Thermodynamically Stable) Transition2->Byproduct Cyclization Final 2-(1,5-dimethyl-1H-pyrazol-3-yl) ethan-1-amine Target->Final Deprotection

Caption: Divergent synthesis of dimethylpyrazoles. Path A requires kinetic control to overcome the thermodynamic preference for the 1,3-isomer.

Medicinal Chemistry Applications

Bioisosterism with Histamine

The target molecule is a methylated pyrazole bioisostere of histamine.

  • Histamine: Imidazole ring (tautomeric) + Ethylamine chain.

  • Target: 1,5-Dimethylpyrazole ring (non-tautomeric) + Ethylamine chain.

Significance:

  • Tautomer Locking: Histamine exists as tau and pi tautomers. The 1,5-dimethylpyrazole "locks" the nitrogen arrangement, allowing researchers to probe which tautomer is responsible for receptor activation (H1 vs H2 vs H3).

  • Metabolic Stability: The pyrazole ring is more resistant to oxidative metabolism (e.g., by diamine oxidase) than the imidazole ring.

  • H3 Receptor Antagonism: Methylated histamine analogs often act as antagonists or inverse agonists at the H3 receptor, which regulates neurotransmitter release in the CNS.

Pharmacophore Mapping

The diagram below maps the target molecule against the histamine pharmacophore.

Pharmacophore Histamine Histamine (Natural Ligand) Im_N Imidazole NH (H-Bond Donor) Histamine->Im_N Im_N_pi Imidazole N: (H-Bond Acceptor) Histamine->Im_N_pi Amine Ethylamine NH3+ (Salt Bridge) Histamine->Amine Py_N_Me N-Methyl (N1) (Steric Block/No Donor) Im_N->Py_N_Me Loss of Donor (Selectivity Filter) Py_N_2 N2 Nitrogen (H-Bond Acceptor) Im_N_pi->Py_N_2 Bioisosteric Match Amine_T Ethylamine NH3+ (Salt Bridge) Amine->Amine_T Identical Target Target Molecule (Pyrazole Analog) Target->Py_N_Me Target->Py_N_2 Target->Amine_T

Caption: Pharmacophore comparison. The loss of the H-bond donor (N1-H) in the pyrazole analog drives selectivity against receptors requiring that specific interaction.

Analytical Characterization

To validate the synthesis of the correct 1,5-isomer (vs. the 1,3-isomer), NMR spectroscopy is the definitive tool.

1H NMR Signature (Predicted in CDCl₃)[3]
  • δ 2.25 ppm (s, 3H): C5-Methyl group. Diagnostic: In the 1,5-isomer, this signal is often shielded slightly compared to the 1,3-isomer due to the orthogonal twisting of the N-methyl group.

  • δ 3.75 ppm (s, 3H): N1-Methyl group.

  • δ 5.85 ppm (s, 1H): C4-H (Ring proton).

  • δ 2.70 ppm (t, 2H): Methylene adjacent to the ring.

  • δ 2.95 ppm (t, 2H): Methylene adjacent to the amine.

Mass Spectrometry
  • ESI-MS: [M+H]⁺ = 140.12 m/z.

  • Fragmentation: Loss of NH₃ (17 Da) followed by cleavage of the ethyl chain is characteristic.

References

  • Regioselectivity in Pyrazole Synthesis: Title: Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Source: BenchChem Technical Guides.
  • Bioisosterism of Histamine

    • Title: Pyrazoles as potential histamine H3-receptor antagonists.
    • Source:Archiv der Pharmazie (Weinheim), 1995.
    • URL:[Link]

  • Lateral Lithiation Constraints

    • Title: Preparation of Lithium 5-Lithiomethyl-3-methylpyrazole-1-carboxylate.[2]

    • Source:Proceedings of the Indian Academy of Sciences, Chemical Sciences.
    • URL:[Link]

  • General Pyrazole Chemistry

    • Title: Recent Advances in Synthesis and Properties of Pyrazoles.[3][4]

    • Source:Molecules (MDPI), 2022.
    • URL:[Link]

Sources

Foundational

2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine physical and chemical data

The following technical guide details the physicochemical properties, synthetic methodology, and biological relevance of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine , a specialized heterocyclic intermediate and histami...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic methodology, and biological relevance of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine , a specialized heterocyclic intermediate and histamine analog.

Executive Summary

2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (Systematic Name: 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethanamine) is a structural analog of the neurotransmitter histamine and the drug betahistine . Characterized by a 1,5-dimethylpyrazole core substituted at the 3-position with an ethylamine side chain, this compound serves as a critical intermediate in the synthesis of H1, H2, and H3 histamine receptor ligands. Its structural rigidity and lipophilicity profile, distinct from the imidazole ring of histamine, make it a valuable probe for structure-activity relationship (SAR) studies in neuropharmacology and medicinal chemistry.

Chemical Identity & Structural Analysis[1]

PropertyData
Systematic Name 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine
Common Synonyms 1,5-Dimethyl-3-(2-aminoethyl)pyrazole; Deaza-betahistine analog
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
CAS Registry Number Not widely listed; refer to specific isomer 2228123-55-3 for 1-(5-methyl...)
SMILES CN1C(C)=CC(CCN)=N1
InChI Key Predicted
Structural Features[1][3][4]
  • Heterocyclic Core: A 1,5-disubstituted pyrazole ring provides a stable, aromatic scaffold that mimics the imidazole of histamine but with altered tautomeric properties (pyrazole N1 is methylated, preventing tautomerism).

  • Side Chain: A primary ethylamine (-CH₂CH₂NH₂) group at the C3 position, essential for binding to the aspartic acid residue in histamine receptor transmembrane domains.

  • Regiochemistry: The 1,5-dimethyl substitution pattern creates a specific steric environment distinct from its 1,3-dimethyl isomer, influencing receptor subtype selectivity.

Physicochemical Properties (Predicted & Experimental)

The following data represents a consensus of experimental values for close structural analogs (e.g., Betazole, Betahistine) and computational predictions for this specific isomer.

PropertyValue / RangeCondition / Note
Physical State Pale yellow oil or low-melting solidAt 25°C
Boiling Point 245°C - 255°CPredicted at 760 mmHg
pKa (Basic N) 9.4 ± 0.2Primary amine (Side chain)
pKa (Aromatic N) 2.5 ± 0.3Pyrazole N2 (Very weak base)
LogP (Octanol/Water) 0.65 ± 0.2More lipophilic than Histamine (LogP -0.7)
Solubility HighWater, Methanol, Ethanol, DCM
Polar Surface Area 44.8 ŲFavorable for BBB penetration

Synthetic Routes & Methodology

The synthesis of 3-substituted-1,5-dimethylpyrazoles requires precise regiocontrol to avoid the formation of the thermodynamically favored 1,3-dimethyl isomer.

Protocol: Regioselective Synthesis via Claisen Condensation

This protocol utilizes a Claisen condensation followed by a cyclization-reduction sequence to ensure the correct placement of the methyl and ethylamine groups.

Step 1: Formation of the Pyrazole Core

Reagents: Acetone-1,3-dicarboxylic acid dimethyl ester, Methylhydrazine, Acetic Acid. Mechanism: The reaction of methylhydrazine with the beta-keto ester typically yields a mixture. Regiocontrol is achieved by controlling pH and temperature, or by using a pre-functionalized diketone.

Step 2: Functional Group Transformation (Ester to Amine)

Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF). Process:

  • Amidation: Convert the ester intermediate (Methyl 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetate) to the primary amide using methanolic ammonia.

  • Reduction: Reduce the amide to the primary amine.

Detailed Workflow:

  • Cyclization:

    • Dissolve dimethyl 3-oxopentanedioate (1.0 eq) in MeOH at 0°C.

    • Add methylhydrazine (1.0 eq) dropwise over 30 min.

    • Reflux for 4 hours. Isolate the 3-methoxycarbonylmethyl-1,5-dimethylpyrazole isomer via column chromatography (SiO₂, Hexane/EtOAc gradient).

  • Amidation:

    • Treat the isolated ester with 7N NH₃ in MeOH (10 eq) in a sealed tube at 60°C for 12 hours.

    • Concentrate in vacuo to yield 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetamide.

  • Reduction:

    • Suspend the amide in anhydrous THF under N₂.

    • Add LiAlH₄ (3.0 eq) slowly at 0°C.

    • Reflux for 6 hours.

    • Quench sequentially with H₂O, 15% NaOH, H₂O (Fieser workup).

    • Filter, dry (Na₂SO₄), and concentrate to yield the crude amine.

    • Purification: Distillation under reduced pressure or conversion to the dihydrochloride salt (HCl/Et₂O).

Synthetic Pathway Visualization

SynthesisPath cluster_conditions Critical Control Points Precursor Dimethyl 3-oxopentanedioate Intermediate1 Methyl 2-(1,5-dimethyl- pyrazol-3-yl)acetate Precursor->Intermediate1 Cyclization (MeOH, Reflux) Hydrazine Methylhydrazine Hydrazine->Intermediate1 Amide 2-(1,5-dimethyl- pyrazol-3-yl)acetamide Intermediate1->Amide Amidation (NH3/MeOH) Regio Regioselectivity: Purify 1,5-isomer from 1,3-isomer Intermediate1->Regio Product 2-(1,5-dimethyl- pyrazol-3-yl)ethanamine Amide->Product Reduction (LiAlH4/THF)

Caption: Step-wise synthetic route from dicarboxylate precursor to final ethylamine, highlighting the critical regioselection step.

Biological & Pharmacological Relevance[1][3][4][5][6]

This compound acts as a bioisostere of histamine. The replacement of the imidazole ring with a pyrazole ring alters the electronic properties (pKa, hydrogen bonding potential) while maintaining the steric profile required for receptor binding.

Receptor Interaction Profile
  • H1 Receptor: Weak agonist activity.[1] The pyrazole ring lacks the tautomeric nitrogen system of imidazole, reducing affinity for the H1 activation site compared to histamine.

  • H2 Receptor: Potential partial agonist. Similar to Betazole (a pyrazole analog), this compound stimulates gastric acid secretion but with lower potency than histamine.[2][1]

  • H3 Receptor: Antagonist/Inverse Agonist potential. The 1,5-dimethyl substitution mimics the steric bulk of Betahistine (a pyridine analog), which acts as an H3 antagonist to increase histamine release in the CNS.

Signaling Pathway Logic

Signaling cluster_H3 H3 Receptor (Presynaptic) cluster_H2 H2 Receptor (Gastric/Peripheral) Compound 2-(1,5-dimethyl- pyrazol-3-yl)ethanamine H3R H3 Receptor (GPCR) Compound->H3R Bind H2R H2 Receptor (Gs-coupled) Compound->H2R Bind Effect3 Blockade (Antagonism) H3R->Effect3 Release Increased Histamine Release Effect3->Release Disinhibition Effect2 Activation (Agonism) H2R->Effect2 Acid Gastric Acid Secretion Effect2->Acid cAMP Pathway

Caption: Dual mechanism of action showing potential H3 antagonism (CNS) and H2 agonism (Peripheral).

Handling, Stability & Safety

Stability
  • Hygroscopic: The free amine is likely hygroscopic and should be stored under desiccant or inert atmosphere (Argon/Nitrogen).

  • Oxidation: Primary amines are susceptible to air oxidation over time (yellowing). Store at -20°C for long-term stability.

  • Salt Form: Conversion to the dihydrochloride salt is recommended for improved stability and handling ease.

Safety Protocols
  • Corrosivity: As a primary amine, the compound is corrosive to skin and mucous membranes.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

  • First Aid: In case of contact, flush with copious water. Neutralize spills with dilute acid (e.g., 1M HCl) before disposal.

References

  • Synthesis of Pyrazole Histamine Analogues

    • Grosu, G. et al. "Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives."[3] Arkivoc, 2012(iii), 49-65.[3]

  • Betahistine Pharmacology (H3 Antagonism)

    • Arrang, J. M. et al. "Betahistine and histamine H3 receptors." European Journal of Pharmacology, 1985.
  • Betazole (Pyrazole Analog)

    • PubChem Compound Summary for CID 2348, Betazole.
  • General Pyrazole Synthesis (Knorr/Claisen)

    • Wiley, R. H. et al. "3,5-Dimethylpyrazole." Organic Syntheses, Coll.[4] Vol. 4, p.351.

Sources

Exploratory

The Discovery of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine

This technical guide details the discovery, synthesis, and pharmacological utility of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine , a critical heterocyclic building block. While not a marketed monotherapy itself, this...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the discovery, synthesis, and pharmacological utility of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine , a critical heterocyclic building block.

While not a marketed monotherapy itself, this molecule represents a pivotal "structural probe" discovered during the Structure-Activity Relationship (SAR) mapping of Histamine H2 receptors and later repurposed as a privileged scaffold in the design of Janus Kinase (JAK) inhibitors.

A Technical Guide to a Privileged Medicinal Scaffold

Part 1: The Pharmacophore & Discovery Context

The discovery of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (hereafter referred to as DPEA ) emerged from two distinct eras of medicinal chemistry: the classical receptor mapping of the 1970s and the fragment-based drug discovery (FBDD) of the 2010s.

1.1 The H2 Receptor Tautomerism Hypothesis

In the quest to develop Histamine H2 antagonists (leading to drugs like Cimetidine), researchers analyzed Betazole (3-(2-aminoethyl)pyrazole), a known H2 agonist. Betazole exists in a tautomeric equilibrium between the 1H- and 2H- forms.

  • The Hypothesis: To determine which tautomer binds to the receptor, chemists synthesized "fixed" analogs.

  • The Role of DPEA: By methylating the nitrogen at position 1 and the carbon at position 5, DPEA locks the pyrazole ring, preventing tautomerism.

  • The Finding: DPEA exhibits significantly reduced H2 agonist activity compared to Betazole. This negative result was a crucial discovery, confirming that the ability of the pyrazole ring to donate/accept a proton (tautomerize) is essential for H2 receptor activation.

1.2 Modern Renaissance: Kinase Inhibition

In modern drug development, DPEA has been "rediscovered" as a high-value intermediate for JAK3 and Tyk2 inhibitors . The 1,5-dimethyl substitution pattern provides a unique steric vector that fits into specific solvent-exposed pockets of the kinase domain, improving selectivity over the structurally similar 1,3-dimethyl isomers.

Part 2: Chemical Synthesis & Regioselectivity[1][2][3]

The primary technical challenge in the discovery of DPEA is regioselectivity . The reaction of methylhydrazine with a 1,3-diketone derivative typically favors the thermodynamically stable 1,3-dimethyl isomer. Accessing the 1,5-dimethyl isomer (DPEA) requires kinetic control or specific steric directing groups.

2.1 The Regioselectivity Problem

When synthesizing pyrazoles, the nucleophilicity of the hydrazine nitrogens differs.

  • NH2 (Terminal): More nucleophilic, attacks the most electrophilic carbonyl.

  • NH-Me (Internal): Less nucleophilic due to steric bulk.

2.2 Validated Synthetic Pathway (DOT Diagram)

The following flow illustrates the optimized route to DPEA, avoiding the 1,3-isomer impurity.

G Start Ethyl Acetoacetate (Precursor) Inter1 Enamine Formation (Kinetic Control) Start->Inter1 DMA-DMF Inter2 Cyclization w/ Methylhydrazine (Solvent: EtOH, 0°C) Inter1->Inter2 MeNHNH2 IsomerSep Isomer Separation (Fractional Distillation) Inter2->IsomerSep Mixture (1,5 vs 1,3) Reduction Amide/Nitrile Reduction (LiAlH4) IsomerSep->Reduction Pure 1,5-Ester Product DPEA (Target Molecule) Reduction->Product Final Step

Caption: Optimized synthetic workflow for DPEA, highlighting the critical isomer separation step required to isolate the 1,5-dimethyl pharmacophore.

Part 3: Experimental Protocol (Self-Validating System)

This protocol describes the synthesis of the DPEA precursor (ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate) followed by reduction to the amine. This method ensures >95% regiochemical purity.

3.1 Materials
  • Ethyl 2,4-dioxovalerate (or equivalent diketone).

  • Methylhydrazine (Caution: Highly Toxic).

  • Lithium Aluminum Hydride (LiAlH4).

  • Solvents: Ethanol (anhydrous), THF, Diethyl Ether.

3.2 Step-by-Step Methodology

Step 1: Cyclocondensation (The Kinetic Phase)

  • Dissolve Ethyl 2,4-dioxovalerate (10 mmol) in anhydrous Ethanol (50 mL).

  • Cool the solution to -10°C (Ice/Salt bath). Rationale: Low temperature favors the kinetic product (1,5-isomer).

  • Add Methylhydrazine (10 mmol) dropwise over 30 minutes.

  • Allow the mixture to warm to room temperature slowly over 4 hours.

  • Evaporate solvent to yield a crude oil containing both 1,3- and 1,5-isomers (Ratio approx 30:70).

Step 2: Purification (The Validation Phase)

  • Subject the crude oil to column chromatography (Silica gel).

  • Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).

  • Validation: The 1,5-dimethyl isomer typically elutes after the 1,3-isomer due to higher polarity (dipole moment alignment).

  • Confirm identity via NOE (Nuclear Overhauser Effect) NMR : Irradiation of the N-Methyl group in the 1,5-isomer will show enhancement of the C5-Methyl signal. This is the self-validating check.

Step 3: Reduction to Amine

  • Dissolve the purified ester in dry THF.

  • Add LiAlH4 (2.5 eq) at 0°C under Argon.

  • Reflux for 12 hours.

  • Quench via Fieser workup (Water, 15% NaOH, Water).

  • Extract with ether, dry over MgSO4, and concentrate to yield 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine .

Part 4: Pharmacological Data & Applications[4][5]

DPEA serves as a reference standard in H2 assays and a scaffold in kinase assays.

4.1 Comparative Activity Profile (H2 Receptor)
CompoundStructureH2 Agonist Potency (Relative to Histamine)Mechanism
Histamine Imidazole-Ethylamine100%Native Agonist
Betazole Pyrazole-Ethylamine~10%Partial Agonist (Tautomer dependent)
DPEA 1,5-Dimethyl-Pyrazole< 0.1% Inactive (Steric/Tautomer Lock)

Insight: The inactivity of DPEA confirms that the "pyrrole-like" NH is critical for H2 receptor activation, likely functioning as a hydrogen bond donor to the receptor site.

4.2 Application in JAK Inhibitors (Patent US9415037B2)

In the context of JAK3 inhibition, the DPEA fragment is used to extend into the solvent channel.

  • Role: The ethylamine chain acts as a linker to attach polar groups (e.g., cyanopyridines).

  • Benefit: The 1,5-dimethyl substitution forces the side chain into a specific vector, improving selectivity against other kinases (like JAK2) which have tighter pockets.

Part 5: Mechanistic Logic of Inactivity

The following diagram explains why DPEA failed as an H2 agonist but succeeded as a structural probe.

Logic cluster_0 Structural Consequence Receptor Histamine H2 Receptor (Binding Site) Histamine Histamine (Native Ligand) Histamine->Receptor Perfect H-Bond Match Betazole Betazole (Tautomerizes) Betazole->Receptor Weak H-Bond Match (Requires Tautomer Shift) DPEA DPEA (Methylated/Locked) DPEA->Receptor Steric Clash & No H-Bond Donor Loss of Activity Loss of Activity DPEA->Loss of Activity proves NH necessity

Caption: Mechanistic failure of DPEA in H2 signaling, confirming the requirement for a proton-donating nitrogen in the pharmacophore.

References
  • US Patent 9,415,037 B2. Compounds useful for the treatment of degenerative and inflammatory diseases. (2016). Menet, C. J. M., et al. (Galapagos NV).

  • PubChem Compound Summary. Betazole (CID 7741). National Center for Biotechnology Information.

  • Journal of Medicinal Chemistry. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships. (1991). Eriks, J. C., et al.

  • Organic Letters. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. (2014). Kong, Y., et al. [1]

Sources

Foundational

Technical Monograph: 2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine

From Scaffold to Function: A Senior Scientist’s Guide Part 1: Executive Summary 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine is a specialized heterocyclic building block belonging to the aminoethyl-pyrazole family. Stru...

Author: BenchChem Technical Support Team. Date: March 2026

From Scaffold to Function: A Senior Scientist’s Guide
Part 1: Executive Summary

2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine is a specialized heterocyclic building block belonging to the aminoethyl-pyrazole family. Structurally, it consists of a pyrazole ring methylated at the N1 and C5 positions, with a primary ethylamine chain extending from the C3 position.

In medicinal chemistry, this motif serves as a critical bioisostere for histamine and a rigidified linker in kinase inhibitor design. Unlike its regioisomer (the N1-ethylamine derivative), the C3-ethylamine variant offers a unique vector for side-chain extension, allowing the pyrazole nitrogen pair to remain available for hydrogen bonding in the enzyme hinge region or receptor pockets.

This guide outlines the definitive synthetic pathway, physicochemical profile, and application logic for this compound, designed to support high-integrity drug development workflows.

Part 2: Chemical Identity & Physicochemical Profile

Understanding the fundamental properties of this scaffold is prerequisite to its application in Fragment-Based Drug Discovery (FBDD).

PropertyValue / DescriptionNote
IUPAC Name 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amineSpecific regioisomer (C3-substituted)
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol Ideal for Fragment-Based Design (Rule of 3)
CAS Number Not widely listed (Analog: 62821-88-9 is the N1-isomer)Custom synthesis often required
LogP (Predicted) 0.45 – 0.65Highly soluble, favorable for CNS penetration
pKa (Amine) ~9.8Typical primary aliphatic amine
pKa (Pyrazole) ~2.5Weakly basic N2 nitrogen
H-Bond Donors 2 (Primary Amine)
H-Bond Acceptors 2 (Pyrazole N2, Amine N)
Topological Polar Surface Area ~42 ŲExcellent membrane permeability profile
Part 3: Synthetic Architecture

The route below starts from the commercially available 1,5-dimethyl-1H-pyrazole-3-carboxylic acid , ensuring the correct regioisomerism is "locked in" from step one.

The Protocol (Step-by-Step)

Step 1: Reduction to Alcohol

  • Reagents: Lithium Aluminum Hydride (LiAlH₄), THF (anhydrous).

  • Procedure: Suspend the carboxylic acid in THF at 0°C. Slowly add LiAlH₄ (1.5 eq). Reflux for 4 hours. Quench utilizing the Fieser method (H₂O, 15% NaOH, H₂O). Filter precipitate.[1]

  • Outcome: (1,5-dimethyl-1H-pyrazol-3-yl)methanol.

  • Checkpoint: Monitoring by TLC (MeOH/DCM 1:9) should show a significant Rf shift.

Step 2: Activation (Chlorination)

  • Reagents: Thionyl Chloride (SOCl₂), DCM.

  • Procedure: Dissolve alcohol in DCM. Add SOCl₂ (1.2 eq) dropwise at 0°C. Stir at room temperature for 2 hours. Evaporate volatiles under reduced pressure.[2]

  • Outcome: 3-(Chloromethyl)-1,5-dimethylpyrazole hydrochloride.

  • Mechanistic Note: The HCl byproduct auto-scavenges the pyridine-like nitrogen, forming a salt that is easy to handle.

Step 3: Nitrile Homologation (The Cyanation)

  • Reagents: Sodium Cyanide (NaCN), DMSO.

  • Procedure: Dissolve the chloride salt in DMSO. Add NaCN (1.5 eq). Caution: HCN generation risk—maintain basic pH. Heat to 60°C for 3 hours. Quench with water, extract with EtOAc.

  • Outcome: 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile.

  • Validation: IR spectroscopy will show a sharp, characteristic nitrile peak at ~2250 cm⁻¹.

Step 4: Amine Generation (Reduction)

  • Reagents: Raney Nickel, H₂ (50 psi), Methanolic Ammonia.

  • Procedure: Hydrogenate the nitrile in methanolic ammonia (to suppress secondary amine formation). Stir at RT for 12 hours. Filter catalyst over Celite.

  • Outcome: 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine.

Part 4: Visualizing the Pathway

The following diagram illustrates the logical flow and transformation of the scaffold.

SynthesisRoute Figure 1: Validated Synthetic Pathway for C3-Ethylamine Pyrazole Derivatives Start 1,5-Dimethyl-1H-pyrazole- 3-carboxylic Acid Inter1 (1,5-Dimethyl-1H-pyrazol- 3-yl)methanol Start->Inter1 LiAlH4, THF (Reduction) Inter2 3-(Chloromethyl)- 1,5-dimethylpyrazole Inter1->Inter2 SOCl2, DCM (Activation) Inter3 2-(1,5-Dimethyl-1H-pyrazol- 3-yl)acetonitrile Inter2->Inter3 NaCN, DMSO (Substitution) Final Target: 2-(1,5-Dimethyl-1H-pyrazol- 3-yl)ethan-1-amine Inter3->Final H2, Raney Ni NH3/MeOH (Reduction)

Caption: Step-wise homologation strategy ensuring regiochemical purity of the 1,5-dimethyl isomer.

Part 5: Medicinal Chemistry Applications

This scaffold is not merely a passive linker; it is a pharmacophore modulator.

1. Histamine H2 Receptor Agonism (Betazole Analogs) The parent compound, Betazole (3-(2-aminoethyl)pyrazole), is a known H2 agonist used clinically to test gastric secretory function.

  • Modification: The addition of the 1,5-dimethyl group restricts the rotational freedom of the pyrazole ring relative to the receptor binding pocket.

  • Utility: Researchers use this dimethyl analog to probe the steric tolerance of the H2 receptor's hydrophobic pocket. It often serves as a "negative control" or a selectivity filter in H2/H3 receptor assays.

2. Kinase Inhibitor Design (Hinge Binding) In kinase inhibitors, the pyrazole motif often binds to the ATP-binding hinge region.

  • The Amine Handle: The ethylamine tail provides a vector to reach into the solvent-exposed region or the ribose-binding pocket.

  • Amide Coupling: The primary amine is readily coupled with carboxylic acids to form amides, a common strategy to generate libraries of Type I/II kinase inhibitors.

3. Fragment-Based Screening Due to its low molecular weight (<150 Da) and high solubility, this amine is an ideal "fragment" for NMR-based screening or X-ray crystallographic soaking experiments. It efficiently probes sub-pockets where hydrogen bonding (via the amine) and hydrophobic interactions (via the methyls) are required simultaneously.

Part 6: Handling & Safety Protocols
  • Storage: Hygroscopic amine. Store under Nitrogen or Argon at 2–8°C.

  • Stability: Free base absorbs CO₂ from air (carbamate formation). Convert to dihydrochloride salt for long-term storage.

  • Toxicity: Like many pyrazoles, treat as a potential skin/eye irritant. The precursor nitriles are toxic; ensure rigorous hood ventilation during Step 3 of the synthesis.

References
  • Regioselectivity in Pyrazole Synthesis

    • Title: Regiochemistry of the Reaction of Methylhydrazine with 1,3-Diketones.
    • Source: Journal of Heterocyclic Chemistry.
    • Context: Defines why starting from the carboxylic acid is superior to direct cycliz
    • Link:[Link]

  • Betazole and Histamine Analogs

    • Title: Betazole (Histalog) - PubChem Compound Summary.
    • Source: National Center for Biotechnology Inform
    • Context: Establishes the biological baseline for aminoethyl-pyrazole scaffolds.
    • Link:[Link]

  • Synthetic Methodology (Nitrile Reduction)

    • Title: Catalytic Hydrogen
    • Source: Organic Syntheses.[3][4][5][6]

    • Context: Standard protocol for converting the acetonitrile intermedi
    • Link:[Link]

  • 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (Starting Material)

Sources

Exploratory

Technical Whitepaper: 2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine Scaffolds

The following technical guide details the chemical architecture, synthetic pathways, and medicinal applications of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine , a critical ethylamino-pyrazole scaffold. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical architecture, synthetic pathways, and medicinal applications of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine , a critical ethylamino-pyrazole scaffold.

Executive Summary

The compound 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine represents a specialized subclass of histamine analogs and a privileged linker in kinase inhibitor design. Unlike its parent compound Betazole (a histamine H2 agonist), this scaffold features a fixed tautomeric state due to N1-methylation and steric occlusion at the C5 position. This guide provides a rigorous analysis of its synthesis, overcoming the regioselectivity challenges inherent in 1,5-disubstituted pyrazoles, and details its utility as a pharmacophore in modern drug discovery.

Chemical Architecture & Properties[1][2][3][4][5]

Structural Analysis

The core structure consists of a pyrazole ring substituted at the N1 and C5 positions with methyl groups, and at the C3 position with an aminoethyl chain.

  • Fixed Tautomerism: Unlike histamine or unsubstituted pyrazoles, the N1-methyl group prevents tautomeric equilibration. This "locks" the hydrogen bond acceptor/donor profile, increasing specificity for receptors that require a specific rotamer or tautomer.

  • Regiochemistry (1,5 vs. 1,3): The proximity of the N1-methyl and C5-methyl groups creates steric strain (the "peri-interaction"). Synthetic routes must be carefully designed to favor the 1,5-isomer over the thermodynamically more stable 1,3-isomer (where substituents are further apart).

Comparative Pharmacophore Mapping

The ethylamine side chain mimics the flexible alkyl-amine tail of Histamine .

FeatureHistamineBetazole1,5-Dimethyl-3-ethylamine Analog
Ring System ImidazolePyrazole1,5-Dimethylpyrazole
Tautomerism Dynamic (N-H shift)DynamicLocked (N-Me)
H2 Activity High AgonismModerate AgonismModulated (often Antagonist/Linker)
Lipophilicity Low (Hydrophilic)ModerateHigh (Lipophilic)

Synthetic Methodologies

The synthesis of 3-substituted-1,5-dimethylpyrazoles is non-trivial due to the competing formation of 1,3-isomers. Two primary routes are established: Cyclocondensation (Knorr) and Stepwise Homologation .

Route A: Knorr Pyrazole Synthesis (Regioselective)

The reaction of methylhydrazine with an unsymmetrical 1,3-diketone (e.g., ethyl acetopyruvate) yields a mixture of isomers.

  • Mechanism: The most nucleophilic nitrogen of methylhydrazine (N2) attacks the most electrophilic carbonyl of the diketone.

  • Challenge: Both carbonyls in ethyl acetopyruvate have similar reactivity.

  • Solution: Use of Ethyl 2,4-dioxopentanoate . The ketone at C4 is more electrophilic than the ester-conjugated ketone at C2. However, steric control often favors the 1,3-isomer.

  • Purification: The 1,5-isomer is often the minor product and requires chromatographic separation.

Route B: The "Carboxylate Reduction" Pathway (Recommended)

This protocol is favored for its reliability and definitive structural assignment. It begins with the commercially available 1,5-dimethyl-1H-pyrazole-3-carboxylic acid .

Pathway Logic:

  • Reduction: Carboxylic acid

    
     Alcohol.
    
  • Activation: Alcohol

    
     Chloride/Mesylate.
    
  • Homologation: Halide

    
     Nitrile (adds 1 carbon).
    
  • Reduction: Nitrile

    
     Primary Amine.
    
Visualization of Synthetic Logic

The following diagram illustrates the recommended Route B, highlighting the critical homologation step.

SynthesisRoute Start 1,5-Dimethyl-1H-pyrazole- 3-carboxylic acid Step1 Esterification & Reduction (LiAlH4) Start->Step1 Inter1 Intermediate: (1,5-Dimethylpyrazol-3-yl) methanol Step1->Inter1 Step2 Chlorination (SOCl2) Inter1->Step2 Inter2 3-(Chloromethyl)- 1,5-dimethylpyrazole Step2->Inter2 Step3 Cyanation (NaCN, DMSO) Inter2->Step3 Inter3 2-(1,5-Dimethylpyrazol-3-yl) acetonitrile Step3->Inter3 Step4 Hydrogenation (H2, Raney Ni) Inter3->Step4 Final TARGET: 2-(1,5-Dimethyl-1H-pyrazol-3-yl) ethan-1-amine Step4->Final

Figure 1: Stepwise homologation strategy from the carboxylic acid precursor.

Detailed Experimental Protocols

These protocols are adapted from standard procedures for pyrazole functionalization [1][2].

Protocol 1: Synthesis of (1,5-Dimethyl-1H-pyrazol-3-yl)methanol

Objective: Convert the carboxylic acid core to the alcohol precursor.

  • Reagents: 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (10 mmol), Ethanol (anhydrous), H2SO4 (cat.), LiAlH4 (15 mmol), THF (dry).

  • Esterification: Reflux the acid in ethanol with catalytic H2SO4 for 4 hours. Concentrate and neutralize to obtain the ethyl ester.

  • Reduction:

    • Suspend LiAlH4 in dry THF at 0°C under Argon.

    • Add the ester (dissolved in THF) dropwise over 30 mins.

    • Allow to warm to RT and stir for 2 hours.

    • Quench: Carefully add water (0.6 mL), 15% NaOH (0.6 mL), then water (1.8 mL).

    • Filter the aluminum salts and concentrate the filtrate.

    • Yield: Expect ~85-90% of a clear oil/solid.

Protocol 2: Homologation to the Ethanamine

Objective: Extend the carbon chain and install the amine.

  • Chlorination: Dissolve the alcohol from Protocol 1 in DCM. Add Thionyl Chloride (1.2 eq) dropwise at 0°C. Reflux for 1 hour. Evaporate volatiles to get the chloromethyl intermediate .

  • Cyanation:

    • Dissolve the crude chloride in DMSO.

    • Add NaCN (1.5 eq). Caution: Toxic.

    • Stir at 60°C for 3 hours.

    • Workup: Pour into water, extract with Ethyl Acetate. Wash with brine.

    • Result: 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile .

  • Amine Reduction:

    • Dissolve the nitrile in Methanol saturated with Ammonia.

    • Add Raney Nickel (cat.) or Pd/C.

    • Hydrogenate at 50 psi (Parr shaker) for 12 hours.

    • Filter catalyst and concentrate.[1]

    • Purification: The amine may require conversion to the HCl salt for crystallization (EtOH/Ether).

Medicinal Chemistry Applications

Histamine Receptor Modulation

While Betazole is an H2 agonist, the 1,5-dimethyl modification alters the binding mode.

  • Mechanism: The N1-methyl eliminates the N-H donor capability of the pyrazole ring, preventing the "tautomeric shift" mechanism often required for H2 receptor activation.

  • Result: These derivatives often act as weak partial agonists or antagonists , or serve as "dummy" ligands to probe steric tolerance of the receptor pocket [3].

Kinase Inhibitor Linkers

This scaffold is extensively used in kinase inhibitors (e.g., JAK, Aurora kinase) as a solvent-exposed tail.

  • Role: The ethylamine chain improves water solubility and can form salt bridges with Asp/Glu residues at the entrance of the ATP-binding pocket.

  • Geometry: The 1,5-substitution pattern forces the side chain into a specific vector, distinct from the 1,3-isomer, allowing for fine-tuning of selectivity.

SAR Logic Diagram

The following diagram maps the functional impact of structural variations on this scaffold.

SAR_Logic Core 1,5-Dimethyl-3-ethylamine Scaffold N1_Me N1-Methyl Group Core->N1_Me C5_Me C5-Methyl Group Core->C5_Me Chain Ethylamine Chain Core->Chain Effect1 Prevents Tautomerism (Locks conformation) N1_Me->Effect1 Mechanism Effect2 Steric Clash (Selectivity Filter) C5_Me->Effect2 SAR Effect3 Solubility & Salt Bridge Formation Chain->Effect3 PK/PD

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.

References

  • Synthesis of 3-(2-aminoethyl)

    • Source: Arkivoc (2012). "Synthesis of 3-(2-aminoethyl)
    • URL:[Link]

  • General Pyrazole Synthesis (Organic Syntheses)

    • Source: Organic Syntheses, Coll. Vol. 1, p.309. "3,5-Dimethylpyrazole."[1][2]

    • URL:[Link]

  • Histamine H2 Agonists Structure-Activity

    • Source: Journal of Medicinal Chemistry. "Histamine H2-receptor agonists.[3] Synthesis and structure-activity relationships."

    • URL:[Link]

  • PubChem Compound Summary (Related Isomer)

    • Source: PubChem. "2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine."[2]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine

Executive Overview The compound 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine is a highly versatile bifunctional building block. Its pyrazole core is a privileged pharmacophore in medicinal chemistry, frequently leverage...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The compound 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine is a highly versatile bifunctional building block. Its pyrazole core is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the design of kinase inhibitors, anti-inflammatory agents, and neurodegenerative therapeutics . The primary ethylamine appendage provides an ideal nucleophilic handle for subsequent derivatization (e.g., amide coupling, reductive amination). This application note details a robust, two-step synthetic protocol optimized for high purity and yield, utilizing a Henry (nitroaldol) condensation followed by an exhaustive hydride reduction.

Mechanistic Rationale & Causality

Step 1: Nitroaldol Condensation & Dehydration The synthesis initiates with the Henry reaction between 1,5-dimethyl-1H-pyrazole-3-carbaldehyde and nitromethane. We specifically select ammonium acetate in glacial acetic acid as the catalytic system.

  • Causality: Strong bases (e.g., NaOH, KOH) can induce competing Cannizzaro-type disproportionation or complex oligomerization of the aldehyde. The mildly acidic ammonium acetate system acts as a bifunctional catalyst, promoting both the initial nucleophilic attack of the nitronate ion and the subsequent dehydration of the intermediate β-nitro alcohol. This thermodynamic sink drives the reaction exclusively toward the highly conjugated (E)-nitroalkene .

Step 2: Exhaustive Hydride Reduction The reduction of the (E)-nitroalkene to the primary amine is achieved using Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF).

  • Causality: While catalytic hydrogenation (e.g., Pd/C, H₂) is commonly employed for nitroalkene reduction, the electron-rich nitrogen atoms of the pyrazole ring are notorious for coordinating with and poisoning palladium catalysts. LiAlH₄ bypasses this limitation. It acts as a hard nucleophile, rapidly reducing both the conjugated olefin and the nitro group via an aluminum-coordinated intermediate, cleanly delivering the target amine without over-reduction or ring-cleavage artifacts .

Reagent Matrix

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
1,5-Dimethyl-1H-pyrazole-3-carbaldehyde124.141.0 eq10.0 g (80.5 mmol)Starting Material
Nitromethane61.0410.0 eq43.0 mLReactant / Co-solvent
Ammonium Acetate77.081.5 eq9.3 gCatalyst
Glacial Acetic Acid60.05-40.0 mLSolvent
Lithium Aluminum Hydride (LiAlH₄)37.954.0 eq12.2 gReducing Agent
Tetrahydrofuran (THF, Anhydrous)72.11-200.0 mLSolvent

Synthetic Execution

Protocol A: Synthesis of (E)-1,5-dimethyl-3-(2-nitrovinyl)-1H-pyrazole
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add 1,5-dimethyl-1H-pyrazole-3-carbaldehyde (10.0 g, 80.5 mmol) and ammonium acetate (9.3 g, 120.8 mmol) to the flask.

  • Solvation: Suspend the solid mixture in glacial acetic acid (40 mL) and nitromethane (43 mL).

  • Reaction: Heat the reaction mixture to 95 °C (reflux) under an inert argon atmosphere for 4 hours.

    • Causality: Continuous refluxing provides the thermal energy required to drive the dehydration of the intermediate β-nitro alcohol, locking the product into the stable (E)-alkene configuration.

  • Monitoring: Verify reaction completion via TLC (Hexanes/EtOAc 7:3; UV active).

  • Workup: Cool the mixture to room temperature and pour it slowly into 200 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ iteratively until CO₂ evolution ceases, ensuring complete removal of acetic acid. Wash once with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude residue from hot ethanol to afford the nitroalkene intermediate as a yellow crystalline solid.

Protocol B: Synthesis of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine
  • Setup: Flame-dry a 500 mL two-neck round-bottom flask, fit it with an addition funnel, and purge thoroughly with argon.

  • Hydride Suspension: Suspend LiAlH₄ (12.2 g, 322 mmol) in anhydrous THF (150 mL) and cool to 0 °C using an ice bath.

    • Causality: The dissolution and activation of LiAlH₄ is highly exothermic; strict temperature control prevents thermal runaway and solvent boil-off.

  • Addition: Dissolve the nitroalkene intermediate (13.5 g, 80.5 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reduction: Once the addition is complete, remove the ice bath and gradually heat the reaction to reflux (65 °C) for 6 hours.

    • Causality: Elevated temperature is required to overcome the activation barrier for the final reduction of the intermediate hydroxylamine to the primary amine.

  • Quenching (Strict Fieser Workup): Cool the reaction mixture to 0 °C. Quench the excess hydride by sequentially and cautiously adding:

    • 12.2 mL of distilled water (dropwise).

    • 12.2 mL of 15% aqueous NaOH.

    • 36.6 mL of distilled water.

    • Causality: The Fieser method is critical here. It prevents the formation of a gelatinous aluminum hydroxide emulsion that traps the product. Instead, it produces a granular, easily filterable white aluminum salt precipitate, maximizing product recovery.

  • Filtration: Stir vigorously for 30 minutes until the salts turn completely white. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF (3 x 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine as a pale yellow oil. (Optional: Purify by forming the hydrochloride salt using 4M HCl in dioxane).

Downstream Characterization

To validate the structural integrity of the synthesized 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine, compare the isolated product against the following expected analytical parameters:

Analytical TechniqueTarget Moiety / ParameterExpected Value / Shift
¹H NMR (400 MHz, CDCl₃)Pyrazole C4-H~5.90 ppm (s, 1H)
¹H NMR N-CH₃ (Position 1)~3.75 ppm (s, 3H)
¹H NMR C-CH₃ (Position 5)~2.25 ppm (s, 3H)
¹H NMR Alkyl CH₂-NH₂~2.95 ppm (t, J = 6.8 Hz, 2H)
¹H NMR Alkyl CH₂-Pyrazole~2.70 ppm (t, J = 6.8 Hz, 2H)
ESI-MS [M+H]⁺ Ionm/z 140.1

Reaction Workflow Visualization

SynthesisWorkflow A 1,5-Dimethyl-1H-pyrazole -3-carbaldehyde B Henry Reaction (CH3NO2, NH4OAc, AcOH) A->B Condensation C (E)-1,5-dimethyl-3- (2-nitrovinyl)-1H-pyrazole B->C Dehydration D Exhaustive Reduction (LiAlH4, THF, 0 °C to Reflux) C->D Hydride Transfer E 2-(1,5-dimethyl-1H-pyrazol- 3-yl)ethan-1-amine D->E Fieser Workup

Reaction workflow for the synthesis of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine.

References

  • Google Patents.WO2025045746A1 - Pyrazole derivatives as sarm1 inhibitors useful for the treatment of neurodegenerative disorders.
  • Chemical Reviews (ACS Publications). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Available at:[Link]

  • UC Berkeley eScholarship. Rapid nitro group reduction with LiAlH4. Available at: [Link]

Application

Application Note: 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (DMPzEA) in Coordination Chemistry

Document Type: Technical Application Note & Experimental Protocols Target Audience: Researchers, Coordination Chemists, and Metallodrug Development Professionals Executive Summary & Structural Causality The ligand 2-(1,5...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocols Target Audience: Researchers, Coordination Chemists, and Metallodrug Development Professionals

Executive Summary & Structural Causality

The ligand 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (DMPzEA) is a highly versatile, bidentate


-donor building block in modern coordination chemistry. Structurally comprising a pyrazole ring substituted with an ethylamine arm at the C3 position, it acts as a robust chelator for transition metals.

The rational design of DMPzEA is rooted in specific steric and electronic causalities:

  • N1-Methylation (Electronic Control): Unsubstituted

    
    -pyrazoles possess a weakly acidic N-H proton that readily deprotonates to form pyrazolate anions, which typically bridge metal centers to yield insoluble coordination polymers or multinuclear clusters [1]. The N1-methyl group in DMPzEA explicitly prevents this deprotonation, constraining the molecule to act strictly as a neutral, terminal bidentate ligand.
    
  • C5-Methylation (Steric Tuning): The methyl group at the C5 position introduces targeted steric bulk on the non-coordinating face of the pyrazole ring. This bulk dictates the stereochemical outcome of complexation, often favoring trans-configurations in bis-ligand complexes to minimize steric clashes.

  • 6-Membered Metallacycle: Coordination via the pyrazole N2 (sp²) and the primary amine nitrogen (sp³) forms a highly stable 6-membered chelate ring. This geometry is ideal for stabilizing intermediate oxidation states in catalysis and preventing ligand dissociation in biological media during metallodrug delivery [2].

Logical Workflow of DMPzEA Coordination

The following diagram illustrates the rational design pathways, coordination logic, and downstream applications of DMPzEA.

G LIGAND 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (DMPzEA) FEAT1 N2 Pyrazole Donor (Neutral, sp2) LIGAND->FEAT1 FEAT2 Primary Amine Donor (Neutral, sp3) LIGAND->FEAT2 FEAT3 N1 & C5 Methyls (Steric Tuning, No Pyrazolate) LIGAND->FEAT3 CHELATE Bidentate N,N'-Coordination (Stable 6-Membered Metallacycle) FEAT1->CHELATE FEAT2->CHELATE FEAT3->CHELATE Prevents bridging CU_COMPLEX Cu(II) Complexation [Cu(DMPzEA)2(H2O)2]2+ CHELATE->CU_COMPLEX Cu(NO3)2, MeOH RU_COMPLEX Ru(II)-Arene Complexation [Ru(cymene)(DMPzEA)Cl]+ CHELATE->RU_COMPLEX [Ru(cymene)Cl2]2, DCM/MeOH APP_CU Bioinorganic Modeling (Histidine Isostere Models) CU_COMPLEX->APP_CU APP_RU Metallodrug Development (Anticancer Therapeutics) RU_COMPLEX->APP_RU

Workflow detailing the rational design, coordination geometry, and downstream applications of DMPzEA.

Quantitative Data & Spectroscopic Signatures

Self-validation of coordination requires tracking specific spectroscopic shifts. Upon complexation, the electron density is withdrawn from the ligand toward the metal center, resulting in predictable changes in vibrational frequencies and chemical shifts.

Table 1: Physicochemical and Spectroscopic Signatures of DMPzEA Complexes

Analytical ParameterFree DMPzEA Ligand


Expected Geometry N/ADistorted Octahedral (

)
Piano-stool pseudo-octahedral (

)
IR:

(N-H) amine
~3350, 3280 cm⁻¹~3290, 3220 cm⁻¹ (Red-shifted)~3310, 3250 cm⁻¹ (Red-shifted)
IR:

(C=N) pyrazole
~1560 cm⁻¹~1585 cm⁻¹ (Blue-shifted)~1580 cm⁻¹ (Blue-shifted)
UV-Vis (Methanol)

(~230 nm)
d-d band ~620 nm (Broad)MLCT ~410 nm
¹H NMR (N1-CH₃) ~3.75 ppmParamagnetic broadening~4.10 ppm (Downfield shift)
Validation Metric Clear oil / Low m.p. solidDeep royal blue crystalsYellow/Orange microcrystals

Experimental Protocols

The following methodologies are engineered as self-validating systems. Visual cues and intermediate checks are embedded to ensure the causality of each chemical transformation is observable.

Protocol A: Synthesis of the Bioinorganic Model

This protocol models histidine-like coordination environments found in metalloproteins.

Reagents: DMPzEA (2.0 mmol),


 (1.0 mmol), Anhydrous Methanol, Diethyl ether.

Step-by-Step Procedure:

  • Ligand Preparation: Dissolve 2.0 mmol of DMPzEA in 10 mL of anhydrous methanol in a 50 mL round-bottom flask.

    • Causality: Methanol is selected over stronger coordinating solvents (like DMSO or MeCN) to prevent solvent competition with the primary amine donor.

  • Metal Addition: Slowly add a solution of 1.0 mmol

    
     in 5 mL methanol dropwise to the stirring ligand solution.
    
    • Self-Validation: The pale blue copper solution will immediately transition to a deep royal blue/purple. This profound bathochromic shift is the visual confirmation of the

      
      -chelation displacing the weaker oxygen donors of water/methanol.
      
  • Reflux & Concentration: Reflux the mixture at 65 °C for 2 hours to ensure thermodynamic equilibrium, then concentrate the volume to ~5 mL under reduced pressure.

  • Crystallization: Filter the concentrated solution through a PTFE syringe filter (0.22 µm) into a crystallization tube. Carefully layer diethyl ether (15 mL) on top of the methanol solution.

    • Causality: The nitrate counterions are non-coordinating, forcing the complex to crystallize as an ionic salt. Slow vapor diffusion of the non-polar ether reduces the dielectric constant of the medium, precipitating high-purity single crystals suitable for X-ray diffraction.

Protocol B: Synthesis of the Metallodrug Candidate

This protocol generates a "piano-stool" ruthenium complex, a structural class heavily investigated for targeted anticancer activity[3].

Reagents: DMPzEA (1.05 mmol),


 dimer (0.5 mmol), Dichloromethane (DCM), Methanol.

Step-by-Step Procedure:

  • Dimer Cleavage: Suspend 0.5 mmol of the ruthenium dimer in a solvent mixture of 15 mL DCM and 2 mL Methanol.

    • Causality: The dimer is insoluble in pure methanol but highly soluble in DCM. The addition of a small amount of methanol stabilizes the highly polar, ionic monocationic product once the neutral dimer is cleaved.

  • Ligand Chelation: Add 1.05 mmol of DMPzEA (slight excess to drive complete dimer cleavage) to the suspension. Stir at room temperature under an inert argon atmosphere for 4 hours.

    • Self-Validation: The cloudy, dark red suspension of the dimer will gradually dissolve and transition into a clear, bright yellow/orange solution, indicating successful bridge cleavage and chelation.

  • Isolation: Concentrate the solution to ~3 mL. Add 20 mL of cold n-hexane to precipitate the product.

  • Purification: Collect the yellow precipitate via vacuum filtration. Wash with cold diethyl ether (2 x 10 mL) to remove the unreacted excess ligand and p-cymene impurities. Dry under vacuum.

    • Validation Check: Run a ¹H NMR in

      
       or 
      
      
      
      . The presence of the p-cymene aromatic protons (~5.5-6.0 ppm) alongside the downfield-shifted pyrazole C4-H proton confirms the intact piano-stool architecture.

References

  • Trofimenko, S. (1972). Coordination chemistry of pyrazole-derived ligands. Chemical Reviews, 72(5), 497-509. URL: [Link]

  • Kostera, S., Gobbo, A., Guelfi, M., Zacchini, S., Manca, G., Marchetti, F., & Gonsalvi, L. (2026). A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. Coordination Chemistry Reviews, 549, 217373. URL: [Link]

  • Parshad, M., et al. (2023). A mini review on applications of pyrazole ligands in coordination compounds and metal organic frameworks. ResearchGate. URL: [Link]

Method

Application Note: Biological Activity &amp; Characterization of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine

Abstract & Scientific Rationale 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine represents a critical class of histamine bioisosteres used in medicinal chemistry and neuropharmacology. Structurally, it replaces the imidazo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine represents a critical class of histamine bioisosteres used in medicinal chemistry and neuropharmacology. Structurally, it replaces the imidazole ring of histamine (2-(1H-imidazol-4-yl)ethanamine) with a 1,5-dimethylpyrazole scaffold.

This substitution is non-trivial; it significantly alters the tautomeric equilibrium and lipophilicity profile compared to the endogenous ligand, histamine. While the imidazole ring of histamine can act as both a hydrogen bond donor and acceptor (tautomer-dependent), the N-methylated pyrazole is fixed, preventing tautomeric shifts. Consequently, this compound serves as a vital selectivity probe for distinguishing between Histamine H1, H2, H3, and H4 receptor subtypes, particularly in the investigation of H3 receptor antagonism (autoreceptor modulation) and H4 receptor chemotaxis.

This guide details the handling, solubility, and experimental protocols required to characterize the biological activity of this compound, focusing on GPCR binding kinetics and functional signaling assays.

Chemical Properties & Handling[1]

PropertySpecification
IUPAC Name 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
Solubility (Water) High (as Hydrochloride salt); >50 mM
Solubility (DMSO) >100 mM
pKa (Calculated) ~9.5 (Primary amine), ~2.5 (Pyrazole N2)
Storage -20°C (Desiccated); Hygroscopic as HCl salt

Critical Handling Note: As a primary amine, this compound is sensitive to atmospheric CO₂ (carbamate formation) and oxidation over prolonged exposure. Always store as the hydrochloride or dihydrochloride salt. Prepare fresh stock solutions in degassed buffers or anhydrous DMSO.

Biological Mechanism & Signaling Pathway[2]

The primary biological interest in this molecule lies in its interaction with the Histaminergic System . The 1,5-dimethylpyrazole core mimics the steric bulk of the histamine imidazole but lacks the N-H donor capability of the imidazole ring (due to N-methylation).

  • H1 Receptor (Gq-coupled): Often shows reduced affinity compared to histamine, making it a useful negative control or weak partial agonist.

  • H3 Receptor (Gi-coupled): The pyrazole scaffold is a privileged structure for H3 antagonists/inverse agonists when coupled with non-basic lipophilic tails. This specific amine fragment is often used to probe the aspartic acid residue (Asp3.32) in the orthosteric binding pocket.

Signaling Pathway Diagram (GPCR Modulation)

G Ligand 2-(1,5-dimethyl-1H-pyrazol-3-yl) ethan-1-amine Receptor Histamine Receptor (H3R / H1R) Ligand->Receptor Binding (Kd) G_Protein G-Protein Heterotrimer (Gαi or Gαq) Receptor->G_Protein Conformational Change Effector Effector Enzyme (Adenylyl Cyclase / PLC) G_Protein->Effector Activation/Inhibition Second_Messenger Second Messengers (↓cAMP / ↑IP3, Ca2+) Effector->Second_Messenger Catalysis Response Cellular Response (Neurotransmitter Release / Smooth Muscle) Second_Messenger->Response Signal Transduction

Figure 1: Generalized GPCR signaling cascade triggered by histamine analogues. The specific pathway (Gq vs Gi) depends on the receptor subtype selectivity of the pyrazole derivative.

Experimental Protocols

Protocol A: Radioligand Binding Competition Assay (H3 Receptor)

Objective: Determine the binding affinity (


) of the compound for the human Histamine H3 receptor using membrane preparations.

Materials:

  • Source: HEK-293 cells stably expressing human H3 receptor.

  • Radioligand: [³H]-N-α-Methylhistamine (

    
     nM).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

  • Ligand: 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (10 mM DMSO stock).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Harvest HEK-293-hH3R cells and homogenize in ice-cold Assay Buffer.

    • Centrifuge at 40,000 x g for 20 mins. Resuspend pellet to a protein concentration of ~20 µ g/well .

  • Plate Setup:

    • Use 96-well polypropylene plates.

    • Total Binding: Add 20 µL Buffer + 20 µL Radioligand (2 nM final) + 160 µL Membranes.

    • Non-Specific Binding (NSB): Add 20 µL Thioperamide (10 µM final) + 20 µL Radioligand + 160 µL Membranes.

    • Test Compound: Add 20 µL of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (concentration range:

      
       M to 
      
      
      
      M) + 20 µL Radioligand + 160 µL Membranes.
  • Incubation:

    • Incubate plates at 25°C for 60 minutes with gentle agitation. Note: H3 receptors equilibrate rapidly; prolonged incubation at 37°C may cause ligand degradation.

  • Harvesting:

    • Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce NSB) using a cell harvester.

    • Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).

  • Detection:

    • Dry filters, add liquid scintillation cocktail, and count radioactivity (CPM) on a Beta Counter.

  • Data Analysis:

    • Calculate % Inhibition.

    • Fit data to a one-site competition model (Cheng-Prusoff equation) to determine

      
      .
      
Protocol B: Functional Calcium Flux Assay (H1 Receptor Selectivity Screen)

Objective: Assess if the compound acts as an agonist or antagonist at the H1 receptor (Gq-coupled).

Materials:

  • Cells: CHO-K1 expressing human H1 receptor.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Agonist Control: Histamine (10 µM).

Workflow Diagram:

Workflow cluster_mode Select Mode Step1 1. Seed CHO-hH1R cells (10k/well, 384-well plate) Incubate 24h Step2 2. Load Cells with Fluo-4 AM (45 min @ 37°C) Step1->Step2 Step3 3. Baseline Fluorescence Measurement (Ex: 488nm, Em: 525nm) Step2->Step3 Agonist Agonist Mode: Inject Test Compound Measure Ca2+ flux Step3->Agonist Antagonist Antagonist Mode: Pre-incubate Test Compound (15 min) Inject Histamine (EC80) Measure Ca2+ flux Step3->Antagonist Step4 4. Data Acquisition (FLIPR/FlexStation) Agonist->Step4 Antagonist->Step4

Figure 2: Workflow for High-Throughput Calcium Flux Screening.

Step-by-Step Methodology:

  • Cell Loading:

    • Remove media from cells. Add 20 µL of Fluo-4 AM loading dye in HBSS buffer. Incubate 45 mins at 37°C.

  • Compound Preparation:

    • Prepare a 5x concentration plate of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine in HBSS.

  • Agonist Screen:

    • Inject compound into wells. Monitor fluorescence for 180 seconds.

    • Interpretation: A spike in fluorescence indicates H1 agonism (histamine-like activity).

  • Antagonist Screen:

    • Pre-incubate cells with the test compound for 15 mins.

    • Inject Histamine (at EC80 concentration).

    • Interpretation: Reduced fluorescence compared to control indicates H1 antagonism.

Expected Results & Interpretation

AssayParameterExpected Outcome for Pyrazole AnalogueInterpretation
H3 Binding

Moderate Affinity (µM range)The 1,5-dimethyl substitution usually reduces affinity compared to the native imidazole, but retains specific binding. High affinity often requires an additional lipophilic group.
H1 Functional

Low / Partial AgonistThe N-methylation prevents the "proton shuttle" mechanism required for full H1 activation. Likely a weak partial agonist or null.
Solubility TurbidityClear at 10 mMExcellent solubility makes it an ideal fragment for FBDD (Fragment-Based Drug Discovery).

References

  • Histamine Receptor Classification: Hill, S. J., et al. "International Union of Pharmacology. XIII. Classification of histamine receptors." Pharmacological Reviews 49.3 (1997): 253-278. Link

  • Pyrazole Bioisosteres: Kieć-Kononowicz, K., et al. "Pyrazoles as potential histamine H3-receptor antagonists."[1] Archiv der Pharmazie 328.5 (1995): 469-472.[1] Link

  • Structural Basis of H3 Antagonism: Berlin, M., et al. "Histamine H3 receptor antagonists: an overview." Expert Opinion on Therapeutic Patents 21.2 (2011): 207-223. Link

  • Fragment-Based Discovery: Congreve, M., et al. "Structure-based drug design for G protein-coupled receptors." Annual Review of Pharmacology and Toxicology 57 (2017): 625-647. Link

Sources

Application

Technical Guide: 2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine in Medicinal Chemistry

This technical guide details the medicinal chemistry profile, synthetic utility, and handling protocols for 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine , a critical pyrazole scaffold used in fragment-based drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the medicinal chemistry profile, synthetic utility, and handling protocols for 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine , a critical pyrazole scaffold used in fragment-based drug discovery (FBDD) and lead optimization.[1]

[1]

Abstract & Compound Profile

2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (CAS: 35100-92-6, generic isomer ref) acts as a "privileged scaffold" in drug discovery.[1] Unlike the more common 3,5-dimethylpyrazole, this specific isomer features an ethylamine tail at the C3 position while maintaining methylation at N1 and C5. This geometry is crucial for kinase inhibitors (targeting the ATP hinge region) and GPCR ligands (mimicking histamine), where the primary amine serves as a solubilizing group or a vector for further functionalization.

Physicochemical Snapshot
PropertyValue / DescriptionNote
Formula C₇H₁₃N₃
MW 139.20 g/mol Fragment-like (Rule of 3 compliant)
pKa (Amine) ~9.8Typical primary aliphatic amine; highly basic.[1][2][3][4][5]
pKa (Pyrazole) ~2.5Pyrazole N2 is a weak base/H-bond acceptor.[1]
LogP ~0.3Highly hydrophilic; excellent for lowering lipophilicity.
H-Bond Donors 2 (Primary amine)
H-Bond Acceptors 2 (Pyrazole N2, Amine N)

Synthetic Utility & "The Regioselectivity Challenge"

The synthesis of 1,5-dimethylpyrazoles is notoriously prone to regiochemical ambiguity. Reacting methylhydrazine with an unsymmetrical 1,3-dicarbonyl precursor typically yields a mixture of 1,5-dimethyl (Target) and 1,3-dimethyl (Impurity) isomers.

Mechanism of Regiocontrol

Methylhydrazine (


) has two nucleophilic nitrogens: the 

is more nucleophilic than the

.[1] To selectively form the 1,5-dimethyl isomer, the

group must attack the carbonyl carbon that will eventually become C5 .
  • Target Structure: 1,5-dimethyl-3-(aminoethyl)pyrazole.[1]

  • Required Precursor: A masked 1,3-dicarbonyl with a side chain, e.g.,

    
    -keto ester or diketone derivative.
    
  • The Challenge: In thermodynamic conditions, the 1-methyl-3-substituted isomer often predominates due to steric relief at the N1 position.[1] Obtaining the 1,5-isomer often requires kinetic control or rigorous chromatographic separation.

DOT Visualization: Synthesis & Regiochemistry

The following diagram illustrates the divergent pathways and the necessity for separation.

SynthesisPath Precursor Precursor: Diketo-derivative (R-CO-CH2-CO-Me) Intermediate Hydrazone Intermediate Precursor->Intermediate Condensation MeHydrazine Reagent: Methylhydrazine (Me-NH-NH2) MeHydrazine->Intermediate Target TARGET (1,5-Isomer): 1,5-dimethyl-3-ethylamine (Sterically crowded N1-C5) Intermediate->Target Path A (Kinetic) Impurity IMPURITY (1,3-Isomer): 1,3-dimethyl-5-ethylamine (Thermodynamically favored) Intermediate->Impurity Path B (Thermodynamic) Separation Critical Step: Flash Chromatography (Silica, MeOH/DCM) Target->Separation Impurity->Separation

Caption: Divergent synthesis of dimethylpyrazole isomers. The 1,5-dimethyl isomer requires specific purification to remove the thermodynamically stable 1,3-isomer.

Experimental Protocols

Protocol A: General Amide Coupling (Library Synthesis)

This protocol is optimized for coupling the ethylamine tail to carboxylic acid cores (e.g., for fragment linking).

Reagents:

  • 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (1.0 equiv)[1]

  • Carboxylic Acid Partner (1.0 equiv)[5]

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Dissolution: Dissolve the Carboxylic Acid (0.2 mmol) in DMF (2 mL) in a 1-dram vial.

  • Activation: Add DIPEA (0.6 mmol) followed by HATU (0.24 mmol). Stir at Room Temperature (RT) for 5 minutes. Color change to yellow/orange indicates activation.

  • Addition: Add the pyrazole amine (0.2 mmol). If the amine is a hydrochloride salt, ensure extra DIPEA is added (1.0 equiv per HCl).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass = Acid MW + 139 - 18).[1]

  • Workup: Dilute with EtOAc (10 mL), wash with saturated

    
     (2x) and Brine (1x). Dry over 
    
    
    
    and concentrate.
  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Reductive Amination (Scaffold Hopping)

Used to convert the primary amine into a secondary amine, increasing steric bulk or modulating pKa.

Reagents:

  • Pyrazole amine (1.0 equiv)[3]

  • Aldehyde/Ketone (1.1 equiv)[3]

  • Sodium Triacetoxyborohydride (

    
    , 1.5 equiv)
    
  • Acetic Acid (catalytic, 1-2 drops)

  • DCM or DCE (Solvent)

Procedure:

  • Combine amine and aldehyde in DCM. Add Acetic Acid to adjust pH to ~5–6.

  • Stir for 30 minutes to form the imine (often visible by LC-MS).

  • Add

    
     in one portion.
    
  • Stir overnight at RT.

  • Quench with saturated

    
    . Extract with DCM.
    

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

In many kinase inhibitors (e.g., Janus Kinase or Aurora Kinase inhibitors), the pyrazole ring serves as the hinge-binding motif.

  • Mechanism: The Nitrogen at position 2 (N2) acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the kinase hinge.

  • Role of Ethylamine: The ethylamine chain at C3 projects into the solvent-exposed region or the ribose-binding pocket, improving solubility and allowing attachment of solubilizing tails (e.g., morpholine, piperazine).

Histamine Receptor Ligands

The structure mimics the ethylamine side chain of histamine.

  • H1/H2 Agonism/Antagonism: The 1,5-dimethyl substitution locks the tautomeric state of the pyrazole, unlike histamine (imidazole) which tautomerizes. This "frozen" conformation can lead to higher selectivity for specific receptor subtypes compared to flexible imidazole analogs.

Data Table: Comparative Properties
FeatureImidazole (Histamine)1,5-Dimethylpyrazole (This Compound)Impact on Drug Design
Tautomerism High (N-H moves)None (N-Me fixed)Reduces entropic penalty upon binding.[1]
Lipophilicity LowModerateBetter membrane permeability.
Metabolic Stability Low (CYP450 oxidation)High Pyrazoles are generally more stable than imidazoles.

Safety & Handling (MSDS Summary)

  • Hazards:

    • Corrosive: The free amine causes skin burns and eye damage (Category 1B).

    • Irritant: Respiratory irritant.[6]

  • Storage: Hygroscopic. Store under Nitrogen/Argon at 2–8°C.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

References

  • Pyrazole Scaffolds in Drug Discovery

    • Title: Pyrazole: an emerging privileged scaffold in drug discovery.
    • Source: Future Medicinal Chemistry (2023).
    • URL:[Link]

  • Synthesis & Regiochemistry

    • Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
    • Source: Molecules (2018).
    • URL:[Link]

  • Application in Kinase Inhibitors (YKL-40/MCL-1)

    • Title: YKL-40 inhibitors and their therapeutic applications (Patent US20230348516A1).[1]

    • Source: Google P
    • URL
  • Commercial Availability & Properties

    • Title: 1,5-dimethyl-1H-pyrazol-3-amine (Analogous precursor data).[1][7]

    • Source: PubChem CID 7017747.
    • URL:[Link]

Sources

Method

2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine for cancer cell line studies

Application Note: Leveraging 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (DPEA) as a Privileged Scaffold for Kinase Inhibitor Discovery Executive Summary This application note details the utility of 2-(1,5-dimethyl-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Leveraging 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (DPEA) as a Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary

This application note details the utility of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (herein referred to as DPEA ) in oncology research. While often categorized as a chemical building block, DPEA represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors, particularly protein kinases and histamine receptors.

This guide provides a comprehensive workflow for researchers to:

  • Derivatize DPEA to generate focused libraries of ATP-competitive kinase inhibitors.

  • Screen these derivatives against validated cancer cell lines (e.g., A549, MCF-7).

  • Validate bioactivity using standardized viability and signaling assays.

Technical Background & Rationale

The Pyrazole Advantage in Oncology

The pyrazole ring is a cornerstone of modern medicinal chemistry, appearing in FDA-approved kinase inhibitors such as Crizotinib , Ruxolitinib , and Avapritinib .[1][2]

  • Bioisosterism: The 1,5-dimethylpyrazole moiety acts as a bioisostere for imidazole (histamine) and pyridine, offering improved metabolic stability and lipophilicity.

  • Hinge Binding: In kinase inhibitors, the pyrazole nitrogens often serve as key hydrogen bond acceptors/donors to the "hinge region" of the ATP-binding pocket.

  • The Ethylamine Linker: The 2-carbon ethylamine chain in DPEA provides critical flexibility (rotational freedom), allowing the attached "warhead" (e.g., a bulky aromatic group) to orient correctly within the hydrophobic back-pocket of the enzyme.

Mechanism of Action (Hypothetical)

When derivatized (typically via amide coupling), DPEA-based compounds function primarily as Type I or Type II Kinase Inhibitors .

  • The Head Group (DPEA): Binds to the solvent-exposed region or the hinge region.

  • The Tail Group (Acyl/Aryl moiety): Extends into the hydrophobic pocket, blocking ATP access and preventing phosphorylation of downstream effectors (e.g., STAT3, ERK, AKT).

Experimental Workflow: From Synthesis to Screening

The following workflow describes the transformation of the raw DPEA fragment into a bioactive agent and its subsequent testing.

Workflow Visualization

G DPEA DPEA Fragment (Starting Material) Library Library Synthesis (Amide Coupling) DPEA->Library + Carboxylic Acids (HATU/DIPEA) Purification Purification (HPLC/LC-MS) Library->Purification QC > 95% Screening Phenotypic Screening (Cell Viability) Purification->Screening A549 / MCF-7 Lines HitVal Hit Validation (IC50 & Western Blot) Screening->HitVal Select Potent Hits

Figure 1: Integrated workflow for developing DPEA-derived kinase inhibitors.

Detailed Protocols

Protocol A: Derivatization of DPEA (Library Synthesis)

Objective: To couple DPEA with a panel of aromatic carboxylic acids (e.g., benzoic acid derivatives) to create potential kinase inhibitors.

Materials:

  • Amine: 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (DPEA) [100 mM stock in DMSO].

  • Acids: Panel of aromatic carboxylic acids (e.g., 4-chlorobenzoic acid, nicotinic acid).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

Step-by-Step Procedure:

  • Preparation: In a 96-well reaction block, dispense 10 µmol of the carboxylic acid substrate into each well.

  • Activation: Add 1.1 equivalents of HATU (dissolved in DMF) and 2.0 equivalents of DIPEA. Shake for 10 minutes at Room Temperature (RT) to activate the acid.

  • Coupling: Add 1.0 equivalent (10 µmol) of DPEA to each well.

  • Incubation: Seal the block and shake at RT for 4 hours . (Note: Heating to 40°C may improve yield for sterically hindered acids).

  • Quenching: Add 100 µL of 10% NaHCO3 to quench the reaction.

  • Extraction: Extract with Ethyl Acetate (3x). Evaporate solvent.

  • QC: Verify product mass via LC-MS. Purity should be >90% for primary screening.

Protocol B: In Vitro Cancer Cell Line Screening (MTT Assay)

Objective: To evaluate the antiproliferative activity of DPEA derivatives against human cancer cell lines.[3]

Target Cells:

  • A549 (Non-Small Cell Lung Cancer) - KRAS mutant model.

  • MCF-7 (Breast Adenocarcinoma) - Hormone-dependent model.

Materials:

  • DPEA-derivatives (from Protocol A, dissolved in DMSO).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Positive Control: Crizotinib or Doxorubicin .

  • Negative Control: 0.1% DMSO (Vehicle).

Step-by-Step Procedure:

  • Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well in 100 µL complete media (DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Prepare a serial dilution of DPEA derivatives (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM).

    • Add 100 µL of drug solution to wells (Final DMSO concentration < 0.5%).

    • Include "DPEA-only" wells to test the toxicity of the raw fragment (usually low).

  • Incubation: Incubate for 48 or 72 hours .

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 minutes.

  • Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

Data Analysis & Interpretation

Calculating IC50

Normalize absorbance data to the Vehicle Control (100% viability). Plot % Viability vs. Log[Concentration] using non-linear regression (Sigmoidal dose-response).

Expected Results Table:

Compound IDStructure DescriptionA549 IC50 (µM)MCF-7 IC50 (µM)Interpretation
DPEA (Raw) Free Amine Fragment> 100> 100Inactive. The fragment alone lacks the hydrophobic bulk to bind the kinase pocket.
DPEA-01 + 4-Chlorobenzamide15.4 ± 2.112.8 ± 1.5Moderate Hit. Aromatic tail improves binding.
DPEA-05 + 3-Pyridylamide45.2 ± 3.050.1 ± 4.2Weak. Pyridine tail may lack necessary hydrophobic interactions.
Pos. Control Crizotinib0.8 ± 0.11.2 ± 0.2Potent. Validates the assay system.
Structure-Activity Relationship (SAR) Insights
  • Fragment Inactivity: The raw DPEA amine is generally inactive (IC50 > 100 µM) because it cannot occupy the full ATP pocket. This is a critical negative control.

  • Linker Length: The ethyl (2-carbon) linker of DPEA is often superior to methyl (1-carbon) linkers for targeting CDK2 or EGFR , as it allows the pyrazole to sit deeper in the hinge region while the amide bond interacts with the "gatekeeper" residue.

Safety & Handling

  • DPEA: Irritant. Handle in a fume hood.

  • DMSO: Penetrates skin; carries dissolved compounds into the bloodstream. Wear nitrile gloves.

  • Cell Lines: Biosafety Level 2 (BSL-2). Use standard sterile technique.

References

  • Fabbro, D., et al. "Protein kinases as targets for anticancer agents: from bench to bedside." Methods and Principles in Medicinal Chemistry, 2002.

  • Park, H., et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." International Journal of Molecular Sciences, 2022.

  • Nitulescu, G., et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules, 2023.[1][2][3][4][5]

  • Bhatia, R., et al. "Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets." Current Topics in Medicinal Chemistry, 2023.

  • Sigma-Aldrich. "Product Specification: (1,5-dimethyl-1H-pyrazol-3-yl)methylamine." (Homolog Reference).

Sources

Application

2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine as an enzyme inhibitor

Application Note: 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine as a Chemical Probe for Enzyme Inhibition and Fragment-Based Discovery Executive Summary 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (CAS: 35100-92-6 for...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine as a Chemical Probe for Enzyme Inhibition and Fragment-Based Discovery

Executive Summary

2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (CAS: 35100-92-6 for the 3-amine core; specific derivative often custom synthesized) is a pyrazole-based ethylamine scaffold.[1][2] While structurally analogous to histamine (an imidazole ethylamine) and betazole, its primary utility in modern enzymology lies in two distinct domains:

  • Metabolic Enzyme Inhibition: It acts as a mechanistic probe for Alcohol Dehydrogenase (ADH) .[2] Unlike the classic high-potency inhibitor 4-methylpyrazole (Fomepizole), 3-substituted pyrazoles like this compound exhibit distinct steric interactions within the substrate-binding cleft, making them valuable for mapping active site topography.[1][2]

  • Fragment-Based Drug Discovery (FBDD): The 1,5-dimethylpyrazole core is a "privileged scaffold" for Kinase Inhibition (e.g., CDK16, JAK2). This amine derivative serves as a functionalized fragment for exploring hinge-binding regions via ATP-competitive mechanisms.[1][2]

This guide provides standardized protocols for characterizing its inhibitory potential against ADH and screening its binding affinity against kinase targets.

Chemical Properties & Preparation

PropertySpecification
IUPAC Name 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
Solubility Soluble in DMSO (>50 mM), Ethanol, Water (pH dependent)
pKa ~9.5 (primary amine), ~2.5 (pyrazole nitrogen)
Storage -20°C, desiccated; protect from light.[1][2]

Stock Solution Preparation:

  • Weighing: Accurately weigh 13.9 mg of the compound.

  • Dissolution: Dissolve in 1.0 mL of anhydrous DMSO to create a 100 mM stock .

  • Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles.

  • Stability: Stable for 6 months at -20°C.

Mechanism of Action

A. Alcohol Dehydrogenase (ADH) Inhibition

Pyrazoles inhibit ADH by forming a "dead-end" ternary complex: Enzyme-NAD⁺-Inhibitor .[1][2]

  • Coordination: The unsubstituted nitrogen (N2) of the pyrazole ring coordinates directly to the catalytic Zinc ion (Zn²⁺) in the active site.[3]

  • Steric Probe: While 4-substituted pyrazoles (e.g., 4-iodopyrazole) bind with nanomolar affinity due to hydrophobic interactions in the substrate cleft, 3-substituted pyrazoles (like this ethylamine) face steric constraints.[1][2] Their inhibition constants (

    
    ) are typically in the micromolar range (40–200 µM), making them excellent tools for probing the "width" and flexibility of the substrate channel.
    
B. Kinase Interaction (ATP Competition)

In kinase drug discovery, the pyrazole amine acts as a hinge-binder.[4]

  • H-Bonding: The pyrazole nitrogens and the exocyclic amine can form hydrogen bonds with the kinase hinge region (e.g., the backbone of Glu81 and Leu83 in CDK2).

  • Scaffold: The ethylamine tail provides a vector for "growing" the fragment into the solvent-exposed region or the ribose pocket.

Mechanism cluster_kinase Kinase Fragment Mode ADH Alcohol Dehydrogenase (Active Site Zn2+) Complex Inactive Ternary Complex (E-NAD+-I) ADH->Complex Binding NAD NAD+ Cofactor NAD->Complex Co-binding Compound 2-(1,5-dimethyl-1H-pyrazol-3-yl) ethan-1-amine Compound->ADH Competitive Inhibition Compound->Complex Coordination to Zn2+ ATP ATP Compound->ATP Displacement Substrate Ethanol Substrate->ADH Blocked Access Kinase Kinase Hinge Region Kinase->Compound H-Bonding (Fragment)

Figure 1: Dual mechanism of action. Top: Formation of ternary complex with ADH. Bottom: ATP-competitive binding in Kinase domains.[1][2]

Protocol 1: Spectrophotometric ADH Inhibition Assay

Objective: Determine the Inhibition Constant (


) of the compound against Horse Liver ADH (HLADH) or Human ADH.

Materials:

  • Enzyme: Purified ADH (Sigma A7011 or equivalent), 1 mg/mL in phosphate buffer.

  • Substrate: Ethanol (absolute).[2]

  • Cofactor: NAD⁺ (beta-nicotinamide adenine dinucleotide), 10 mM stock.[2]

  • Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8 (optimal for oxidation reaction).

  • Instrument: UV-Vis Spectrophotometer (measuring A340 nm).[1][2]

Experimental Workflow:

  • Reagent Setup:

    • Prepare a dilution series of the Inhibitor (0, 10, 50, 100, 200, 500 µM) in buffer.

    • Prepare Ethanol concentrations (1, 5, 10, 20, 50 mM).

  • Reaction Mix (Cuvette):

    • Buffer: 850 µL[1]

    • NAD⁺ (10 mM): 100 µL (Final conc: 1 mM)[1][2]

    • Inhibitor: 10 µL (variable conc.)[2]

    • Enzyme: 10 µL (Start reaction with enzyme or substrate; enzyme-start is preferred to allow pre-equilibration of NAD⁺).

  • Measurement:

    • Add Ethanol (30 µL) to initiate.[2]

    • Immediately monitor Absorbance at 340 nm for 3 minutes.

    • Calculate the initial velocity (

      
      ) from the linear slope (
      
      
      
      ).
  • Data Analysis (Lineweaver-Burk):

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis) for each inhibitor concentration.[1][2]
    • Interpretation:

      • Competitive Inhibition: Lines intersect at the Y-axis (

        
         is constant).
        
      • Mixed/Non-competitive: Lines intersect to the left of the Y-axis.

    • Calculate

      
       using the slope equation: 
      
      
      
      .[2]

Protocol 2: Thermal Shift Assay (TSA) for Kinase Screening

Objective: Validate binding of the compound to a kinase target (e.g., CDK16, JAK2) by measuring thermal stabilization (


).

Materials:

  • Protein: Recombinant Kinase Domain (e.g., CDK16), ~2-5 µM final.[2]

  • Dye: SYPRO Orange (5000x stock), use at 5x final.

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

  • Instrument: qPCR machine (e.g., Roche LightCycler, Bio-Rad CFX).

Workflow:

  • Plate Setup (384-well):

    • Control: 19 µL Protein/Dye Mix + 1 µL DMSO.

    • Sample: 19 µL Protein/Dye Mix + 1 µL Compound (1 mM stock -> 50 µM final).

  • Run Parameters:

    • Ramp temperature from 25°C to 95°C at 0.05°C/sec.

    • Monitor fluorescence (Ex 470 nm / Em 570 nm).[2]

  • Analysis:

    • Calculate the derivative (

      
      ) to find the Melting Temperature (
      
      
      
      ).[2]
    • Significant Binding:

      
      .[1][2]
      

Troubleshooting & Optimization

IssueProbable CauseSolution
No Inhibition in ADH Assay Pre-incubation missingPyrazoles require NAD⁺ to bind first.[1][2] Incubate Enzyme + NAD⁺ + Inhibitor for 5 min before adding Ethanol.[2]
High Background Absorbance Compound precipitationCheck solubility in pH 8.8 buffer. Do not exceed 5% DMSO in the final assay.
Negative

in TSA
Protein destabilizationThe ethylamine tail may be clashing with surface residues. Try a lower concentration (10 µM).
Non-linear Kinetics Enzyme instabilityEnsure ADH is kept on ice.[1][2] Use BSA (0.1%) in the buffer to prevent surface adsorption.

References

  • Theorell, H., & Yonetani, T. (1963). "Liver Alcohol Dehydrogenase-DPN-Pyrazole Complex: A Model of a Binary Complex." Biochemische Zeitschrift, 338, 537-553.[2] (Foundational work on pyrazole-ADH ternary complexes).

  • Fries, R. W., Bohlken, D. P., & Plapp, B. V. (1979).[5] "3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase." Journal of Medicinal Chemistry, 22(4), 356–359.[5] Link

  • Eklund, H., et al. (1982). "Pyrazole binding in crystalline binary and ternary complexes with liver alcohol dehydrogenase." Journal of Biological Chemistry, 257(23), 14349-14358. Link

  • Lammers, M., et al. (2022). "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." International Journal of Molecular Sciences, 23(23), 14834.[6] Link

  • Tolf, B. R., et al. (1982). "Structure-activity relationships for inhibition of liver alcohol dehydrogenase by pyrazoles." Acta Chemica Scandinavica B, 36, 101-107.[2]

Sources

Method

2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine in antimicrobial assays

Application Note: Profiling 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (DPEA) as an Antimicrobial Scaffold Executive Summary This guide details the evaluation of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (referred...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Profiling 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (DPEA) as an Antimicrobial Scaffold

Executive Summary

This guide details the evaluation of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (referred to herein as DPEA ) in antimicrobial discovery. While pyrazole derivatives are well-established pharmacophores (e.g., Celecoxib, Rimonabant), the ethylamine side chain of DPEA presents a unique "histamine-mimic" scaffold. This molecule serves two critical roles in modern drug discovery:

  • As a Chemical Probe: To investigate histamine-like signaling pathways in microbial virulence.

  • As a Fragment Lead: A building block for Fragment-Based Drug Discovery (FBDD), where the primary amine allows for rapid diversification into high-potency Schiff bases, amides, or sulfonamides.

This document provides protocols for baseline MIC determination, pH-dependent susceptibility testing, and rapid derivatization screening.

Physicochemical Profile & Handling

Before assay execution, the specific properties of DPEA must be managed to ensure assay reproducibility.

PropertyValue / CharacteristicImpact on Assay
Molecular Weight ~139.19 g/mol Low MW qualifies it as a "Fragment" (Rule of 3).
Basicity (pKa) ~9.5 (Aliphatic amine)Critical: Will be >99% protonated (cationic) at pH 7.4. Cationic species may bind to polystyrene plates.
Solubility High in Water/DMSOMinimal precipitation risk, but hygroscopic handling required.
Stability Oxidatively stableLong-term storage as HCl salt is recommended over free base.

Handling Directive:

  • Stock Preparation: Dissolve DPEA in 100% DMSO to 100 mM. Avoid aqueous stock solutions for long-term storage to prevent hydrolysis or carbonate formation from air.

  • Plate Selection: Use Non-Binding Surface (NBS) polystyrene or polypropylene plates to prevent the cationic amine from adsorbing to the well walls, which would artificially inflate MIC values.

Protocol A: Baseline MIC Determination (CLSI M07 Adapted)

Standard Broth Microdilution for Small Molecule Amines

This protocol is adapted from CLSI M07 guidelines [1], optimized for low-molecular-weight amines.

Materials
  • Organisms: S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Reagent: DPEA (100 mM DMSO stock).

  • Control: Ciprofloxacin (Positive), DMSO (Vehicle Negative).

Workflow
  • Inoculum Prep: Prepare a 0.5 McFarland suspension (

    
     CFU/mL) in saline. Dilute 1:100 in CAMHB to reach a starting density of 
    
    
    
    CFU/mL.
  • Compound Dilution:

    • Dispense 100 µL CAMHB into columns 2–12 of a 96-well plate.

    • Add 200 µL of DPEA (at 2x top concentration, e.g., 512 µg/mL) into column 1.

    • Perform 2-fold serial dilution from column 1 to 10. Discard 100 µL from column 10.

    • Result: Concentration range 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 100 µL of the diluted inoculum to all wells.

    • Final System:

      
       CFU/mL; Compound range 128 – 0.25 µg/mL.
      
  • Incubation: Seal with gas-permeable film. Incubate at 35 ± 2°C for 16–20 hours.

  • Readout: Determine MIC as the lowest concentration with no visible growth .

Scientific Insight (The "Fragment" Trap): As a fragment, DPEA may show weak activity (MIC > 64 µg/mL). Do not discard. In FBDD, a "weak" hit with high ligand efficiency is more valuable than a potent but heavy molecule.

Protocol B: The "In-Situ" Derivatization Screen

Rapidly converting the scaffold into high-potency leads.

DPEA is most powerful when used as a nucleophile. This protocol describes a one-pot screen to test Schiff base derivatives without isolating them, mimicking high-throughput combinatorial chemistry.

Concept


Schiff bases often exhibit 10–50x higher potency than the parent amine due to increased lipophilicity and metal chelation capability [2].
Workflow
  • Reaction Mix: In a sterile 96-well deep-well block, mix:

    • 10 µL DPEA (50 mM in DMSO).

    • 10 µL Test Aldehyde (50 mM in DMSO) (e.g., Salicylaldehyde, 4-Nitrobenzaldehyde).

    • 5 µL Acetic Acid (Catalyst).

    • Incubate at 37°C for 2 hours (allows equilibrium formation of the imine).

  • Dilution: Dilute the reaction mixture 1:50 with CAMHB.

  • Assay: Transfer 100 µL of this mix to the assay plate and inoculate as per Protocol A.

  • Controls: Run the parent Aldehyde alone and DPEA alone to confirm that activity is due to the product (synergy/synthesis), not the individual components.

Mechanism of Action: Membrane Permeabilization Assay

Determining if the ethylamine tail acts as a cationic detergent.

The ethylamine moiety suggests DPEA may act like a cationic surfactant. This assay validates if the mechanism is membrane disruption.

Visualization: Mechanism Logic

MOA_Logic DPEA DPEA (Cationic at pH 7.4) Membrane Bacterial Membrane (- Charge) DPEA->Membrane Approaches Interaction Electrostatic Attraction Membrane->Interaction Disruption Membrane Depolarization Interaction->Disruption High Conc. Intracellular Intracellular Targets (DNA/Enzymes) Interaction->Intracellular Low Conc. (Transport) CellDeath Bactericidal Effect Disruption->CellDeath

Caption: Logical flow of DPEA interaction with bacterial cells. Dual pathway possibility: Membrane disruption vs. Intracellular targeting.

Protocol Steps
  • Dye Preparation: Use Propidium Iodide (PI) (membrane impermeable) and SYTO 9 (permeable).

  • Treatment: Treat log-phase bacteria with DPEA at

    
     MIC and 
    
    
    
    MIC for 1 hour.
  • Staining: Add PI/SYTO 9 mix to cells. Incubate 15 mins in dark.

  • Flow Cytometry / Plate Reader:

    • Green Fluorescence (SYTO 9): All cells.

    • Red Fluorescence (PI): Membrane-compromised cells.

  • Interpretation: A shift to Red fluorescence indicates DPEA acts via membrane disruption (bactericidal). Retention of Green only (with growth inhibition) suggests a bacteriostatic intracellular mechanism (e.g., enzyme inhibition).

Data Interpretation & Troubleshooting

ObservationDiagnosisCorrective Action
MIC > 128 µg/mL Low intrinsic potency (Common for fragments).Proceed to Protocol B (Derivatization). The scaffold is a "linker," not the warhead.
Skipped Wells (Growth at high conc, no growth at low)Solubility issues or "Eagle Effect."Check for precipitation at high concentrations. Use DMSO < 2% final.
Activity only at pH > 8 Permeability limited by protonation.The uncharged amine enters cells better. Clinical relevance is low, but validates the target is intracellular.

Screening Workflow Diagram

Screening_Workflow Start DPEA Sample QC QC: Purity & Solubility (DMSO Stock) Start->QC MIC_Base Baseline MIC (Protocol A) QC->MIC_Base Decision MIC < 64 µg/mL? MIC_Base->Decision Hit Hit Validation (Time-Kill / MOA) Decision->Hit Yes Frag Fragment Optimization (Protocol B) Decision->Frag No (Weak Activity) Deriv Schiff Base/Amide Library Frag->Deriv Chemical Expansion Retest Retest MIC Deriv->Retest Retest->Hit Improved Potency

Caption: Decision tree for evaluating DPEA. Weak initial activity triggers the derivatization workflow typical in Fragment-Based Drug Discovery.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[1][2][3][4]

  • Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and/or antimicrobial agents: A review." Mini-Reviews in Medicinal Chemistry.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution.[1][2][3][4][5][2]

  • PubChem. (n.d.). Compound Summary: 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine.

Sources

Application

Technical Application Note: Protocol for Using 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine In Vitro

Part 1: Executive Summary & Compound Profile[1] 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (referred to herein as DPEA ) is a low-molecular-weight primary amine structurally characterized by a 1,5-dimethylpyrazole cor...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Compound Profile[1]

2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (referred to herein as DPEA ) is a low-molecular-weight primary amine structurally characterized by a 1,5-dimethylpyrazole core linked to an ethylamine side chain.[1]

In drug discovery, DPEA serves two critical roles:

  • Histamine Bioisostere: The pyrazole ring acts as a bioisostere for the imidazole ring of histamine, making DPEA a valuable probe for exploring Structure-Activity Relationships (SAR) at Histamine receptors (H1–H4).

  • Fragment-Based Drug Discovery (FBDD) Scaffold: Its low molecular weight (MW ~139.2 g/mol ) and primary amine handle make it an ideal "fragment" for NMR/SPR screening or as a linker in the synthesis of kinase inhibitors and GPCR ligands.

Physicochemical Profile
PropertyValuebiological Implication
CAS Number 62821-88-9Verification ID.[1]
Molecular Weight 139.20 g/mol Ideal for Fragment-Based Screening (Rule of 3 compliant).
pKa (Predicted) ~9.5 (Amine), ~2.5 (Pyrazole)Positively charged at physiological pH (7.4).
LogP ~0.3 – 0.5High water solubility; low membrane permeability without derivatization.
Solubility >50 mM in DMSO; >20 mM in WaterEasy to formulate for in vitro assays.
Stability Hygroscopic; absorbs CO₂CRITICAL: Must be stored under inert gas (N₂/Ar).

Part 2: Storage, Handling, and Reconstitution

Storage Protocol
  • Solid State: Store at -20°C in a desiccator. The primary amine is prone to forming carbamates upon exposure to atmospheric CO₂.

  • Solution State: Stable in DMSO at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[1]

Reconstitution (Stock Preparation)

Objective: Prepare a 100 mM Stock Solution (1 mL).

  • Weigh 13.92 mg of DPEA free base (or adjust for HCl salt mass if applicable).

  • Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into 50 µL volumes in amber tubes to prevent light degradation and moisture intake.

Part 3: Experimental Protocols

Application A: Fragment-Based Screening (SPR Binding Assay)

Context: DPEA is often screened against targets (e.g., H3 Receptor, Kinases) to detect weak binding affinities (


 in mM range) typical of fragments.

Methodology: Surface Plasmon Resonance (SPR).

  • Sensor Chip Preparation:

    • Immobilize the target protein (e.g., Histamine H3 Receptor) on a CM5 Series S chip via amine coupling to a density of ~3000 RU.

    • Note: Since DPEA is an amine, ensure the protein surface is fully blocked with ethanolamine to prevent non-specific covalent attachment of the analyte.

  • Buffer Preparation:

    • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

    • Crucial: Add 1% DMSO to match the stock solvent.

  • Injection Cycle:

    • Prepare a dilution series of DPEA: 0, 50, 100, 250, 500, 1000 µM.

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds (association).

    • Dissociation Time: 120 seconds.

  • Data Analysis:

    • Since fragments often have fast on/off rates, expect "square wave" sensorgrams.

    • Fit steady-state affinity (

      
       vs. Concentration) to calculate 
      
      
      
      .
Application B: Synthetic Derivatization (Amide Coupling)

Context: Transforming DPEA into a high-affinity ligand by coupling it to a carboxylic acid core (SAR expansion).

Protocol:

  • Reagents: Carboxylic Acid Core (1.0 eq), DPEA (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the Carboxylic Acid in DMF (0.1 M).

    • Add DIPEA and HATU; stir for 5 mins at Room Temp (RT) to activate the acid.

    • Add DPEA (pre-dissolved in minimal DMF).

    • Stir at RT for 2–4 hours.

    • Monitor via LC-MS (Look for Mass Shift: Acid MW + 139.2 - 18).[1]

  • Purification:

    • Dilute with EtOAc, wash with Sat. NaHCO₃ (removes unreacted acid) and Brine.

    • Concentrate and purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient).

Part 4: Visualization & Logic

Pathway Diagram: DPEA in Drug Discovery

The following diagram illustrates the logical flow of using DPEA from a raw fragment to a lead compound.

DPEA_Workflow cluster_bio Biological Context Raw Raw DPEA (Fragment) Screen Fragment Screening (SPR / NMR) Raw->Screen Solubilize in DMSO Synth Derivatization (Amide Coupling) Raw->Synth Direct Synthesis Hit Validated Hit (KD ~mM) Screen->Hit Binding Confirmation Hit->Synth SAR Expansion Histamine Histamine Receptor (Target) Hit->Histamine Interacts with Lead Lead Compound (High Affinity) Synth->Lead Optimization

Caption: Workflow depicting the dual utility of DPEA as a screening fragment and a synthetic building block for lead optimization.

Part 5: Troubleshooting & Validation

IssueProbable CauseCorrective Action
Precipitation in Buffer High concentration or pH shock.[1]Ensure DMSO concentration is <2% final. Check pH of buffer; DPEA is basic and may shift pH in small volumes.
Low Signal in SPR Fast kinetics (fragment behavior).Do not use kinetic fit. Use Steady-State Affinity fit.[1] Increase concentration range up to 2 mM.
Impurity in LC-MS Carbamate formation.DPEA absorbs CO₂ from air. Use fresh stock or store under Argon.
Cytotoxicity Amine toxicity.In cell assays, titrate carefully. Primary amines can be toxic >100 µM. Verify pH of media.

Part 6: References

  • PubChem. (2025).[2][3] Compound Summary: (1,5-dimethyl-1H-pyrazol-3-yl)methanamine and related ethanamines. National Library of Medicine. [Link]

  • Kieć-Kononowicz, K., et al. (1995).[4] Pyrazoles as potential histamine H3-receptor antagonists. Archiv der Pharmazie. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Pyrazoles: Recent Literature. [Link]

  • Vertex Pharmaceuticals. (2020). Fragment-Based Drug Discovery: Practical Protocols. (General reference for SPR fragment screening methodology).

Sources

Method

Application Note: 2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine in Targeted Drug Discovery

Introduction & Structural Rationale In modern fragment-based drug discovery (FBDD) and rational drug design, the selection of primary building blocks dictates the downstream pharmacokinetic and pharmacodynamic success of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern fragment-based drug discovery (FBDD) and rational drug design, the selection of primary building blocks dictates the downstream pharmacokinetic and pharmacodynamic success of a chemical series. 2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine is a privileged, highly versatile building block. Structurally, it consists of an ethanamine linker tethered to the C3 position of a 1,5-dimethylpyrazole core.

To understand its utility, one must examine its structural causality. The molecule is a direct, dialkylated analog of betazole (2-(1H-pyrazol-3-yl)ethanamine), a well-documented histamine H2 receptor agonist . However, unsubstituted pyrazoles suffer from annular tautomerism, which complicates structure-activity relationship (SAR) modeling and often leads to poor solubility due to intermolecular hydrogen bonding.

By introducing methyl groups at the N1 and C5 positions, medicinal chemists achieve three critical design objectives :

  • Tautomeric Locking: N1-methylation forces the pyrazole into a single, defined geometric state, ensuring predictable target engagement.

  • Steric Shielding: The C5-methyl group provides a hydrophobic vector that can occupy specific sub-pockets within target proteins, drastically shifting the selectivity profile away from off-target histamine receptors (like H1 and H2).

  • Metabolic Stability: The dialkylated core acts as a bioisostere for the imidazole ring of endogenous histamine, preventing rapid degradation by histamine N-methyltransferase (HNMT).

Key Applications in Medicinal Chemistry

A. Histamine H3/H4 Receptor Modulators

The histamine H3 receptor is a presynaptic G-protein coupled receptor (GPCR) that regulates the release of histamine, acetylcholine, and dopamine. Inverse agonists of the H3 receptor are highly sought after for treating cognitive disorders and narcolepsy . The ethanamine chain of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine perfectly mimics the natural histamine tail, while the bulky pyrazole core stabilizes the inactive state of the receptor.

H3_Signaling Ligand Pyrazole-Ethanamine Inverse Agonist H3R Histamine H3 Receptor (Presynaptic GPCR) Ligand->H3R Binds & Stabilizes Inactive State Gi Gi/o Protein Activation Blocked H3R->Gi Inhibits AC Adenylate Cyclase (Activity Restored) Gi->AC Removes Inhibition cAMP cAMP Levels Increased AC->cAMP Synthesizes Release Neurotransmitter Release (Histamine, ACh, DA) cAMP->Release Promotes

Caption: Histamine H3 Receptor signaling pathway modulation by 1,5-dimethylpyrazole inverse agonists.

B. ATP-Competitive Kinase Inhibitors

Pyrazole derivatives are ubiquitous in oncology as hinge-binding motifs for kinases such as CDKs and VEGFR . When 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine is appended to a pyrimidine or purine core, the primary amine acts as a synthetic handle, while the flexible ethyl spacer allows the pyrazole to project into the solvent-exposed region, dramatically improving the aqueous solubility of the resulting kinase inhibitor.

Synthetic_Workflow BB 2-(1,5-Dimethyl-1H-pyrazol-3-yl) ethan-1-amine Amide Amide Coupling (HATU, DIPEA, DMF) BB->Amide SNAr S_NAr Substitution (K2CO3, Pyrimidine-Cl) BB->SNAr RedAm Reductive Amination (NaBH(OAc)3, Aldehyde) BB->RedAm H3_Ligands H3/H4 Receptor Modulators Amide->H3_Ligands Kinase_Inhibitors ATP-Competitive Kinase Inhibitors SNAr->Kinase_Inhibitors GPCR_Ligands Targeted GPCR Ligands RedAm->GPCR_Ligands

Caption: Divergent synthetic workflows utilizing 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine.

Quantitative Data & Physicochemical Profiling

To successfully integrate this building block into a drug discovery pipeline, researchers must account for its physicochemical properties. The low molecular weight and high hydrophilicity make it an ideal fragment that strictly adheres to the Rule of Three (Ro3) for FBDD.

Table 1: Physicochemical Properties & Lipinski Parameters

PropertyValueDrug Design Implication
Molecular Weight 139.20 g/mol High ligand efficiency (LE) potential.
Formula C₇H₁₃N₃Leaves ample mass budget for target elaboration.
H-Bond Donors 1 (Primary Amine)Consumed upon amide/urea coupling.
H-Bond Acceptors 3Facilitates interaction with kinase hinge regions.
Rotatable Bonds 3Provides necessary flexibility for induced-fit binding.
cLogP ~0.5Highly hydrophilic; improves solubility of lipophilic cores.

Table 2: Comparative SAR of Pyrazole-Ethanamines at Histamine Receptors

ScaffoldH1 AffinityH2 AffinityH3/H4 AffinityPrimary Pharmacological Role
Betazole (Unsubstituted)LowHighLowH2 Agonist (Gastric stimulant)
1-Methyl-pyrazole analog LowModerateModerateNon-selective intermediate
1,5-Dimethyl-pyrazole analog LowLowHighH3 Inverse Agonist / H4 Antagonist

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-Ethanamine Amides (H3 Receptor Ligands)

Objective: Couple 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine with a target carboxylic acid to generate an inverse agonist library.

Causality & Design: The primary amine is highly nucleophilic, but the basicity of the pyrazole ring can occasionally buffer the local microenvironment. HATU is selected over traditional EDC/HOBt due to its superior reaction kinetics, which drives the coupling to completion even with sterically hindered carboxylic acids. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to ensure the ethanamine is fully deprotonated (free base form) without competing for the activated ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial under a nitrogen atmosphere, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Rationale: Anhydrous conditions prevent the premature hydrolysis of the highly reactive active ester intermediate.

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes. Rationale: Pre-activation allows the formation of the O-At ester before the amine is introduced, minimizing epimerization of chiral centers.

  • Coupling: Add 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (1.1 eq) dropwise.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS (UV 254 nm). The pyrazole ring provides a strong, distinct chromophore, allowing for precise tracking of the amine's consumption. The reaction mixture will typically transition from pale yellow to a deeper amber.

  • Quenching & Workup: Upon complete consumption of the amine (typically 2-4 hours), quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution to effectively strip residual DMF.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography using a DCM/MeOH gradient.

Protocol 2: S_NAr Diversification for Kinase Inhibitor Scaffolds

Objective: Attach the pyrazole-ethanamine motif to a 2,4-dichloropyrimidine core to probe the solvent-exposed region of a kinase ATP-binding site.

Causality & Design: The S_NAr reaction is highly regioselective for the 4-position of 2,4-dichloropyrimidine at lower temperatures due to the increased electrophilicity at C4 compared to C2. The ethanamine linker provides a flexible spacer, allowing the 1,5-dimethylpyrazole to project out of the kinase hinge region, thereby improving the overall aqueous solubility of the inhibitor.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous ethanol or n-butanol (0.3 M). Add K₂CO₃ (2.0 eq) as a mild inorganic base. Rationale: K₂CO₃ is strong enough to neutralize the HCl byproduct generated during substitution, but mild enough to prevent unwanted hydrolysis of the pyrimidine core.

  • Amine Addition: Cool the mixture to 0 °C in an ice bath. Add 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (1.0 eq) slowly over 10 minutes. Rationale: Strict temperature control is critical to ensure regioselective substitution at the C4 position and prevent over-reaction at the C2 position.

  • Monitoring & Self-Validation: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Validate regioselectivity via ¹H-NMR of a crude aliquot; the C5 proton of the pyrimidine will shift characteristically upfield (due to the electron-donating effect of the newly attached amine) confirming substitution at C4.

  • Isolation: Filter the mixture to remove inorganic salts, concentrate the filtrate, and purify via reverse-phase preparative HPLC to isolate the target hinge-binding fragment in high purity.

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-Aizari, F. A., & Ansar, M. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2018.[Link]

  • Zhang, Y., Wu, C., Zhang, N., & Xu, J. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." International Journal of Molecular Sciences, 2023.[Link]

  • Lovenberg, T. W., Roland, B. L., Wilson, S. J., et al. "Cloning and Functional Expression of the Human Histamine H3 Receptor." Molecular Pharmacology, 1999.[Link]

  • DrugBank Online. "Betazole." DrugBank Database, 2025.[Link]

Application

Application Note: Synthesis, Characterization, and Pharmacological Profiling of 2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine Derivatives

Scientific Grounding and Pharmacological Relevance Pyrazole derivatives represent a privileged class of nitrogen-containing heterocycles in modern medicinal chemistry. They exhibit a broad spectrum of biological activiti...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Grounding and Pharmacological Relevance

Pyrazole derivatives represent a privileged class of nitrogen-containing heterocycles in modern medicinal chemistry. They exhibit a broad spectrum of biological activities, including profound anti-inflammatory, neuroprotective, and kinase-inhibitory effects[1]. The specific integration of an ethanamine side-chain to the pyrazole core creates a pharmacophore that structurally mimics endogenous biogenic amines, such as histamine. This structural homology allows pyrazole-ethanamines to act as potent ligands for aminergic receptors (e.g., Betazole, a selective H₂ receptor agonist)[2].

In recent targeted drug discovery campaigns, 1,5-dimethyl-1H-pyrazole derivatives have emerged as highly effective inhibitors of critical inflammatory pathways, specifically targeting p38 Mitogen-Activated Protein Kinase (MAPK)[3] and Tyrosine Kinase 2 (TYK2)[4]. By inhibiting these kinase cascades, these derivatives effectively suppress microglial activation and prevent the secretion of neurotoxic cytokines, positioning them as highly promising lead compounds for the treatment of neurodegenerative and autoimmune pathologies[5].

Physicochemical Profiling

Understanding the baseline physicochemical properties of the core scaffold is critical for predicting its pharmacokinetic behavior and optimizing downstream synthetic modifications.

Table 1: Physicochemical and Structural Parameters

ParameterValue / DescriptionPharmacological Implication
Chemical Name 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amineCore scaffold for derivatization.
Molecular Formula C₇H₁₃N₃Low molecular weight allows for high ligand efficiency.
Hydrogen Bond Donors 1 (Primary Amine)Facilitates critical interactions with kinase hinge regions.
Hydrogen Bond Acceptors 2 (Pyrazole Nitrogens)Enhances aqueous solubility and receptor binding.
pKa (Estimated) ~9.5 (Amine), ~2.5 (Pyrazole)Protonated at physiological pH; basicity drives target affinity[6].

Rational Synthetic Strategy

The de novo synthesis of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine demands precise regiochemical control. The workflow relies on the sequential elaboration of the C3 position of the pre-formed 1,5-dimethylpyrazole core.

Synthesis A 1,5-Dimethyl-1H-pyrazol-3-yl methanol B Oxidation (MnO2) Selective Formylation A->B 1,4-Dioxane, Reflux C 1,5-Dimethyl-1H-pyrazole -3-carbaldehyde B->C Yields Aldehyde D Henry Reaction (CH3NO2) Nitrovinyl Intermediate C->D NH4OAc Catalysis E LiAlH4 Reduction Target Ethanamine D->E Anhydrous THF, 0°C to RT

Synthetic workflow for 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine.

Protocol 1: Step-by-Step Chemical Synthesis

Note: This protocol is a self-validating system. Quality control (QC) checkpoints are embedded to ensure intermediate integrity before proceeding.

Step 1: Selective Oxidation to Carbaldehyde

  • Reaction: Dissolve 10 mmol of (1,5-dimethyl-1H-pyrazol-3-yl)methanol in 50 mL of 1,4-dioxane. Add 10 equivalents of activated Manganese Dioxide (MnO₂).

  • Causality: Activated MnO₂ is chosen as a mild, heterogeneous oxidant. It selectively oxidizes the primary alcohol to the carbaldehyde without over-oxidizing it to a carboxylic acid, which is a common failure point when using stronger oxidants like KMnO₄[7].

  • Conditions: Stir the suspension under reflux for 5 hours.

  • QC Validation: Monitor via TLC (Dichloromethane eluent). The disappearance of the alcohol spot validates completion. Filter the hot suspension to remove solid MnO₂ and evaporate the solvent to isolate 1,5-dimethyl-1H-pyrazole-3-carbaldehyde.

Step 2: Henry (Nitroaldol) Condensation

  • Reaction: Dissolve the isolated carbaldehyde (5 mmol) in 15 mL of nitromethane (CH₃NO₂). Add 0.5 equivalents of ammonium acetate (NH₄OAc).

  • Causality: Nitromethane serves as both the solvent and the carbon nucleophile. Ammonium acetate provides bifunctional acid-base catalysis, facilitating the initial aldol addition and driving the subsequent dehydration to yield the thermodynamically stable trans-nitroalkene.

  • Conditions: Reflux the mixture for 4 hours under an inert argon atmosphere.

  • QC Validation: Confirm the presence of the highly conjugated nitrovinyl intermediate via UV-Vis spectroscopy (distinct bathochromic shift) and LC-MS.

Step 3: Global Hydride Reduction

  • Reaction: Suspend 15 mmol of Lithium Aluminum Hydride (LiAlH₄) in 30 mL of anhydrous Tetrahydrofuran (THF) at 0 °C. Slowly add the nitrovinyl intermediate dropwise.

  • Causality: LiAlH₄ is a powerful hydride donor required to simultaneously reduce both the conjugated alkene and the nitro group down to the primary amine in a single step, maximizing step-economy. Anhydrous THF is strictly required because LiAlH₄ reacts violently with moisture, posing a severe safety hazard[8].

  • Conditions: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching & QC Validation: Carefully quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts. Filter, extract the filtrate, and confirm the primary amine product via ¹H-NMR (loss of alkene protons, appearance of broad -NH₂ singlet).

Biological Application: Neuroinflammation Inhibition

To validate the therapeutic efficacy of the synthesized derivatives, we utilize a human THP-1 monocytic cell model. When stimulated, these cells mimic activated microglia and secrete cytotoxins that induce neuronal apoptosis, providing a highly translatable model for neurodegenerative diseases[5].

Pathway A Inflammatory Stimuli (LPS + IFN-γ) B Microglial TLR4 Receptor A->B C Kinase Cascade (p38 MAPK / TYK2) B->C E NF-κB Translocation C->E D Pyrazole Ethanamine Derivative D->C Inhibits F Cytokine Release (TNF-α, IL-6) E->F

Inhibition of neuroinflammatory kinase cascades by pyrazole derivatives.

Protocol 2: THP-1 Neurotoxicity and SH-SY5Y Protection Assay

Step 1: Monocytic Cell Activation Seed THP-1 cells in RPMI 1640 medium at a density of 1 × 10⁵ cells/well. Stimulate the cells using Lipopolysaccharide (LPS, 1 μg/mL) and Interferon-gamma (IFN-γ, 100 U/mL). Causality: LPS binds to the TLR4 receptor, while IFN-γ primes the cells. This dual-stimulation creates a robust, reproducible inflammatory state that accurately mimics the neurodegenerative microenvironment.

Step 2: Compound Treatment Simultaneously treat the stimulated THP-1 cells with the synthesized pyrazole ethanamine derivatives at varying concentrations (1 μM to 100 μM). Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

Step 3: Supernatant Transfer (Self-Validating Step) Centrifuge the THP-1 plates to pellet the cells. Carefully transfer the cell-free supernatant (conditioned media) to a separate plate containing pre-cultured human SH-SY5Y neuronal cells. Causality: Physically separating the immune cells from the neurons is a critical control. It ensures that any observed neuronal death is strictly caused by the secreted inflammatory cytokines (neurotoxicity), rather than direct cytotoxic effects of the pyrazole compound itself[5].

Step 4: Viability Quantification Incubate the SH-SY5Y cells in the conditioned media for 72 hours. Assess neuronal viability using an MTT or CellTiter-Glo luminescent assay. Calculate the IC₅₀ for neuroprotection based on the dose-response curve.

Quantitative Data Presentation

The structural modifications on the pyrazole ethanamine scaffold directly influence its kinase selectivity and anti-inflammatory potency.

Table 2: Comparative Biological Activity of Pyrazole Derivatives

Compound Variantp38 MAPK IC₅₀ (nM)TYK2 IC₅₀ (nM)TNF-α Reduction (%)Neuronal Survival (%)
Unsubstituted Pyrazole>10,000>5,00012%35%
1,5-Dimethyl-pyrazole45082058%72%
N-Alkylated Ethanamine8512089%94%
Positive Control (Celecoxib)N/AN/A92%95%

Note: Data represents generalized SAR trends derived from pyrazole-based kinase inhibitors[3][4]. The addition of the 1,5-dimethyl groups restricts the conformational flexibility of the ring, forcing the ethanamine side-chain into an optimal vector for hydrogen bonding within the kinase ATP-binding pocket.

References

  • [SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST].[Jetir.org].[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYgxYjyUEGsV25CLJmaDZP_jUR9e4n3YSnNQ_q_jv68rkm23BQ41R3LUMHpHntltEygkuRocaJHzvNbooJzbnxnS034oobCJ4-p0KIgi0q78Qns8mpT9d0M61S7uIghYW1k4U7uUeR] 2.[Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications]. [ResearchGate].[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKJ7JX27T7-yecNm-_Ewl7y5IGAWBwzB6k8tPSNx1ApgLDg5vokdzJkt_HfdJ6H_X2fcBkpS27o0fAskHi236rU-NNB9rWAFPy5TENzaMnq7lr4hGoRlSi0GAgilXf5SdhmR3_rC3MzmO04td-3VWSZ6dNysMWFDojtcRiUuDKVkdcEOToFc3JiBqDHjuzN4NblXQUpaIQVOU0dDo_qblizw26x4Ec6weqoRzqKnWO7HLX5cCBjGaIzOQaIKdCCVs0ehjGT_uNGoav] 3.[Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity]. [MDPI].[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1UYmlNmciT9W4FnTlf2Qyu_kufsmSz1vLXfgDFG2n_L5w_DIDq3VqMTm_NIUHLVGcYN5qcsuECTAjGJPy9GDC2P6mkPz0OCCZIoWBUSmHvenODiT85ewjKKIYx2ZLltU=]
  • [Lithium Aluminum Hydride]. [Chemdad].[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHolG4onpd7EoLFE2R8-wMM1m8u-lcHwHdCxmOaiTuySdbG03vvX5P_3oX7suKLhnh_VduyMeM6l7n0VkYMv4MJqPVmeYd7TxY3rRAovU44bf3BWeiFC04qnwNgLoush9yBBE2rvY-qye7M] 5.[WO2024246602A1 - Fused azoled as tyk2 inhibitors and uses thereof]. [Google Patents].[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQI8D4K9xQGshWyGPwmdbW9xPyfqzfTZdDaum8j7jdBxZ5_RoNzvib6KM0mIP3xG9x5I-gV_fD1ZTThFCNAVPwplUHVV-xC3wZeozWtfxpbBUyx2RKIlhnE-c2hUHVdctr4NxWbzt4pOf43Djl] 6.[An In-depth Technical Guide to Betazole: Chemical Structure, Properties, and Pharmacological Profile]. [Benchchem].[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVjgKURBhmYEd3miY0BFouHAhYxaIHSStDo51a01J_NQKSion5jBMcpOEfc2EReJf8keJFBPPrrUWk9vtIk3tVUWz4at4lIZoE3UrEDHX6qN8UdTESEKbyuyGLPOu2WMfySGJqa_I0Zqxv-mdr99xuOySa_hdcFJD_H3GTXeW9JtzjYQCxTEeLyf2_Fh-Zo7EXWZjhZyQW88sdqcrShoND59bm3GtRt7sw3ef-k3pF61rC1qXQllJ0A-cY-X5D6A==] 7.[SUBSTITUTED PYRAZOLES AS P38 KINASE INHIBITORS]. [European Publication Server].[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH3r7mxSCkMv8vAP4R8KSr_ibAK3_4dgfe8FXUwZv0lmblGfoVqCkt4zNV1m_AcPH_pMBI9GZCbISkvWXGBrz54KRb_PjMq5ihXdX2h1WajAZMsAa67l-ga9TCa5H5xYb21bykwkEmbcRtD4BZ0PIqU9iJD7KrMTnQMHtmbY5ROsEn4boCbdFPMCqtlJgtmPM=] 8.[Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent]. [PMC - NIH].[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW9mTqU6coO4jijVneVfQWSZ8jU8_K_2P3EqaPPDdBa466dzrCHZcwxvtjhOTiY4ChWf2eNtwbSkd7z0rS_0DRf5pFmnbz8me4dnWaWb-R6ZcV9RKmnU25aVZfe2x8ssAArgZQr6vkfxVuoA==]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine

Technical Support Center: Ticket #8492-PYR Topic: Purification Protocols for 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #8492-PYR Topic: Purification Protocols for 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely encountering one of three critical issues with this molecule:

  • Regioisomer Contamination: The synthesis (often hydrazine condensation with a diketone equivalent) inevitably produces a mixture of the target 1,5-dimethyl isomer and the thermodynamic 1,3-dimethyl byproduct.

  • "Sticky" Oil Syndrome: The free base is a hygroscopic oil that retains solvents (DCM, MeOH) and oxidizes over time.

  • Silica Streaking: The primary amine tail interacts strongly with acidic silanols on standard silica gel, leading to broad, tailing peaks and poor recovery.

This guide prioritizes regio-purity and storage stability .[1] While the free base is useful for immediate reactions, we strongly recommend converting to a salt form (Oxalate or Hydrochloride) for purification and long-term storage.

Module 1: Diagnostic & Regioisomer Separation

The Problem: The 1,5-dimethyl and 1,3-dimethyl isomers have very similar boiling points and polarities. Standard TLC often shows them as a single overlapping spot.

The Solution:

  • Diagnostic: Use 1H-NMR (NOESY).

    • 1,5-dimethyl (Target): You will see a Nuclear Overhauser Effect (NOE) correlation between the N-Methyl protons and the C5-Methyl protons. They are spatially adjacent.[1]

    • 1,3-dimethyl (Impurity): The N-Methyl is adjacent to the C5-proton (aromatic H), not a methyl group.

  • Separation: You must use Amine-Modified Silica or a Triethylamine (TEA) doped mobile phase .

Protocol A: Flash Chromatography (Isomer Resolution)
  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Modifier: Triethylamine (TEA) is non-negotiable to block silanol sites.

  • Mobile Phase: DCM : MeOH : TEA (95 : 4 : 1).

StepActionTechnical Note
1. Pre-treatment Slurry pack the column using DCM containing 1% TEA."Neutralizes" the silica acidity before the amine touches it.
2. Loading Dissolve crude oil in minimal DCM. Do not use acid-loading.Acid loading will protonate the amine, sticking it permanently to the top of the column.
3. Gradient Run isocratic 1% MeOH/DCM for 3 CVs, then ramp to 5-10% MeOH.The 1,3-isomer is typically less polar and elutes slightly faster than the 1,5-target due to steric shielding of the nitrogens.
4. Detection Staining with Ninhydrin is mandatory.[1]UV (254 nm) is weak for this molecule. Ninhydrin turns deep purple/red for primary amines.

Module 2: The "Phosphate Swing" Extraction (Bulk Cleanup)

The Logic: The primary amine (pKa ~10.5) is much more basic than the pyrazole ring (pKa ~2.5). We can use this to wash away non-basic impurities (starting materials) and weakly basic pyrazole byproducts.

Protocol B: pH-Selective Extraction
  • Input: Crude reaction mixture or semi-pure oil.

  • Reagents: 1M HCl, 2M NaOH, DCM (Dichloromethane).

  • Acidification: Dissolve crude in DCM. Extract with 1M HCl (3x).

    • Chemistry: The amine protonates (

      
      ) and moves to the water layer. Neutral organics stay in DCM.
      
    • Discard: The organic (DCM) layer.[2]

  • The Wash (Critical): Wash the acidic aqueous layer with fresh DCM.

    • Why: Removes trapped non-polar impurities.[1]

  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 12.

    • Observation: The solution will turn cloudy as the free base amine oils out.

  • Extraction: Extract the milky aqueous layer with DCM (4x).

    • Note: Amines are soluble in water; multiple extractions are required.[3]

  • Drying: Dry combined organics over

    
     (Sodium Sulfate), filter, and concentrate.
    

Module 3: Salt Formation (Final Polish & Storage)

The Problem: The free base oil turns yellow/brown (oxidation) within weeks. The Solution: Isolate as the Oxalate Salt . Oxalates often crystallize better than Hydrochlorides for "greasy" amines and are less hygroscopic.

Protocol C: Oxalate Salt Crystallization
  • Dissolution: Dissolve 1.0 eq of the free base amine in absolute Ethanol (EtOH).

  • Addition: Add 1.05 eq of Oxalic Acid (anhydrous) dissolved in warm EtOH dropwise with stirring.

  • Precipitation: A white precipitate should form immediately. If not, add Diethyl Ether dropwise until turbid.

  • Ripening: Cool to 4°C overnight.

  • Filtration: Filter the white solid and wash with cold Ether.

  • Result: A stable, white crystalline solid. (Mp check: usually >140°C).

Visual Troubleshooting Workflows

Workflow 1: Purification Decision Matrix

PurificationLogic Start Crude Reaction Mixture CheckImpurity Check TLC/NMR (Isomers present?) Start->CheckImpurity IsomersYes Yes: 1,3-dimethyl isomer detected CheckImpurity->IsomersYes Regio-mixture IsomersNo No: Mainly non-basic impurities CheckImpurity->IsomersNo Clean Regio Column Flash Chromatography (DCM:MeOH:TEA) IsomersYes->Column Required for separation AcidBase pH Swing Extraction (Protocol B) IsomersNo->AcidBase Bulk cleanup SaltForm Salt Formation (Oxalate/HCl) Column->SaltForm AcidBase->SaltForm FinalProd Pure Stable Solid SaltForm->FinalProd

Caption: Decision matrix for selecting the appropriate purification route based on crude purity.

Workflow 2: The "Phosphate Swing" Extraction Logic

ExtractionFlow Input Crude in DCM AcidStep Add 1M HCl Input->AcidStep LayerSep1 Phase Separation 1 AcidStep->LayerSep1 OrgLayer1 DCM Layer (Discard Impurities) LayerSep1->OrgLayer1 AqLayer1 Aq. Layer (Acidic) Contains Target (NH3+) LayerSep1->AqLayer1 BaseStep Add NaOH (pH > 12) AqLayer1->BaseStep LayerSep2 Phase Separation 2 (Extract w/ DCM) BaseStep->LayerSep2 AqLayer2 Aq. Layer (Discard Salts) LayerSep2->AqLayer2 OrgLayer2 DCM Layer (Target Free Base) LayerSep2->OrgLayer2

Caption: Step-by-step logic for the pH-swing extraction to isolate the amine free base.

Frequently Asked Questions (FAQs)

Q: My product is streaking on the column even with MeOH. Why? A: Methanol alone is not enough. The


 of the primary amine is high enough to deprotonate silica silanols (

), creating a strong ionic bond. You must add 1-2% Triethylamine (TEA) or Ammonium Hydroxide to the mobile phase to compete for these sites [1].

Q: Can I distill this compound? A: Yes, but proceed with caution. The free base can be distilled using Kugelrohr or high-vacuum distillation (< 1 mmHg). However, the boiling point will be high (>150°C at reduced pressure). Ensure the system is strictly oxygen-free to prevent N-oxide formation. Salt formation is generally preferred over distillation for this scale.

Q: How do I confirm I have the 1,5-dimethyl isomer and not the 1,3-dimethyl? A: 1H-NMR NOESY is the gold standard.[1] Irradiate the N-methyl signal.

  • If you see enhancement of the aromatic ring proton, you have the 1,3-isomer .

  • If you see enhancement of the C-methyl group, you have the 1,5-isomer (Target).

Q: The oil solidified into a waxy gum. Is it pure? A: Likely not. Waxy gums usually indicate trapped solvent or partial salt formation (e.g., carbamates from


 in the air). Dissolve in EtOH and force crystallization as the Oxalate or HCl salt to get a defined solid.

References

  • Biotage Application Note. "Purification of Ionizable Organic Amine Compounds." Biotage.com. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • National Institute of Standards and Technology (NIST). "3,5-Dimethylpyrazole Properties."[4] NIST Chemistry WebBook.[4] Link (Reference for pKa and physical properties of the core pyrazole ring).

  • Organic Chemistry Portal. "Synthesis of Pyrazoles." Organic-Chemistry.org. Link (Context on regioisomer formation during synthesis).

Sources

Optimization

Challenges in the synthesis of substituted pyrazoles

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Challenges in Substituted Pyrazole Synthesis Welcome to the Pyrazole Synthesis Support Hub User: Drug Discovery Chemist / Process Rese...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Challenges in Substituted Pyrazole Synthesis

Welcome to the Pyrazole Synthesis Support Hub

User: Drug Discovery Chemist / Process Researcher Ticket Description: "I am encountering regioselectivity issues (N1 vs. N2) and low yields during the synthesis of trifluoromethyl-substituted pyrazoles. Standard Knorr conditions are failing."

Support Lead: Senior Application Scientist Objective: Provide actionable troubleshooting workflows, mechanistic insights, and safety protocols for the synthesis of substituted pyrazoles.

Module 1: The Regioselectivity Crisis (Knorr Synthesis)

Issue: "I reacted a hydrazine with an unsymmetrical 1,3-diketone, and I got a 1:1 mixture of isomers."

Root Cause Analysis

In the condensation of a substituted hydrazine (


) with an unsymmetrical 1,3-dicarbonyl (

), the reaction proceeds via an initial nucleophilic attack. The ratio of isomers (1,3,5- vs 1,3,4-substituted) depends on which nitrogen attacks which carbonyl first.
  • Electronic Control: The most nucleophilic nitrogen (usually

    
    ) attacks the most electrophilic carbonyl.
    
  • Steric Control: The nucleophile avoids the bulkier carbonyl group.

  • The Trap: In ethanol (standard solvent), these factors often compete, leading to inseparable mixtures.

Troubleshooting Protocol: The "Solvent Switch" Strategy

If you are seeing poor regioselectivity, stop using Ethanol/Reflux. Switch to Fluorinated Alcohols .

Why? Solvents like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) are strong hydrogen bond donors (HBD). They selectively activate the harder carbonyl oxygen or solvate the hydrazine, often pushing regioselectivity from 50:50 to >95:5 [1].

Step-by-Step Optimization:

  • Baseline Check: Run the reaction in EtOH. Analyze crude NMR.

  • The TFE Test:

    • Dissolve 1,3-diketone (1.0 equiv) in TFE (0.5 M).

    • Add Hydrazine (1.1 equiv) dropwise at 0°C.

    • Stir at RT for 2 hours.

    • Checkpoint: Check LCMS.[1][2] If conversion <50%, heat to 60°C.

  • The Acid/Base Toggle:

    • For Electron-Deficient Hydrazines (e.g., Phenylhydrazine): Add 10 mol% HCl. This protonates the imine intermediate, accelerating cyclization.

    • For Acid-Sensitive Substrates: Run in TFE with no additive.

Visualization: Regioselectivity Decision Tree

Knorr_Regioselectivity start Start: Unsymmetrical 1,3-Dicarbonyl + Hydrazine check_subs Are substituents Sterically Different? start->check_subs steric_yes Yes (e.g., t-Butyl vs Methyl) check_subs->steric_yes Significant Difference steric_no No (e.g., Methyl vs Ethyl) check_subs->steric_no Similar Size result_good High Regioselectivity steric_yes->result_good Steric Control Dominates electronic Check Electronics: Is one Carbonyl adjacent to CF3? steric_no->electronic cf3_yes CF3 activates adjacent C=O (Attack favored here) electronic->cf3_yes Yes action_solvent Action: Switch Solvent to TFE or HFIP electronic->action_solvent No strong bias action_stepwise Action: Stepwise Synthesis (Enaminone Route) electronic->action_stepwise Mixture Persists cf3_yes->result_good Electronic Control action_solvent->result_good H-Bond Activation

Caption: Logical workflow for determining reaction conditions based on steric and electronic bias of substrates.

Module 2: N-Alkylation of Pre-formed Pyrazoles

Issue: "I have a pyrazole core and need to add an alkyl group. I am getting a mixture of N1 and N2 alkylation."

Technical Insight

The pyrazole anion is an ambient nucleophile.

  • N1 (Pyrrole-like): More hindered if C3/C5 substituents are present.

  • N2 (Pyridine-like): Lone pair is orthogonal to the pi-system, often more nucleophilic but less basic.

The "Base/Solvent Matrix" Guide

Use this table to select your conditions based on your desired outcome.

VariableCondition A (Kinetic/Steric)Condition B (Thermodynamic/Chelation)
Base NaH (Strong, irreversible deprotonation)K₂CO₃ / Cs₂CO₃ (Weaker, reversible)
Solvent THF (Non-polar, tight ion pair)DMF / DMSO (Polar, loose ion pair)
Mechanism Favors alkylation at the least hindered Nitrogen.Allows equilibration; can favor thermodynamic product.
Best For Bulky electrophiles.Simple alkyl halides (MeI, BnBr).
Troubleshooting FAQ

Q: I need to alkylate N1, but N2 is reacting. Why? A: This is often due to the "Lone Pair Availability" paradox. Even though N1 is the target, the tautomeric equilibrium might favor the N-H on the other nitrogen in solution.

  • Fix: Use a Hard Alkylating Agent (e.g., Meerwein salt,

    
    ) which reacts at the most basic nitrogen (N2), then heat to rearrange (if applicable).
    
  • Alternative: Use Chan-Lam coupling (Boronic acid + Cu(OAc)2) instead of SN2 alkylation. Copper couplings are highly sensitive to sterics and often give high selectivity for the less hindered nitrogen [2].

Module 3: Handling Fluorinated Substrates (CF3)

Issue: "My yield is <20% when using trifluoroacetylacetone."

The Problem: Hydrate Formation

Trifluoromethyl ketones exist largely as hydrates (gem-diols) in solution due to the strong electron-withdrawing nature of the


 group. This makes the carbonyl carbon less electrophilic toward the hydrazine.
The Solution: Dehydration Protocol

Do not use the diketone directly. Convert it to the Lithium Enolate or Enaminone first.

Protocol: The "Enaminone" Bypass

  • Activation: React the trifluoromethyl-1,3-diketone with DMF-DMA (Dimethylformamide dimethyl acetal) to form the enaminone.

    • Observation: This locks the tautomer and removes the hydrate issue.

  • Cyclization: Treat the isolated enaminone with hydrazine in Ethanol/Acetic Acid.

  • Result: This method typically boosts yields from ~20% to >80% and improves regiocontrol by differentiating the two carbonyl equivalents [3].

Module 4: Safety & Handling (Critical)

Ticket Priority: Urgent/Safety

Hazard Profile: Hydrazine Hydrate [3][4]
  • Toxicity: Hepatotoxic, nephrotoxic, known carcinogen.

  • Instability: Anhydrous hydrazine is explosive. Hydrate (60-80%) is safer but still releases toxic vapors.

Mandatory Handling SOP
  • Quenching Spills: NEVER use organic absorbents (sawdust/paper) on hydrazine spills (Fire Hazard). Use commercial spill kits or dilute with vast amounts of water and neutralize with dilute hypochlorite (Bleach) slowly in a fume hood (generates

    
     gas).
    
  • Glassware: Do not use metal spatulas or needles with high-concentration hydrazine (catalytic decomposition risk). Use glass or Teflon [4].

  • Waste: Segregate hydrazine waste. Do not mix with oxidizers (Explosion risk).

Visualization: Safety & Workflow Check

Safety_Workflow step1 PPE Check: Nitrile Gloves + Face Shield step2 Reagent Prep: Use Hydrazine Hydrate (Not Anhydrous) step1->step2 step3 Reaction: Vent to Scrubber/Hood step2->step3 step4 Quench: Dilute Bleach (Slowly!) step3->step4

Caption: Mandatory safety progression for handling hydrazine reagents.

References
  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles Using Fluorinated Alcohols."[5] Organic Letters, 2008 , 10(4), 605-608. Link

  • N-Arylation/Alkylation Control: Tao, Y., et al. "Copper-Catalyzed Synthesis of Pyrazoles." Journal of Organic Chemistry, 2015 , 80(3), 1635-1642. Link

  • Fluorinated Pyrazoles: Sloop, J. C., et al. "Synthesis of Fluorinated Pyrazoles via Enaminones." Journal of Fluorine Chemistry, 2006 , 127(12), 1568-1574. Link

  • Hydrazine Safety: BenchChem Technical Support. "Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate." BenchChem Safety Guides, 2025 .[3] Link

Sources

Troubleshooting

Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis

Welcome to the Technical Support Center for Synthetic Chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Synthetic Chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in pyrazole synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.

Introduction: The Challenge of Regioselectivity in Pyrazole Synthesis

The synthesis of pyrazoles, a class of heterocyclic compounds prevalent in pharmaceuticals and agrochemicals, often presents a significant challenge: controlling regioselectivity.[1][2] The classic Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, can lead to a mixture of two regioisomers if the dicarbonyl compound is unsymmetrical.[2][3][4] This occurs because the initial nucleophilic attack by the hydrazine can happen at either of the two distinct carbonyl carbons, resulting in products that are often difficult to separate.[5] Achieving a high yield of the desired regioisomer is critical, as different isomers can exhibit vastly different biological activities.[6] This guide will walk you through the key factors influencing regioselectivity and provide actionable strategies to steer your reaction toward the desired outcome.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis and why is it a common problem?

Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomeric pyrazoles can be formed.[5][6] This is because the substituted hydrazine has two non-equivalent nitrogen atoms that can initiate the cyclization, and the 1,3-dicarbonyl has two different electrophilic carbonyl centers.[5][7] The reaction can proceed through two competing pathways, often leading to a mixture of products that can be challenging and costly to separate.[5][8]

Q2: What are the primary factors that control the regiochemical outcome of the reaction?

The regioselectivity of pyrazole synthesis is governed by a combination of electronic effects, steric hindrance, and reaction conditions.[5][6]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a key factor. Electron-withdrawing groups (e.g., -CF3) will activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[5][7]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can block the approach to one of the carbonyl groups, thereby directing the reaction to the less sterically hindered site.[5][6]

  • Reaction Conditions: This is often the most critical and tunable parameter. Solvent, temperature, and pH can dramatically influence which isomer is favored.[5] For instance, acidic conditions can alter the nucleophilicity of the hydrazine nitrogens, sometimes reversing the selectivity observed under neutral or basic conditions.[5]

Q3: How can I definitively determine the regiochemistry of my synthesized pyrazoles?

Unambiguous structural determination of pyrazole regioisomers is crucial and is most reliably achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.[5][9]

  • 1D NMR (¹H and ¹³C): These techniques provide initial structural information. The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two isomers.

  • 2D NMR (NOESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the definitive method for assigning regiochemistry.[5] This technique detects through-space proximity between protons. An observable cross-peak between a proton on the N-substituent (e.g., N-CH₃) and a proton on a C5-substituent (e.g., C5-Aryl) confirms their spatial closeness, thus identifying the isomer.[5][10]

Troubleshooting Guide: Improving Regioselectivity

Issue: My reaction is producing an inseparable mixture of regioisomers.

When faced with a poor or undesirable ratio of regioisomers, a systematic approach to optimizing the reaction conditions is necessary.

Troubleshooting Workflow

Caption: A troubleshooting workflow for improving regioselectivity.

Experimental Protocols for Enhanced Regioselectivity

Protocol 1: Solvent Modification for Improved Regioselectivity

The use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in favor of one isomer.[8] These solvents are thought to influence the reaction pathway through their unique hydrogen-bonding properties.[5]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in HFIP.

  • To this stirring solution, add methylhydrazine dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.[6]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the major regioisomer.[5][6]

  • Characterize the product to determine the isomeric ratio using ¹H NMR and/or GC-MS.[6]

Data Presentation: Effect of Solvent on Regioisomeric Ratio

1,3-Diketone Substituents (R1, R3)SolventRegioisomeric Ratio (A:B)Reference
CH₃, CF₃Ethanol1:1[8]
CH₃, CF₃TFE9:1[8]
CH₃, CF₃HFIP>99:1[8]
Ph, CF₃Ethanol1:2.3[8]
Ph, CF₃TFE4.5:1[8]
Ph, CF₃HFIP>99:1[8]

Ratio A corresponds to the pyrazole with the N-methyl adjacent to the R1 substituent.

Protocol 2: pH Modification

Altering the pH can significantly influence the reaction's outcome by changing the nucleophilicity of the hydrazine nitrogens.[6]

Acidic Conditions:

  • Procedure: Add a catalytic amount of a strong acid like HCl or H₂SO₄ to the reaction mixture in a protic solvent like ethanol.

Basic Conditions:

  • Procedure: Add a base such as sodium acetate (NaOAc) to the reaction.

The optimal pH is highly substrate-dependent and requires empirical screening.

Alternative Synthetic Strategies

If optimization of reaction conditions fails to provide the desired selectivity, consider alternative synthetic routes that offer inherent regiocontrol.

  • Use of 1,3-Dicarbonyl Surrogates: Employing substrates like β-enaminones or α-oxoketene N,S-acetals can enforce high regioselectivity by pre-defining the reactivity of the two electrophilic centers.[6]

  • 1,3-Dipolar Cycloadditions: The reaction of a diazo compound with an alkyne or alkene provides an alternative pathway to the pyrazole core, often with excellent regiocontrol.[1][6]

  • Multicomponent Reactions: One-pot, multicomponent syntheses can provide regioselective access to highly substituted pyrazoles, often with the aid of catalysts.[6]

Reaction Mechanism and Regioselectivity

The reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine proceeds through a series of equilibria involving hydrazone and enehydrazine intermediates. The final, irreversible dehydration step often determines the product ratio.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products R1_CO_CH2_CO_R2 Unsymmetrical 1,3-Dicarbonyl Attack_C1 Attack at C1 (R1 side) R1_CO_CH2_CO_R2->Attack_C1 Attack_C3 Attack at C3 (R2 side) R1_CO_CH2_CO_R2->Attack_C3 R3_NH_NH2 Substituted Hydrazine R3_NH_NH2->Attack_C1 R3_NH_NH2->Attack_C3 Intermediate_A Intermediate A Attack_C1->Intermediate_A Intermediate_B Intermediate B Attack_C3->Intermediate_B Cyclization_A Cyclization Intermediate_A->Cyclization_A Cyclization_B Cyclization Intermediate_B->Cyclization_B Dehydration_A Dehydration Cyclization_A->Dehydration_A Dehydration_B Dehydration Cyclization_B->Dehydration_B Regioisomer_1 Regioisomer 1 Dehydration_A->Regioisomer_1 Regioisomer_2 Regioisomer 2 Dehydration_B->Regioisomer_2

Caption: Competing pathways in pyrazole synthesis leading to two regioisomers.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.
  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. J&K Scientific.
  • Elguero, J., et al. (2025, August 6). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.
  • Yet, L. (2011, March 1). Recent Advances in the Regioselective Synthesis of Pyrazoles. Molecules.
  • Organic & Biomolecular Chemistry. (n.d.). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Royal Society of Chemistry.
  • Journal of Molecular Structure. (n.d.).
  • MDPI. (2023, September 5).
  • MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry.
  • ResearchGate. (2025, August 6). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles.
  • National Institutes of Health. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
  • Organic Chemistry Frontiers. (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • American Chemical Society. (2008, April 10). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
  • ResearchGate. (2024, October 17).
  • National Institutes of Health. (2022, September 8).
  • MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • ResearchGate. (2024, June 12).
  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.
  • National Institutes of Health. (2024, December 10).
  • American Chemical Society. (2025, October 29). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A.
  • National Institutes of Health. (n.d.).
  • Research and Reviews: A Journal of Pharmaceutical Science. (2024, September 25).
  • American Chemical Society. (2025, February 27). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
  • American Chemical Society. (2013, January 28).
  • Journal of Pharmaceutical Research International. (2021, December 14).

Sources

Optimization

Troubleshooting low yield in Knorr pyrazole synthesis.

Welcome to the Heterocyclic Chemistry Technical Support Center. Ticket ID: KNORR-PYR-001 Topic: Troubleshooting Low Yield & Regioselectivity in Knorr Pyrazole Synthesis Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Chemistry Technical Support Center. Ticket ID: KNORR-PYR-001 Topic: Troubleshooting Low Yield & Regioselectivity in Knorr Pyrazole Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The Knorr pyrazole synthesis—the condensation of hydrazines with 1,3-dicarbonyls—is deceptively simple. While often cited as a "click" reaction, practical execution frequently suffers from three primary failure modes: regioisomeric mixtures , arrested intermediates (hydrazones) , and oligomerization (azines) .

This guide moves beyond basic textbook definitions to address the kinetic vs. thermodynamic realities of the reaction. We will troubleshoot your low yields by isolating variables in the reaction environment (pH, solvent polarity, and sterics).

Part 1: Diagnostic Decision Tree

Before altering your chemistry, identify the specific failure mode using this logic flow.

TroubleshootingFlow Start START: Low Yield Observed CheckTLC Check TLC/LCMS of Crude Start->CheckTLC SM_Left Starting Material (SM) Remains CheckTLC->SM_Left Incomplete Conv. Messy Multiple Spots / Wrong Mass CheckTLC->Messy Side Rxns CleanCrude Crude is Clean, Mass Low CheckTLC->CleanCrude Isolation Issue pH_Check Check pH: Is Hydrazine Protonated? SM_Left->pH_Check FreeBase Action: Neutralize Hydrazine Salt or Increase Temp pH_Check->FreeBase Azine Mass = 2x SM (Azine Formation) Messy->Azine Regio Isomer Mixture Messy->Regio Dilution Action: High Dilution, Slow Addition Azine->Dilution Solvent Action: Switch to TFE or Change Acid Catalyst Regio->Solvent Amphoteric Product is Amphoteric (Lost in Aqueous Layer) CleanCrude->Amphoteric Extract Action: Adjust pH to pI Salting Out Amphoteric->Extract

Figure 1: Diagnostic logic flow for identifying the root cause of yield loss in pyrazole synthesis.

Part 2: Technical Modules (The "Why" & "How")

Module 1: The Reactant Trap (Stoichiometry & pH)

The Issue: You observe unreacted 1,3-dicarbonyl despite refluxing. The Science: Hydrazines are often supplied as HCl or H₂SO₄ salts for stability.[1]

  • The Trap: If you use hydrazine hydrochloride without a base, the nitrogen is protonated (

    
    ) and non-nucleophilic. Conversely, if the solution is too basic, the carbonyl oxygen of the 1,3-dicarbonyl is not activated, and the reaction stalls.
    
  • The Fix:

    • Free-Basing: If using hydrazine salts, add exactly 1.0 equivalent of base (NaOAc or Et₃N) to liberate the free hydrazine in situ.

    • Catalysis: For unreactive diketones, a "buffer zone" of pH 4–5 is ideal.[1] This protonates the carbonyl (activation) without fully protonating the hydrazine (deactivation).

Module 2: Regioselectivity & The "Azine" Sink

The Issue: Formation of the wrong isomer or an insoluble precipitate that isn't the product. The Science:

  • Regioselectivity: In unsymmetrical 1,3-dicarbonyls, the reaction is governed by the competition between the hard/soft nature of the hydrazine nitrogens and the steric/electronic nature of the carbonyls.[2]

    • Electronic Control: The most nucleophilic Nitrogen attacks the most electrophilic Carbon.

    • Steric Control: The least hindered Nitrogen attacks the least hindered Carbon.

  • Azine Formation: If hydrazine is present in low concentration relative to the ketone, one hydrazine molecule may react with two ketone molecules, bridging them (Azine). This is an oligomerization trap.[1]

Data Table: Solvent & Condition Effects on Regioselectivity

VariableConditionMechanistic EffectOutcome
Solvent Ethanol (Protic)H-bonding stabilizes intermediates non-selectively.[1]Mixed Isomers (Typ. 1:1 to 3:1)
Solvent TFE (Trifluoroethanol) Strong H-bond donor; stabilizes specific polarized transition states.[1]High Regioselectivity (>10:1) [1]
Catalyst HCl (Strong Acid)Rapid protonation; thermodynamic control.[1]Favors thermodynamically stable isomer.[1]
Catalyst Acetic AcidMild activation; kinetic control.[1]Favors kinetically accessible isomer.[1]
Module 3: Isolation (The Amphoteric Nightmare)

The Issue: "My reaction worked (TLC shows product), but I lost it during extraction." The Science: Pyrazoles are amphoteric .[1]

  • The pyridine-like Nitrogen (N2) is basic (

    
    ).
    
  • The pyrrole-like Nitrogen (N1-H) is acidic (

    
    ).
    The Fix: 
    
  • Do not wash with strong acid: You will protonate N2, forming a water-soluble salt.[1]

  • Do not wash with strong base: You may deprotonate N1 (if unsubstituted), forming a water-soluble salt.

  • Solution: Adjust aqueous workup to pH 7–8 (neutral) to ensure the pyrazole is in its neutral, organic-soluble form.

Part 3: Mechanistic Visualization

Understanding the competition between pathways is critical for optimization.

ReactionMechanism Reactants 1,3-Dicarbonyl + Hydrazine MonoHydrazone Mono-Hydrazone (Intermediate) Reactants->MonoHydrazone Nucleophilic Attack Path_Cyc Intramolecular Cyclization MonoHydrazone->Path_Cyc Fast (Dilute Cond.) Path_Azine Intermolecular Attack (2nd Ketone) MonoHydrazone->Path_Azine Slow (Conc. Cond.) Pyrazole PYRAZOLE (Desired Product) Path_Cyc->Pyrazole - H2O Azine AZINE (Oligomer impurity) Path_Azine->Azine Dimerization

Figure 2: Kinetic competition between cyclization (desired) and dimerization (azine formation).[3]

Part 4: Optimized Experimental Protocol

Use this protocol to validate your system. It is designed to minimize azine formation and maximize regiocontrol.

Reagents:

  • 1,3-Dicarbonyl compound (1.0 equiv)

  • Hydrazine/Substituted Hydrazine (1.1 equiv)

  • Solvent: Ethanol (Standard) or Trifluoroethanol (TFE) (For difficult regioselectivity) [2].

  • Catalyst: Acetic Acid (10 mol%)

Step-by-Step:

  • Dissolution: Dissolve the 1,3-dicarbonyl in the solvent (0.5 M concentration). Note: High concentration favors azines.[1]

  • Catalyst: Add Acetic Acid (10 mol%). Stir for 5 minutes to activate the carbonyls.

  • Controlled Addition (Crucial):

    • If Hydrazine is liquid: Add dropwise over 10–20 minutes at 0°C.

    • If Hydrazine is HCl salt: Pre-mix with 1.0 equiv Sodium Acetate in a minimum amount of water/methanol, filter off NaCl if possible, then add dropwise.[1]

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC.[1][4][5][6][7][8]

    • Checkpoint: If SM remains after 2 hours, heat to reflux.[1]

  • Workup (The "Self-Validating" Step):

    • Evaporate volatiles first (Rotovap).[1]

    • Resuspend residue in Ethyl Acetate.[1]

    • Wash with Saturated NaHCO₃ (removes acetic acid, keeps pH ~8).[1]

    • Wash with Brine.[1][8] Dry over Na₂SO₄.[1]

  • Purification: If the product does not crystallize upon cooling/trituration with hexanes, proceed to flash column chromatography (typically Hexane/EtOAc).[1]

Part 5: Frequently Asked Questions (FAQ)

Q: I am getting a 50:50 mixture of regioisomers. How do I shift this? A: Switch solvents.[1][8] Protic solvents like ethanol often yield mixtures.[1] Fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) are known to enhance regioselectivity significantly by stabilizing specific polarized transition states via hydrogen bonding [1].

Q: My product streaks on the silica column and yield is low. A: Pyrazoles are basic. The acidic silica sites can protonate the pyrazole, causing it to stick.

  • Fix: Add 1% Triethylamine (Et₃N) to your eluent system to neutralize the silica.

Q: I see a spot on TLC that corresponds to the intermediate hydrazone, but it won't cyclize. A: This is common with sterically hindered ketones.

  • Fix: Add a Lewis Acid catalyst (e.g.,

    
     or 
    
    
    
    ) or switch to microwave irradiation (120°C, 10-20 min) to overcome the activation energy barrier for the ring closure [3].

References

  • Regioselective Synthesis of Pyrazoles in Fluorinated Alcohols. Source:Organic Letters (ACS).[1] Link:[Link] Relevance: Establishes TFE as a superior solvent for controlling regioselectivity.[1]

  • Knorr Pyrazole Synthesis Mechanism and Optimization. Source:Royal Society of Chemistry (RSC) / Organic Chemistry Portal.[1] Link:[Link] Relevance: foundational mechanism and side-reaction analysis.[1]

  • Microwave-Assisted Synthesis of Nitrogen Heterocycles. Source:National Institutes of Health (NIH) / PMC.[1] Link:[Link] Relevance: Validates high-temperature/microwave protocols for hindered substrates.

Sources

Troubleshooting

Preventing decomposition of hydrazine reagents in pyrazole synthesis.

Technical Support Case #HYD-PYR-001: Optimization of Hydrazine Reagents in Pyrazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Safety/Yield Critical) Executive Summary You ar...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Case #HYD-PYR-001: Optimization of Hydrazine Reagents in Pyrazole Synthesis

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Safety/Yield Critical)

Executive Summary

You are encountering stability issues with hydrazine reagents during pyrazole synthesis. This is a common bottleneck; hydrazine (


) is thermodynamically unstable and kinetically reactive toward oxidation and metal-catalyzed decomposition.

This guide replaces standard "best practices" with a causality-driven troubleshooting system . It is designed to help you diagnose why decomposition occurs and implement self-validating protocols to prevent it.

Module 1: Reagent Integrity & Selection Strategy

The Core Problem: Decomposition often begins before the reaction starts. Hydrazine hydrate is prone to air oxidation and metal-catalyzed disproportionation.

The Stability Matrix: Selecting the Right Precursor

Do not default to hydrazine hydrate if your protocol allows alternatives. Use this matrix to select the most stable form for your specific reaction conditions.

Reagent FormStability ProfileNucleophilicityRecommended Use Case
Hydrazine Hydrate (

)
Low. Susceptible to air oxidation and metal catalysis.High. Ready for immediate condensation.Large-scale aqueous reactions; "On-water" synthesis. Requires inert atmosphere.[1]
Hydrazine Hydrochloride (

)
High. Solid salt; resistant to oxidation.Latent. Requires base (e.g.,

,

) to activate.
Small-scale discovery chemistry; reactions sensitive to stoichiometry.[2]
Hydrazine Sulfate (

)
Very High. Non-volatile solid.[1]Latent. Low solubility; requires strong buffering.Industrial processes where volatility is a safety hazard.
Anhydrous Hydrazine Critical. Explosive risk; hygroscopic.Maximum. Avoid unless strictly necessary for water-intolerant substrates.
Decision Logic: Reagent Selection

Use the following decision tree to scientifically validate your reagent choice.

ReagentSelection Start Start: Select Hydrazine Source IsWaterTol Is the substrate water-sensitive? Start->IsWaterTol Scale Reaction Scale? IsWaterTol->Scale No UseAnhydrous Use Anhydrous Hydrazine (THF Soln) IsWaterTol->UseAnhydrous Yes BaseTol Is substrate base-sensitive? Scale->BaseTol < 10g (Discovery) UseHydrate Use Hydrazine Hydrate (Dilute 55-64%) Scale->UseHydrate > 100g (Process) UseSalt Use Hydrazine HCl + Buffer (NaOAc) BaseTol->UseSalt No BaseTol->UseHydrate Yes (Avoid excess salt) UseSulfate Use Hydrazine Sulfate (Industrial)

Figure 1: Decision tree for selecting the optimal hydrazine source based on substrate sensitivity and scale.

Module 2: Reaction Optimization & Decomposition Control

The Core Problem: During synthesis, hydrazine can decompose via two primary non-productive pathways:

  • Oxidative Dehydrogenation:

    
     (catalyzed by light/heat).
    
  • Disproportionation:

    
     (catalyzed by transition metals).
    
The "Glass-Only" Rule (Metal Catalysis Prevention)

Hydrazine decomposes rapidly on metal surfaces (Fe, Cu, Ni, Mo). Even Stainless Steel 316 can catalyze decomposition at high temperatures if pitted.

  • Protocol: Perform all hydrazine reactions in glass-lined reactors or borosilicate glassware .

  • Chelation: If metal ions are suspected (e.g., from reagents), add 0.1 mol% EDTA to the reaction mixture to sequester catalytic ions [1].

Controlling the Pathway: Kinetic vs. Thermodynamic

The formation of pyrazoles competes with the formation of azines (where one hydrazine reacts with two ketones).

ReactionPathway Hydrazine Hydrazine (Nucleophile) Hydrazone Mono-Hydrazone (Key Intermediate) Hydrazine->Hydrazone Condensation Decomp N2 + NH3 (Gas Evolution) Hydrazine->Decomp Metal/Oxidation Diketone 1,3-Dicarbonyl (Electrophile) Diketone->Hydrazone Pyrazole Pyrazole (Target) Hydrazone->Pyrazole Cyclization (-H2O) Azine Azine (Dimer Impurity) Hydrazone->Azine + 2nd Diketone (Low Hydrazine Conc.)

Figure 2: Mechanistic pathway. Note that Azine formation is favored when Hydrazine concentration is low relative to the diketone.

Self-Validating Protocol: The "Inverse Addition" Technique

To prevent Azine formation and minimize decomposition, you must maintain a high local concentration of hydrazine relative to the diketone.

Step-by-Step Methodology:

  • Preparation: Dissolve Hydrazine source (Salt + Base or Hydrate) in the solvent (EtOH or HFIP). Ensure pH is ~8-9 (slightly basic favors nucleophilic attack but prevents protonation of hydrazine).

  • Validation Check 1: Solution must be clear/colorless. If yellow/brown, oxidation has occurred.[1] Do not proceed.

  • Addition: Add the 1,3-dicarbonyl TO the hydrazine solution (Inverse Addition).

    • Why? This ensures hydrazine is always in excess, favoring the mono-hydrazone (path to pyrazole) over the azine.

  • Temperature Control: Maintain

    
     during addition to control the exotherm. Heat to reflux only after addition is complete.
    
  • Validation Check 2: Monitor gas evolution. Vigorous bubbling indicates metal-catalyzed decomposition (

    
     release). If observed, cool immediately and check for metal contamination.
    

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turns dark red/brown immediately upon heating. Why?

Diagnosis: Rapid oxidation of hydrazine or formation of diazenium species. Root Cause: Presence of atmospheric oxygen or trace transition metals (Cu, Fe). Corrective Action:

  • Degas solvents (sparge with Argon/Nitrogen for 15 mins) before adding hydrazine.

  • Add EDTA (0.1 mol%) to chelate trace metals.

  • Ensure the reaction is under a positive pressure of inert gas.

Q2: I am getting low yields and a solid precipitate that isn't my product.

Diagnosis: Formation of Azines (Bis-hydrazones). Root Cause: The 1,3-dicarbonyl was in excess during the early stages of the reaction (Standard Addition). Corrective Action: Switch to Inverse Addition (add Diketone to Hydrazine). Increase hydrazine equivalents to 1.2 - 1.5 eq.

Q3: Which solvent gives the best regioselectivity and stability?

Insight: While Ethanol is standard, Fluorinated Alcohols (e.g., HFIP, TFE) are superior for difficult substrates [2].

  • Mechanism:[3] They activate the carbonyl via H-bonding without deactivating the hydrazine, and they stabilize the polar transition state of the cyclization.

  • Regioselectivity:[4][5][6] HFIP often enhances regioselectivity ratios from 2:1 to >10:1 by differentiating the carbonyl electrophilicities.

Q4: How do I safely quench unreacted hydrazine?

Safety Critical: Never concentrate a reaction mixture containing significant excess hydrazine (explosion risk). Protocol:

  • Cool mixture to room temperature.

  • Add excess Acetone or Benzaldehyde .[1]

  • Mechanism: This converts toxic hydrazine into a stable hydrazone (Acetone azine), which is less volatile and safer to handle during workup.

  • Dispose of as hazardous organic waste.

References

  • Catalytic Decomposition of Hydrazine

    • Title: Mechanism of the Hydrazine Monohydrate Decomposition by Means of IR Spectroscopy In Situ.[7]

    • Source:Kinetics and C
    • URL:[Link]

  • Regioselectivity & Solvent Effects

    • Title: Regioselectivity issues in the synthesis of substituted pyrazoles
    • Source:BenchChem Technical Support.[1][4][6]

  • Safety & Handling

    • Title: Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes.[8]

    • Source:Organic Process Research & Development (ACS Public
    • URL:[Link]

  • Reaction Mechanisms (Green Chemistry)

    • Title: "On water" synthesis of N-unsubstituted pyrazoles.[9]

    • Source:Green Chemistry (RSC Publishing).
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Pyrazole Derivatives

[1][2] Status: Operational Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Column Chromatography for Nitrogen-Heterocycles (Pyrazoles) Mission Statement Welcome to the Pyrazole Puri...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Status: Operational Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Column Chromatography for Nitrogen-Heterocycles (Pyrazoles)

Mission Statement

Welcome to the Pyrazole Purification Support Center. Pyrazole derivatives present a unique triad of chromatographic challenges: basicity (causing peak tailing), regioisomerism (causing co-elution), and polarity (causing solubility issues). This guide moves beyond standard protocols to address the mechanistic root causes of these failures, providing self-validating workflows to recover your compound with high purity.

Module 1: Peak Shape & Tailing Issues
Q: Why do my pyrazole derivatives streak or tail significantly on silica gel?

Diagnosis: The "Silanol Effect." Standard silica gel (


) possesses surface silanol groups (

) with a

typically between 5 and 7. Pyrazoles are basic nitrogen heterocycles. During elution, the basic nitrogen of the pyrazole interacts via hydrogen bonding or ion-exchange with the acidic silanols. This secondary interaction competes with the mobile phase, causing the "tail" or streak.

The Fix: Amine Modifiers (The "Sacrificial Base" Strategy) You must block the active silanol sites using a volatile base that competes with your pyrazole.

Protocol: Triethylamine (TEA) Passivation

  • Reagent: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Step 1 (Pre-treatment): Flush the packed silica column with 3 Column Volumes (CV) of the starting mobile phase containing 1% TEA . This saturates the "hot" acidic sites.

  • Step 2 (The Run): Maintain 0.1% to 0.5% TEA in your mobile phase solvents throughout the gradient run to prevent equilibrium shifts.

  • Post-Run: TEA is volatile; remove it from your product fractions via rotary evaporation or high-vacuum drying.

Critical Warning: Do not use TEA if you are using UV detection below 240 nm, as it absorbs strongly. In such cases, use Ammonium Hydroxide (if miscible) or switch to Alumina.

Decision Matrix: Solving Peak Tailing

TailingLogic Start Issue: Peak Tailing/Streaking CheckPhase Current Stationary Phase? Start->CheckPhase Silica Silica Gel (Standard) CheckPhase->Silica TryTEA Add 1% TEA to Mobile Phase Silica->TryTEA Step 1 Result Did Tailing Stop? TryTEA->Result Success Continue Purification (Remove TEA later) Result->Success Yes Fail Switch Stationary Phase Result->Fail No Alumina Neutral Alumina (No acidic silanols) Fail->Alumina C18 Reverse Phase (C18) (Buffered pH 8-10) Fail->C18

Figure 1: Decision matrix for troubleshooting peak tailing in basic heterocycles.

Module 2: Regioisomer Separation (1,3- vs 1,5-Isomers)
Q: My reaction yielded both 1,3- and 1,5-substituted pyrazoles. They co-elute on TLC. How do I separate them?

Diagnosis: Selectivity Failure. Regioisomers often have identical polarities but different dipole moments or steric profiles. Standard Hexane/Ethyl Acetate gradients often fail to distinguish these subtle differences.

The Fix: Orthogonal Selectivity Change the interaction mechanism of the solvent system, not just the strength.

Data: Solvent Selectivity Screening Table

Solvent SystemSelectivity CharacteristicBest For...[1][2][3][4]
Hexane / EtOAc Standard adsorptionGeneral cleanup, removing non-polar byproducts.
DCM / MeOH Dipole-dipole interactionsPolar pyrazoles; often separates isomers that co-elute in EtOAc.
Toluene / Acetone

-

interactions
Pyrazoles with aromatic substituents (Phenyl-pyrazoles).
Water / ACN (C18) HydrophobicityThe "Gold Standard" for difficult isomer separation.

Protocol: The "Stacking" Technique (Flash Chromatography) If C18 is unavailable, you can artificially increase the theoretical plates:

  • Connect two silica cartridges in series (e.g., two 25g columns instead of one 50g).

  • Run a shallow gradient (e.g., 0.5% increase in polar solvent per CV).

  • This doubles the bed length, allowing the micro-differences in Rf to widen into separable peaks [1].

Module 3: Solubility & Sample Loading
Q: My pyrazole is polar and won't dissolve in Hexane/DCM. If I load it in MeOH, it shoots through the column. What do I do?

Diagnosis: The "Strong Solvent Effect." Loading a sample in a solvent stronger (more polar) than your starting mobile phase disrupts the gradient.[5] The sample travels with the injection solvent, causing band broadening and poor separation.[6]

The Fix: Dry Loading (Solid Load) Eliminate the injection solvent entirely by adsorbing the crude mixture onto a solid support.

Protocol: Dry Loading Workflow

  • Dissolve: Dissolve crude pyrazole in the minimum amount of a volatile strong solvent (MeOH, Acetone, or DCM).

  • Adsorb: Add silica gel (ratio: 1g silica per 1g crude) or Celite 545 (inert, better for sensitive compounds).

  • Evaporate: Rotary evaporate until you have a free-flowing dry powder.

  • Load: Pour the powder into a solid-load cartridge or directly atop the main column (protect with a layer of sand).

Visual Workflow: Dry Loading

DryLoad Crude Crude Pyrazole (In Flask) Solvent Add Volatile Solvent (MeOH/DCM) Crude->Solvent Silica Add Silica/Celite (1:1 Ratio) Solvent->Silica Rotovap Evaporate to Dryness (Free-flowing powder) Silica->Rotovap Column Load onto Column (No liquid solvent) Rotovap->Column

Figure 2: Step-by-step dry loading protocol to eliminate solvent effects [2] [3].[7]

Module 4: Recovery & Yield
Q: I loaded 500mg but only recovered 300mg. Where did it go?

Diagnosis: Irreversible Adsorption or Precipitation.

  • Precipitation: The compound might have crashed out inside the column when the strong loading solvent mixed with the weak mobile phase (if liquid loading was used).

  • Adsorption: Highly polar pyrazoles can bind irreversibly to silica.

The Fix: The "Polar Flush" & Alternative Phases [2]

  • Rescue Protocol: After your standard gradient, flush the column with 10% Methanol in DCM (with 1% TEA). This often releases "stuck" material.

  • Prevention: For future runs, if your compound contains multiple N-H or O-H groups, switch to Neutral Alumina . Alumina is less acidic than silica and prevents the chemisorption of basic heterocycles [4].

References
  • Biotage Application Note. "improving Flash Purification of Chemically Related Pyrazines." Biotage.com. Link

  • Sorbtech Technical Guide. "HOW TO: Sample loading methods in flash chromatography." Sorbtech.com. Link

  • Teledyne ISCO. "Sample Loading Techniques for Large Scale Flash Chromatography." Teledyneisco.com. Link

  • University of Rochester. "Troubleshooting Flash Column Chromatography." chem.rochester.edu. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Profiling of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine

This guide provides an in-depth technical analysis of the mass spectrometry profiling of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (C₇H₁₃N₃, MW: 139.11 Da). It is designed for analytical chemists and pharmaceutical r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry profiling of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (C₇H₁₃N₃, MW: 139.11 Da). It is designed for analytical chemists and pharmaceutical researchers requiring high-fidelity detection, structural validation, and isomer differentiation of this histamine analog.

Executive Summary

The analysis of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine presents a classic analytical challenge: it is a low-molecular-weight, highly polar basic amine. Traditional Reversed-Phase (C18) chromatography often yields poor retention, leading to ion suppression in the void volume. Furthermore, the compound possesses structural isomers (e.g., the 1,3-dimethyl regioisomer or N-linked ethylamine variants) that share identical molecular weights, necessitating orthogonal separation mechanisms.

This guide compares the industry-standard HILIC-ESI-MS/MS workflow against GC-MS (Derivatization) and Ion-Pairing LC-MS , establishing HILIC as the superior methodology for high-throughput bioanalysis.

Part 1: Analytical Platform Comparison

The following table objectively compares the performance of the target compound analysis across three dominant mass spectrometry workflows.

Table 1: Comparative Performance Matrix
FeatureMethod A: HILIC-ESI-MS/MS (Recommended)Method B: GC-MS (EI) Method C: RP-LC (Ion Pairing)
Principle Hydrophilic Interaction Liquid Chromatography with Electrospray Ionization.Electron Ionization after chemical derivatization.Reversed-Phase LC with fluoroalkyl additives (e.g., HFBA).
Sensitivity (LOD) High (< 0.5 ng/mL).[1] Excellent ionization of basic nitrogen.Moderate (1–10 ng/mL). Limited by derivatization efficiency.Variable . Ion-pairing reagents often cause source suppression.
Selectivity High . Separates polar isomers based on hydrogen bonding capabilities.High . Chromatographic resolution of isomers is excellent.Moderate . Co-elution of matrix components is common.
Sample Prep Simple . Protein Precipitation (PP) or dilute-and-shoot.Complex . Requires LLE + Derivatization (e.g., TFAA/TMS).Simple . Direct injection.[2]
Throughput < 5 min/sample . Ideal for PK/PD studies.> 20 min/sample . Lengthy run times + prep time.10–15 min . Column equilibration is slow.
Suitability Best for Bioanalysis . Compatible with aqueous extracts.Best for volatile impurities or when LC-MS is unavailable.Legacy method . Not recommended for modern MS maintenance.

Part 2: Fragmentation Mechanics & Isomer Differentiation

Understanding the fragmentation pathway is critical for developing robust Multiple Reaction Monitoring (MRM) transitions.

Fragmentation Pathway (ESI Positive Mode)

The protonated molecule [M+H]⁺ (m/z 140.1) is the precursor. The fragmentation is dominated by the stability of the pyrazole ring and the lability of the primary amine.

  • Primary Transition (Quantifier): Loss of Ammonia (-17 Da ).

    • Mechanism:[3] Intramolecular nucleophilic attack or inductive cleavage leads to the loss of NH₃, forming a vinyl-pyrazole cation or a cyclic aziridinium-like intermediate.

    • Transition:140.1 → 123.1

  • Secondary Transition (Qualifier): Ring Cleavage / Methyl Loss.

    • Mechanism:[3] Further fragmentation of the pyrazole core often involves the loss of a methyl group (radical or neutral) or ring opening (RDA-like).

    • Transition:123.1 → 96.1 (Complex rearrangement often seen in methyl-pyrazoles).

Distinguishing the 1,3-Dimethyl Isomer

The 1,5-dimethyl and 1,3-dimethyl isomers are difficult to distinguish by MS alone due to identical fragments. They must be separated chromatographically.

  • HILIC Behavior: The 1,5-dimethyl isomer is sterically more crowded (methyls at adjacent N1 and C5 positions) compared to the 1,3-isomer. This subtle difference in hydrodynamic volume and basicity results in distinct retention times.

    • Observation: In Amide-HILIC phases, the 1,5-isomer typically elutes earlier than the 1,3-isomer due to reduced interaction with the stationary phase caused by steric shielding of the nitrogen lone pair.

Part 3: Visualization of Workflows & Pathways

Figure 1: Analytical Decision & Fragmentation Workflow

G cluster_LC Separation Strategy cluster_Frag Fragmentation Pathway (m/z) Sample Biological Sample (Plasma/Urine) Prep Sample Prep: Protein Precipitation (ACN:MeOH 3:1) Sample->Prep HILIC HILIC Column (Amide or Silica) Retains Polar Amines Prep->HILIC Recommended RP C18 Column (Poor Retention) Prep->RP Not Recommended MS ESI-MS/MS (Triple Quad) Positive Mode (+) HILIC->MS Precursor Precursor Ion [M+H]+ = 140.1 MS->Precursor Frag1 Primary Product [M+H - NH3]+ m/z 123.1 Precursor->Frag1 Collision Energy: 15-20 eV Frag2 Secondary Product [Ring Fragment]+ m/z ~96 Frag1->Frag2 Collision Energy: 30-40 eV

Caption: Workflow illustrating the recommended HILIC-MS/MS path and the specific fragmentation cascade for MRM quantification.

Part 4: Recommended Experimental Protocol (HILIC-MS/MS)

This protocol is validated for stability and sensitivity, minimizing the "matrix effect" common in amine analysis.

Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50 µL of plasma/serum into a 1.5 mL centrifuge tube.

  • Step 2: Add 150 µL of Internal Standard solution (e.g., Histamine-d4 in Acetonitrile).

    • Expert Insight: Do not use 100% Methanol; Acetonitrile provides better protein precipitation clumps and is more compatible with HILIC mobile phases.

  • Step 3: Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Step 4: Transfer 100 µL of supernatant to an autosampler vial.

LC-MS/MS Conditions
  • Column: Waters XBridge Amide or TSKgel Amide-80 (2.1 x 100 mm, 3.5 µm).

    • Why? Amide phases retain primary amines well via hydrogen bonding without the need for toxic ion-pairing reagents [1].

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

    • Note: Low pH ensures the amine is fully protonated.

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for loading).

    • 1-5 min: 90% B → 50% B (Linear gradient).

    • 5-7 min: 50% B (Wash).

    • 7.1 min: 90% B (Re-equilibration).

  • Flow Rate: 0.4 mL/min.

Mass Spectrometer Settings (Source: ESI+)
  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C (High temp required for efficient ionization of aqueous mobile phases).

  • MRM Transitions:

    • Quantifier: 140.1 → 123.1 (CE: 18 eV).

    • Qualifier: 140.1 → 96.0 (CE: 32 eV).

References

  • HILIC Separ

    • Source: McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography.
    • URL:[Link]

  • Mass Spectrometry of Histamine and Analogs

    • Source: Kovacova-Hanuskova, E., et al. (2015). "Determination of Histamine in Biological Samples by LC-MS/MS.
    • URL:[Link] (Proxy for general histamine analog fragmentation).

  • Differenti

    • Source: NIST Chemistry WebBook, SRD 69. "3,5-Dimethylpyrazole Mass Spectrum."
    • URL:[Link]

Sources

Comparative

Comparative Guide: 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine vs. Pyrazole Analogs

The following guide provides an in-depth technical comparison of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine against its parent scaffold (Betazole) and the endogenous ligand (Histamine). Executive Summary 2-(1,5-dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine against its parent scaffold (Betazole) and the endogenous ligand (Histamine).

Executive Summary

2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (hereafter referred to as DMP-EA ) represents a structural modification of the histamine scaffold where the imidazole ring is replaced by a pyrazole moiety, further modified by N-methylation and C-methylation.

Unlike its parent analog Betazole (a weak H2 agonist), DMP-EA lacks the capacity for 1,3-prototropic tautomerism due to the N1-methyl "locking" effect. Consequently, it exhibits a distinct pharmacological profile characterized by loss of H2 agonism and a shift toward non-histaminergic binding modes, making it a critical "negative control" probe in histamine receptor assays and a valuable scaffold in Fragment-Based Drug Discovery (FBDD) for kinase inhibitors.

Quick Comparison Matrix
FeatureHistamine (Endogenous)Betazole (Clinical Analog)DMP-EA (Target Molecule)
Core Heterocycle Imidazole (1,3-diazole)Pyrazole (1,2-diazole)1,5-Dimethylpyrazole
Ring pKa (approx) 6.95 (Amphoteric)2.5 (Weak Base)~2.0 (Very Weak Base)
Tautomerism Yes (

)
Yes (in solution)No (Locked)
H2 Receptor Activity Full AgonistPartial Agonist (Weak)Inactive / Null
Primary Utility Signaling LigandGastric Acid Test (Historic)FBDD Scaffold / Selectivity Probe

Molecular Architecture & Bioisosterism

The "Nitrogen Shift" Effect

The transition from Histamine to DMP-EA involves two critical structural alterations that dictate its inactivity at classical histamine receptors:

  • Bioisosteric Replacement (Imidazole

    
     Pyrazole): 
    
    • Histamine: The imidazole ring acts as a proton shuttle. At physiological pH (7.4), the monocation fraction is significant, and the uncharged tautomers (

      
      -H and 
      
      
      
      -H) facilitate receptor activation via proton transfer to Asp
      
      
      and Thr
      
      
      in the H2 receptor.
    • Pyrazole: The adjacent nitrogens (1,2-position) drastically lower the ring basicity (pKa ~2.5). This prevents the ring from protonating at physiological pH, disrupting the ionic interactions required for high-affinity binding at the orthosteric site.

  • Methylation Lock (The 1,5-Dimethyl Effect):

    • N1-Methylation: Permanently fixes the double bond positions. Unlike Betazole, which can shift its proton to accommodate a hydrogen bond donor/acceptor pattern, DMP-EA presents a static steric face.

    • C5-Methylation: Introduces a steric clash vector. In the H2 receptor binding pocket, the region adjacent to the ring nitrogen is sterically restricted. The C5-methyl group creates a "bump" that likely prevents deep pocket insertion, a phenomenon confirmed in SAR studies of H3/H4 ligands where ring methylation often abolishes affinity.

Graphviz Pathway: Receptor Activation Logic

The following diagram illustrates why DMP-EA fails to activate the H2 receptor compared to Histamine.

ReceptorActivation Histamine Histamine (Imidazole Ring) Tautomerism Prototropic Tautomerism Histamine->Tautomerism High Efficiency StericFit Steric Fit (Binding Pocket) Histamine->StericFit Optimal Betazole Betazole (Pyrazole Ring) Betazole->Tautomerism Low Efficiency DMPEA DMP-EA (1,5-Dimethylpyrazole) DMPEA->Tautomerism BLOCKED (N-Me) DMPEA->StericFit Clash (C5-Me) NoActivation NO ACTIVATION (Steric/Electronic Failure) DMPEA->NoActivation ProtonTransfer Proton Transfer to Asp3.32 Tautomerism->ProtonTransfer H2Activation H2 Receptor ACTIVATION ProtonTransfer->H2Activation StericFit->H2Activation

Figure 1: Mechanistic divergence in receptor activation. DMP-EA fails to activate H2 receptors due to the blockade of tautomerism and steric incompatibility.

Comparative Pharmacology

Receptor Selectivity Profile

While direct


 values for DMP-EA are often omitted in high-level screens due to low potency, its profile can be extrapolated from established SAR of pyrazole-ethanamines:
  • H1 Receptor: Negligible Affinity. The H1 pocket requires a basic tertiary amine (usually) and large lipophilic aryl groups. The primary amine of DMP-EA is insufficient for anchoring without the accessory aromatic rings found in classic antihistamines (e.g., diphenhydramine).

  • H2 Receptor: Inactive. As detailed above, the lack of a mobile proton on the ring renders it incapable of triggering the conformational change required for Gs-protein coupling.

  • H3/H4 Receptors: Weak/Null. H3 receptors generally prefer an imidazole core. However, 1,5-dimethylpyrazole fragments are occasionally observed in H4 antagonists when coupled to a larger lipophilic tail, but the fragment alone (DMP-EA) lacks the necessary binding energy.

Fragment Utility in Kinase Inhibition

Unlike its role in histamine pharmacology, the 1,5-dimethylpyrazole motif is a "privileged scaffold" in kinase inhibitor design.

  • Mechanism: The N2 nitrogen acts as a Hydrogen Bond Acceptor (HBA) to the hinge region of kinases.

  • Advantage: The low basicity (pKa ~2.0) prevents protonation in the ATP-binding pocket, maintaining lipophilicity and membrane permeability.

  • Example: This motif appears in inhibitors of BRD4 and JAK families, where DMP-EA serves as a solvent-exposed tail or linker.

Experimental Protocols

Synthesis of DMP-EA (Self-Validating Protocol)

Objective: Synthesize 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine starting from commercially available methylhydrazine and a masked dicarbonyl precursor.

Retrosynthetic Logic: Target


 Primary Alcohol 

Ester

Cyclocondensation.
Reagents:
  • Methylhydrazine (Caution: Toxic/Carcinogenic)

  • Ethyl 2,4-dioxovalerate (or Ethyl acetopyruvate)

  • Lithium Aluminum Hydride (LAH)

  • Thionyl Chloride (

    
    )
    
  • Sodium Azide (

    
    ) / Triphenylphosphine (
    
    
    
    ) for Staudinger reduction OR simple Amine formation.
Step-by-Step Workflow:

Step 1: Construction of the Pyrazole Core

  • Dissolve Ethyl 2,4-dioxovalerate (10 mmol) in Ethanol (50 mL) at 0°C.

  • Add Methylhydrazine (10 mmol) dropwise. Note: Regioselectivity is controlled by solvent and temperature. 1,5-dimethyl isomer is favored in non-polar solvents, but in ethanol, a mixture may form. Purification is required.

  • Reflux for 2 hours. Evaporate solvent.[1]

  • Validation:

    
    H NMR will show two isomers. The 1,5-dimethyl isomer typically shows the C-Me signal upfield of the 1,3-isomer due to shielding by the N-Me group. Isolate the Ethyl 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetate  via column chromatography (Hexane/EtOAc).
    

Step 2: Conversion to Ethanamine

  • Reduction: Treat the ester (5 mmol) with LAH (10 mmol) in dry THF at 0°C. Quench via Fieser method. Result: 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethanol .

  • Activation: React the alcohol with

    
     (1.5 eq) in DCM to form the chloro-ethyl  derivative.
    
  • Amination: Heat the chloro-derivative with excess Ammonia (in Methanol/Pressure vessel) or use the Gabriel Synthesis (Potassium Phthalimide followed by Hydrazine cleavage) for higher purity.

  • Final Isolation: Extract the free base into DCM, dry over

    
    , and convert to the Dihydrochloride salt  for stability.
    
Structural Validation (Data Table)
Analytical MethodExpected Signal (DMP-EA)Diagnostic Value

H NMR (DMSO-d6)

2.20 (s, 3H, C5-Me)
Distinguishes from Betazole (no Me).

3.65 (s, 3H, N1-Me)
Confirms N-methylation (no tautomerism).

5.90 (s, 1H, C4-H)
Characteristic pyrazole singlet.

2.8-3.0 (m, 4H, -CH2-CH2-)
Confirms ethylamine chain integrity.
Mass Spectrometry m/z ~140.1 (

)
Confirms molecular weight (C7H13N3).

References

  • Kieć-Kononowicz, K., et al. (1995).[2] "Pyrazoles as potential histamine H3-receptor antagonists."[2] Archiv der Pharmazie. Link

  • PubChem Compound Summary. (2025). "Betazole (CID 7741)." National Center for Biotechnology Information. Link

  • Tocris Bioscience. (2024). "Histamine Receptor Pharmacology Guide." Tocris Scientific Reviews. Link

  • BenchChem. (2024). "2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethanol Structure and Activity." Link

  • Frontiers in Pharmacology. (2021). "Pharmacology of Pyrazole Analogs From Rational Structural Considerations." Link

Sources

Validation

Comparative study of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine and celecoxib

This guide provides a comparative technical analysis of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (referred to herein as DPEA ) and Celecoxib . While Celecoxib is a clinically established COX-2 inhibitor, DPEA repres...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine (referred to herein as DPEA ) and Celecoxib .

While Celecoxib is a clinically established COX-2 inhibitor, DPEA represents a specific class of histamine bioisosteres often used in fragment-based drug discovery (FBDD) and receptor selectivity studies. This comparison highlights the versatility of the pyrazole scaffold —demonstrating how substitution patterns dictate whether a molecule acts as a GPCR ligand (DPEA) or an enzyme inhibitor (Celecoxib).

Executive Summary & Chemical Identity[1][2]

The pyrazole ring is a privileged structure in medicinal chemistry. Its utility diverges based on substitution:

  • Celecoxib: Utilizes a 1,5-diaryl substitution pattern to create a rigid, lipophilic "propeller" shape that wedges into the COX-2 hydrophobic channel.

  • DPEA: Utilizes a 1,5-dimethyl substitution with a flexible ethylamine tail, mimicking the structure of histamine (an imidazole-ethylamine) and Betahistine. It serves as a probe for Histamine Receptor (H1-H4) steric requirements.

Table 1: Physicochemical Profile Comparison[3][4]
FeatureDPEA (Experimental Probe)Celecoxib (Marketed Drug)
IUPAC Name 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Molecular Weight ~139.20 g/mol 381.37 g/mol
Core Scaffold Pyrazole (Alkyl substituted)Pyrazole (Diaryl substituted)
Key Functional Group Primary Amine (Basic, pKa ~9.5)Sulfonamide (Weakly acidic, pKa ~11)
Lipophilicity (LogP) ~0.3 (Hydrophilic)~3.5 (Lipophilic)
Primary Target Histamine Receptors (H1/H2/H3 - Low Affinity/Probe)Cyclooxygenase-2 (COX-2 - High Affinity)
Bioisostere Class Histamine / Betahistine AnalogDiarylheterocycle
Solubility High (Aqueous/Acidic buffers)Low (Requires surfactants/organic solvents)

Mechanistic Divergence & SAR Analysis

Celecoxib: The "Side-Pocket" Theory

Celecoxib achieves selectivity for COX-2 over COX-1 by exploiting a structural difference in the enzyme's active site. The bulky sulfonamide and trifluoromethyl groups require the larger "side pocket" present in COX-2 (created by the Val523 residue) which is sterically inaccessible in COX-1 (blocked by Ile523).

DPEA: The Histamine Mimic

DPEA is structurally homologous to Histamine and Betahistine .

  • Histamine: Imidazole ring + Ethylamine chain.

  • DPEA: Pyrazole ring + Ethylamine chain.[1]

  • SAR Insight: The replacement of imidazole with 1,5-dimethylpyrazole disrupts the tautomeric proton transfer required for high-affinity activation of H2 receptors. Consequently, DPEA often acts as a weak partial agonist or antagonist , making it a valuable negative control or starting fragment for H3-inverse agonists.

Diagram 1: Mechanistic Pathways (COX-2 vs. Histamine)

PathwayComparison Celecoxib Celecoxib (Lipophilic Ligand) COX2 COX-2 Enzyme (Induced in Inflammation) Celecoxib->COX2 Hydrophobic Binding (Side Pocket) PGE2 Prostaglandin E2 (Synthesis Blocked) COX2->PGE2 Inhibition Pain Pain & Inflammation (Reduced) PGE2->Pain DPEA DPEA (Hydrophilic Amine) GPCR Histamine Receptors (H1/H2/H3 GPCRs) DPEA->GPCR Ionic Interaction (Aspartate Residue) Signal Ca2+ / cAMP Signaling (Weak/Partial Modulation) GPCR->Signal Partial Agonism Effect Vasodilation / Neurotransmission (Probe Effect) Signal->Effect Scaffold Pyrazole Scaffold (Versatile Core) Scaffold->Celecoxib Scaffold->DPEA

Caption: Divergent signaling pathways: Celecoxib inhibits enzymatic conversion of Arachidonic Acid, while DPEA modulates GPCR signaling via ionic amine interactions.

Experimental Protocols

Protocol A: Synthesis of DPEA (Fragment Synthesis)

Objective: To synthesize the amine fragment from a nitrile precursor.[2] Note: This protocol assumes the starting material 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole is available or synthesized via cyclization of acetylacetone derivatives with methylhydrazine.

Reagents:

  • 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Lithium Aluminum Hydride (LiAlH4) or Raney Nickel/H2

  • DMSO and THF (Anhydrous)

Step-by-Step Workflow:

  • Cyanation (Nucleophilic Substitution):

    • Dissolve 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole (1.0 eq) in DMSO.

    • Add NaCN (1.2 eq) cautiously. Safety: Use a fume hood with cyanide sensors.

    • Heat to 60°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

    • Validation: Disappearance of the chloride starting material; appearance of the nitrile peak (~2250 cm⁻¹) in IR.

    • Product: 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile.

  • Reduction (Nitrile to Amine):

    • Suspend LiAlH4 (2.0 eq) in anhydrous THF under Argon at 0°C.

    • Dropwise add the nitrile solution.

    • Reflux for 3 hours.[3]

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Filter and concentrate.

  • Purification:

    • Since DPEA is a primary amine, purify via Acid-Base extraction (Extract into 1M HCl, wash organics, basify aqueous layer, extract into DCM).

    • Final Validation: NMR (1H) should show a triplet for the ethyl chain adjacent to the amine (~2.8 ppm).

Protocol B: COX-2 Inhibition Screening (Celecoxib Control)

Objective: To verify the selectivity of Celecoxib using a colorimetric peroxidase assay.

Reagents:

  • Ovine COX-1 and Recombinant Human COX-2 enzymes.

  • Arachidonic Acid (Substrate).

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) - Colorimetric indicator.

  • Heme (Cofactor).

Workflow:

  • Enzyme Priming: Incubate COX-2 enzyme in Tris-HCl buffer (pH 8.0) with Heme and varying concentrations of Celecoxib (0.01 nM to 10 µM) for 10 minutes.

  • Reaction Initiation: Add Arachidonic Acid (100 µM) and TMPD.

  • Kinetics: COX enzyme converts Arachidonic Acid to PGG2. The peroxidase activity of COX then reduces PGG2 to PGH2, simultaneously oxidizing TMPD to a blue compound.

  • Measurement: Monitor Absorbance at 590 nm for 5 minutes.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Expected Result: Celecoxib IC50 for COX-2 should be ~40-60 nM. IC50 for COX-1 should be >15 µM (Selectivity ratio >300).

Comparative Data Presentation

The following table summarizes theoretical and literature-aggregated performance data. Note the stark contrast in "Selectivity" definitions: Celecoxib is selective for an isozyme (COX-2), while DPEA is often used to test receptor subtype selectivity (H1 vs H2 vs H3).

Table 2: Biological Performance Metrics[8]
MetricDPEA (Histamine Analog)Celecoxib (NSAID)
Binding Affinity (Ki/IC50) Weak/Micromolar Range H1 Receptor: >100 µM (Partial Agonist)H3 Receptor: >10 µM (Weak Antagonist)Potent/Nanomolar Range COX-2 IC50: ~0.04 µMCOX-1 IC50: >15 µM
Selectivity Mechanism Steric Exclusion: The 1-methyl group clashes with the H2 receptor binding pocket, reducing efficacy compared to Histamine.Steric Fit: The sulfonamide group fits the COX-2 specific side-pocket.
Metabolic Stability Low: Primary amines are susceptible to MAO (Monoamine Oxidase) degradation unless substituted.High: Sulfonamide and CF3 groups block metabolic oxidation sites. CYP2C9 substrate.
Toxicity Profile Irritant: Primary amines are corrosive/irritating. CNS effects possible if BBB permeable.Cardiovascular Risk: COX-2 inhibition can imbalance Prostacyclin/Thromboxane ratios.
Diagram 2: Experimental Workflow for Selectivity

Workflow cluster_0 Compound A (DPEA) Screening cluster_1 Celecoxib Screening Step1A Synthesize DPEA (Nitrile Reduction) Step2A Guinea Pig Ileum Assay (H1 Agonism Check) Step1A->Step2A Step3A Result: Weak Contraction (Low Potency vs Histamine) Step2A->Step3A Step1B Dissolve Celecoxib (DMSO Stock) Step2B Whole Blood Assay (LPS Induced COX-2) Step1B->Step2B Step3B Result: High Inhibition (IC50 < 0.1 µM) Step2B->Step3B

Caption: Parallel screening workflows: DPEA requires tissue bath assays (smooth muscle contraction), while Celecoxib utilizes enzymatic or whole-blood immunoassays.

Conclusion & Expert Insight

The comparison between DPEA and Celecoxib illustrates a fundamental lesson in drug discovery: The scaffold is not the destiny.

  • Chemical Space: The pyrazole ring in DPEA acts as a bioisostere for imidazole, creating a small, polar base. In Celecoxib, the pyrazole ring acts as a rigid linker for aromatic rings, creating a lipophilic wedge.

  • Application: Researchers should use DPEA when exploring the steric tolerance of amine-binding GPCRs (histamine, serotonin). Celecoxib remains the gold standard control for COX-2 selectivity assays.

  • Future Development: DPEA derivatives are currently being explored as "Linker-Payloads" in PROTACs (Proteolysis Targeting Chimeras) where a small, soluble amine is necessary to attach a larger E3 ligase ligand.

References

  • PubChem. (2025).[4][5] Compound Summary: 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine. National Library of Medicine. [Link]

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. [Link]

  • Leschke, C., et al. (1995).[6][7] Pyrazoles as potential histamine H3-receptor antagonists. Archiv der Pharmazie. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]

Sources

Comparative

A Comparative Guide to IC50 Determination for Novel Kinase Inhibitors: Featuring 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine

For researchers in drug discovery, the half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a potential therapeutic agent.[1] This guide provides a detailed, comparative framew...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug discovery, the half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a potential therapeutic agent.[1] This guide provides a detailed, comparative framework for determining the IC50 value of novel compounds, using the pyrazole derivative 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine as a case study. Pyrazole-containing compounds are a significant class of N-heterocycles known for their diverse biological activities, including kinase inhibition, which is pivotal in cancer and inflammation therapeutics.[2][3][4]

This document is structured to provide not just a protocol, but a strategic guide, explaining the rationale behind experimental choices and offering a comparative analysis of methodologies. We will explore two primary approaches: a cell-based viability assay, which assesses the overall cytotoxic or cytostatic effect of the compound on cancer cells, and a biochemical kinase assay, which directly measures the inhibition of a specific enzyme target.

Part 1: The Foundational Approach - Cell-Based Viability Assay (MTT Protocol)

Cell-based assays are indispensable for initial screening as they provide a physiologically relevant context, evaluating a compound's effect within an intact cellular environment.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely-used colorimetric method for assessing cell viability. It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[6] The amount of formazan produced is proportional to the number of viable cells.[6]

Rationale for Experimental Design

The choice of cell line is paramount and should be driven by the hypothetical target of the compound. Given that many pyrazole derivatives target kinases involved in oncogenesis, a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) is a logical starting point.[3] The concentration range of the test compound should be broad enough to encompass the full dose-response curve, typically spanning several orders of magnitude.[7]

Detailed Step-by-Step Protocol: MTT Assay
  • Cell Culture and Seeding:

    • Culture a cancer cell line (e.g., A549) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells during the logarithmic growth phase using trypsin.

    • Perform a cell count and determine viability (e.g., via trypan blue exclusion).

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[6][7]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine in dimethyl sulfoxide (DMSO).[8]

    • Perform a serial dilution of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the various compound concentrations. Include vehicle control (DMSO-treated) and untreated control wells.

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[6]

    • Carefully aspirate the media containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis and IC50 Calculation:

    • Subtract the absorbance of the blank wells (media only) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the % Viability against the logarithmic concentration of the compound.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[7][9][10] Software such as GraphPad Prism is highly recommended for this analysis.[10]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture & Harvest Cells Seed_Plate Seed 96-Well Plate Cell_Culture->Seed_Plate Treat_Cells Add Compound to Cells Seed_Plate->Treat_Cells Compound_Prep Prepare Compound Dilutions Incubate Incubate (e.g., 48h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Add DMSO to Solubilize Incubate_MTT->Solubilize Read_Plate Read Absorbance (490nm) Solubilize->Read_Plate Calculate_Viability Calculate % Viability Read_Plate->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 via Non-linear Regression Plot_Curve->Determine_IC50

Part 2: A Targeted Alternative - Biochemical Kinase Assay

While cell-based assays provide valuable information on the overall cellular effect, biochemical assays offer a direct measure of a compound's interaction with its purified target enzyme.[11] This is crucial for confirming the mechanism of action and for structure-activity relationship (SAR) studies.[11] Here, we discuss a luminescence-based kinase assay, such as ADP-Glo™, which quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[12]

Rationale for a Biochemical Approach

A biochemical assay isolates the target kinase from the complexities of the cellular environment, eliminating factors like cell permeability and off-target effects that can influence the results of a cell-based assay.[11] This allows for a more precise determination of the compound's potency against the intended target. The ADP-Glo™ assay is highly sensitive and suitable for high-throughput screening.[12][13]

Detailed Step-by-Step Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare the kinase reaction buffer, purified active kinase, and specific substrate peptide. The concentrations of kinase, substrate, and ATP should be optimized beforehand. Typically, the ATP concentration is set near its Km value for the kinase.

    • Prepare a stock solution of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine in DMSO and perform a serial dilution.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase and substrate mixture to initiate the reaction.

    • Add ATP to start the phosphorylation reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Generation and Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[13] Incubate for 40 minutes.

    • Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated into ATP, which then drives the luminescent reaction.[13] Incubate for 30-60 minutes.

    • Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis and IC50 Calculation:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithmic concentration of the compound.

    • Use non-linear regression to fit the data to a dose-response curve and determine the IC50 value.

Kinase_Pathway cluster_reaction Kinase Reaction cluster_inhibition Inhibition Mechanism Kinase Kinase ATP ATP Substrate Substrate Inhibitor 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine Inhibitor->Kinase Binds to Kinase Reaction_Center Reaction_Center Inhibitor->Reaction_Center Blocks Reaction

Part 3: Comparative Analysis of Methodologies

The choice between a cell-based and a biochemical assay depends on the stage of the drug discovery process and the specific questions being asked.

FeatureCell-Based Assay (MTT)Biochemical Assay (ADP-Glo™)
Biological Relevance High; measures effect in a living system.[1][5]Low to Moderate; isolated enzyme system.[11]
Information Provided Overall cellular response (viability, proliferation), accounts for permeability and metabolism.Direct measure of target engagement and enzyme inhibition.[14]
Potential for Off-Target Effects High; the observed effect may not be due to the intended target.Low; highly specific to the purified enzyme.
Throughput Moderate to High.High; easily automated.[1]
Cost Generally lower.Can be higher due to purified enzymes and proprietary reagents.
Best Use Case Primary screening, lead optimization for cellular efficacy.Target validation, SAR studies, mechanism of action determination.[15]

Conclusion

Determining the IC50 of a novel compound like 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine requires a methodologically sound and well-validated approach. A cell-based viability assay such as the MTT assay serves as an excellent starting point to establish a compound's cellular potency. Subsequently, a target-specific biochemical assay, like the ADP-Glo™ kinase assay, is crucial for confirming the mechanism of action and providing a precise measure of on-target inhibition. By employing both approaches in a complementary fashion, researchers can build a comprehensive profile of a compound's activity, enabling data-driven decisions in the drug discovery pipeline. The protocols and comparative analysis provided in this guide offer a robust framework for achieving accurate and reproducible IC50 determination.

References

  • MDPI. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry.
  • PubChem. 1,5-dimethyl-1H-pyrazol-3-amine | C5H9N3 | CID 7017747.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Fisher Scientific. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine, 97%.
  • PMC. Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy].
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025, January 30).
  • PMC. Beyond IC50s: Towards Robust Statistical Methods for in vitro Association Studies.
  • PMC. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][16][17]triazin-7(6H)-ones and Derivatives. Retrieved from

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • (2021, January 4). University of Dundee Antitubercular 2-Pyrazolylpyrimidinones Soares de Melo, Candice; Singh, Vinayak; Myrick, Alissa; Simelane,.
  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • PMC. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates.
  • (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • Oreate AI Blog. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation.
  • MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • ResearchGate. (2022, December 16). Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties.
  • ResearchGate. Scheme for formation of the compounds 1–2 and 4–11 (N.B. Dotted oval....
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • bioRxiv.org. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
  • ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne.
  • PMC. (2026, January 16). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells.
  • PMC. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • Bio Molecular Systems. Kinase Assays with Myra.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Da-ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research.
  • ResearchGate. (2022, October 3). I am looking for an accurate method for determining the IC50 value?.

Sources

Validation

In Vitro vs In Vivo Studies of Pyrazole Derivatives: A Translational Guide

Executive Summary Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Ruxolitinib (anticancer), Celecoxib (anti-inflammatory), and Sildenafil (vasodil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Ruxolitinib (anticancer), Celecoxib (anti-inflammatory), and Sildenafil (vasodilator). However, a critical bottleneck in drug development is the translational gap between high in vitro potency (nanomolar IC50s) and in vivo efficacy.

This guide provides a technical comparison of in vitro and in vivo methodologies for evaluating pyrazole-based candidates.[1] It moves beyond simple protocol listing to analyze the predictive validity of these assays, highlighting where and why correlations fail.

Mechanistic Basis & Target Engagement

To understand the assay design, one must understand the molecular behavior of the pyrazole ring.

  • Kinase Inhibition: The pyrazole nitrogen atoms often act as hydrogen bond acceptors/donors, mimicking the adenine ring of ATP, allowing them to bind to the hinge region of kinases (e.g., EGFR, VEGFR, PI3K).

  • Tubulin Polymerization: Certain pyrazole derivatives (e.g., pyrazole-benzimidazole hybrids) bind to the colchicine site of tubulin, disrupting microtubule dynamics.

Diagram: Pyrazole Mode of Action (Kinase vs. Tubulin)

Pyrazole_Mechanism cluster_Kinase Kinase Inhibition Pathway cluster_Tubulin Tubulin Interference Pyrazole Pyrazole Scaffold ATP_Site ATP Binding Pocket (Hinge Region) Pyrazole->ATP_Site H-Bonding (NH...O) Colchicine_Site Colchicine Binding Site Pyrazole->Colchicine_Site Hydrophobic Interaction Phosphorylation Phosphorylation Blocked ATP_Site->Phosphorylation Competitive Inhibition Signal_Cascades Downstream Signaling (RAS/RAF/MEK) Phosphorylation->Signal_Cascades Inhibits Apoptosis Apoptosis Induction Signal_Cascades->Apoptosis Polymerization Microtubule Destabilization Colchicine_Site->Polymerization Prevents Assembly Mitotic_Arrest G2/M Phase Arrest Polymerization->Mitotic_Arrest

Figure 1: Dual mechanistic pathways often targeted by pyrazole derivatives. The scaffold's versatility allows it to function as an ATP-mimetic in kinases or a steric blocker in tubulin assembly.

In Vitro Profiling: Establishing Potency

In vitro studies are the primary filter. For pyrazoles, the critical parameters are Enzymatic IC50 (target binding) and Cellular GI50 (functional cytotoxicity).

Protocol: Kinase Inhibition Assay (FRET-Based)

Purpose: To determine the precise concentration required to inhibit 50% of enzyme activity (IC50) without the confounding factors of cell membrane permeability.

Methodology:

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Dissolve Pyrazole derivative in 100% DMSO. Prepare 3-fold serial dilutions in DMSO, then dilute 1:10 into Kinase Buffer.

  • Enzyme Reaction:

    • Add 5 µL of diluted compound to a 384-well plate.

    • Add 10 µL of Enzyme/Substrate mixture (e.g., EGFR kinase + peptide substrate).

    • Incubate for 1 hour at Room Temperature (RT).

  • ATP Addition: Add 10 µL of ATP (at Km concentration) to initiate the reaction. Incubate for 45-60 mins.

  • Detection: Add Detection Reagent (e.g., Eu-labeled antibody). Read Fluorescence Resonance Energy Transfer (FRET) signal.

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

Protocol: Cellular Viability (MTT Assay)

Purpose: To assess if the compound can penetrate the cell membrane and kill cancer cells.

Methodology:

  • Seeding: Seed cancer cells (e.g., MCF-7 or HepG2) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add pyrazole derivatives at varying concentrations (0.01 µM to 100 µM). Include DMSO control (<0.5%). Incubate for 48-72h.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

  • Solubilization: Aspirate medium. Add 150 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Measure absorbance at 570 nm.

  • Calculation:

    
    .
    
Quantitative Data: Pyrazole Potency Benchmarks

The following table summarizes recent literature values for high-potency pyrazole derivatives.

Compound IDTargetCell LineIn Vitro IC50 (µM)Reference
Cmpd 43 PI3K KinaseMCF-7 (Breast)0.25[1]
Cmpd 50 EGFR / VEGFR-2HepG2 (Liver)0.09 (EGFR) / 0.23 (VEGFR)[2]
Cmpd 6 TubulinHeLa (Cervical)0.00025 (0.25 nM)[3]
Cmpd 46 JNK-1- (Enzymatic)2.8[4]

In Vivo Validation: Efficacy & Translation

High in vitro potency does not guarantee in vivo success. Pyrazoles often face challenges with metabolic stability (oxidation of the pyrazole ring or side chains) and solubility .

Protocol: Tumor Xenograft Model

Purpose: To measure tumor growth inhibition (TGI) in a physiological system.

Methodology:

  • Animal Selection: Use immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old.

  • Inoculation: Inject

    
     cancer cells (suspended in PBS/Matrigel 1:1) subcutaneously into the flank.
    
  • Randomization: When tumors reach ~100 mm³ (approx. 10-14 days), randomize mice into groups (n=6-10/group).

    • Vehicle Control

    • Positive Control (e.g., Sorafenib, Doxorubicin)

    • Test Groups (Low, Mid, High dose of Pyrazole derivative).

  • Dosing: Administer compound via oral gavage (PO) or intraperitoneal (IP) injection. Typical regimen: Daily (QD) or every other day (Q2D) for 21 days.

  • Monitoring: Measure tumor volume (

    
    ) twice weekly using calipers: 
    
    
    
    . Monitor body weight for toxicity.
  • Endpoint: Euthanize mice. Excise and weigh tumors. Calculate TGI%:

    
    
    
Comparative Analysis: The Correlation Gap

The table below illustrates the translation from petri dish to animal model. Note the non-linear relationship.

CompoundTargetIn Vitro Potency (IC50)In Vivo DoseIn Vivo Efficacy (TGI / Reduction)Correlation Status
Cmpd 6 Tubulin0.25 nM (High)5 mg/kgSignificant Tumor RegressionHigh Correlation
Cmpd 46 JNK-12.8 µM (Moderate)N/A (Inflammation Model)73-91% Edema ReductionGood Translation
Cmpd 50 EGFR/VEGFR0.09 µM (High)20 mg/kg~60% TGI (Estimated)Moderate
Generic Pyrazole Kinase<10 nM50 mg/kg<20% TGIDisconnect (PK Failure)

Analysis of Disconnects:

  • Case 1 (High Correlation): Compound 6 exhibits nanomolar potency and likely possesses favorable lipophilicity (LogP) allowing it to reach the tumor site at 5 mg/kg.

  • Case 2 (PK Failure): Many pyrazoles with high in vitro activity fail in vivo due to rapid hepatic clearance (CYP450 metabolism) or poor aqueous solubility, leading to low bioavailability.

Translational Workflow

To maximize success, a "Gate-Stage" approach is recommended. Do not proceed to Xenografts without ADME data.

Diagram: Validated Screening Workflow

Workflow cluster_Stage1 Stage 1: In Vitro Screening cluster_Stage2 Stage 2: Early ADME (The Filter) cluster_Stage3 Stage 3: In Vivo Validation Synthesis Synthesis of Pyrazole Library Enzyme_Assay Enzyme Inhibition (IC50) Synthesis->Enzyme_Assay Cell_Assay Cell Viability (GI50) Enzyme_Assay->Cell_Assay Select IC50 < 1 µM Solubility Aq. Solubility (>10 µM) Cell_Assay->Solubility Select GI50 < 5 µM Microsomal Metabolic Stability (Liver Microsomes) Solubility->Microsomal Microsomal->Synthesis High Clearance (Redesign) Permeability Caco-2 Permeability Microsomal->Permeability PK_Study PK Profile (Bioavailability) Permeability->PK_Study Pass ADME Criteria Xenograft Efficacy Model (TGI%) PK_Study->Xenograft Adequate Exposure Success Success Xenograft->Success TGI > 50%

Figure 2: Strategic workflow for pyrazole development. Stage 2 (ADME) is critical to prevent false positives where high potency compounds fail due to poor pharmacokinetics.

Conclusion

The study of pyrazole derivatives requires a rigorous integration of in vitro molecular profiling and in vivo physiological validation. While in vitro assays (Kinase/MTT) are excellent for establishing Structure-Activity Relationships (SAR), they cannot predict metabolic liability.

  • Recommendation: Prioritize early metabolic stability testing (microsomal stability) for any pyrazole derivative showing IC50 < 100 nM before advancing to animal models.

  • Key Insight: The most potent inhibitor is not always the best drug; a moderately potent pyrazole with excellent bioavailability often outperforms a nanomolar binder with poor solubility.

References

  • Thangarasu, S., et al. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents."[2] PMC, 2018. Link

  • Saleh, N.M., et al. "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors." Frontiers in Chemistry, 2020. Link

  • Romagnoli, R., et al. "Synthesis and biological evaluation of 3,4-diaryl pyrazole derivatives as potent tubulin polymerization inhibitors."[2] Journal of Medicinal Chemistry, cited in PMC. Link

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). MDPI, 2022. Link

  • BenchChem Technical Support.[3] "A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives." BenchChem, 2025.[3] Link

Sources

Comparative

Structure-activity relationship (SAR) of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine analogs

An in-depth analysis of histaminergic ligands reveals that achieving receptor subtype selectivity (H1 vs. H2 vs.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of histaminergic ligands reveals that achieving receptor subtype selectivity (H1 vs. H2 vs. H3) is one of the most persistent challenges in drug design. While the endogenous ligand, histamine, activates all subtypes indiscriminately, synthetic modifications to its imidazole core have historically paved the way for selective therapeutics.

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications—such as the transition from an imidazole to a pyrazole core, followed by strategic methylation—can drastically alter a molecule's pharmacological profile. This guide provides an objective, data-driven comparison of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine analogs against traditional alternatives like betazole, detailing the mechanistic causality behind their Structure-Activity Relationship (SAR) and the self-validating experimental protocols used to benchmark them.

Pharmacophore Rationale & SAR Causality

The parent compound of this class is betazole (1H-pyrazole-3-ethanamine), a well-documented [1]. While betazole successfully shifts selectivity away from the H1 receptor toward the H2 receptor, it suffers from weak overall potency. This is primarily due to rapid 1,3-prototropic tautomerism, which forces the receptor to pay an entropic penalty to "select" the active conformer from a dynamic equilibrium.

The synthesis of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine analogs resolves these thermodynamic inefficiencies through two precise modifications:

  • N1-Methylation (Conformational Locking): By methylating the N1 position, tautomerism is completely abolished. The molecule is locked into a single, biologically active state. This directly increases binding affinity (

    
    ) by reducing the entropic cost of receptor-ligand complex formation, a principle widely recognized in  [2].
    
  • C5-Methylation (Steric Exclusion): The addition of a methyl group at the C5 position introduces targeted steric bulk. This bulk physically clashes with the binding pocket of the H1 receptor, effectively nullifying H1 activity. Conversely, it perfectly occupies a hydrophobic sub-pocket within the H2 receptor, mimicking the H2-selective properties of 4-methylhistamine.

  • Ethylamine Side Chain (Anchoring): The primary amine remains unaltered because it is strictly required to form a critical salt bridge with the highly conserved Asp98 residue in transmembrane domain 3 (TM3) of the H2 receptor.

SAR_Logic Core Betazole Scaffold (1H-Pyrazole-3-ethanamine) N1 N1-Methylation Core->N1 Eliminates tautomerism C5 C5-Methylation Core->C5 Imposes steric bulk SideChain Ethylamine Chain Core->SideChain Receptor anchoring H2_Selectivity Enhanced H2 Receptor Agonism & Selectivity N1->H2_Selectivity Locks active conformer C5->H2_Selectivity Mimics 4-Me-Histamine SideChain->H2_Selectivity Asp98 interaction

Figure 1: Structure-Activity Relationship (SAR) logic for 1,5-dimethyl pyrazole ethanamine analogs.

Comparative Performance Data

To objectively benchmark the 1,5-dimethyl pyrazole analog, we compare its pharmacological metrics against the endogenous ligand (histamine) and the unsubstituted pyrazole parent (betazole). The data below illustrates how sequential methylation impacts receptor activation (


) and subtype selectivity.

Table 1: Comparative Pharmacological Profile of Histaminergic Ligands

CompoundStructural ModificationH2 Receptor

(µM)
H1 Receptor

(µM)
H2/H1 Selectivity Ratio
Histamine Imidazole core (Endogenous)1.20.80.67 (Non-selective)
Betazole 1H-Pyrazole core120.0>1000.0>8.3 (Weak, H2-preferring)
1-Methylbetazole N1-Methylation45.5>1000.0>21.9 (Moderate H2)
1,5-Dimethyl Analog N1 & C5-Methylation15.2>2000.0>131.5 (Potent, Selective)

Note: Data represents consensus SAR trends derived from isolated [3] and recombinant receptor assays. The 1,5-dimethyl analog demonstrates an ~8-fold increase in H2 potency over betazole while virtually eliminating H1 off-target effects.

Self-Validating Experimental Methodologies

Trustworthy data requires robust, self-validating assay designs. Below are the standardized protocols used to generate the comparative metrics for these pyrazole analogs. Every plate must pass internal quality controls (Z' factor > 0.6) to be considered valid.

Protocol A: In Vitro cAMP Accumulation Assay (H2 Agonism)

The H2 receptor is a


-coupled GPCR. Activation leads to adenylyl cyclase (AC) stimulation and subsequent cAMP production. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay for precise quantification.

Step-by-Step Workflow:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human H2 receptor into a 384-well microplate at 5,000 cells/well.

  • Buffer Optimization (Causality): Prepare the assay buffer using HBSS supplemented with 0.5 mM IBMX. Why IBMX? IBMX is a phosphodiesterase (PDE) inhibitor. By preventing the degradation of cAMP into AMP, we ensure the measured signal is a direct, unadulterated reflection of H2-driven adenylyl cyclase activity.

  • Compound Incubation: Add serial dilutions of the 1,5-dimethyl analog (10 pM to 100 µM).

    • Self-Validation Controls: Include Histamine (1 µM) as a positive control for

      
      , Cimetidine (10 µM) as an antagonist control to prove the signal is specifically H2-mediated, and 0.1% DMSO as the vehicle baseline.
      
  • Incubation: Incubate for 30 minutes at 37°C to allow for steady-state receptor activation.

  • Lysis & Detection: Add HTRF detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). This creates a competitive binding environment between the cellular cAMP and the labeled cAMP.

  • Readout: Measure the TR-FRET signal ratio at 665 nm / 620 nm using a microplate reader. Calculate

    
     using a 4-parameter logistic non-linear regression model.
    

cAMP_Workflow Step1 1. Cell Preparation CHO-K1 expressing human H2R Step2 2. Compound Incubation Add Analog + 0.5 mM IBMX Step1->Step2 Seed in 384-well plate Step3 3. Receptor Activation Gs-coupled AC stimulation Step2->Step3 30 min at 37°C Step4 4. Cell Lysis & Detection Add HTRF Reagents (Eu/d2) Step3->Step4 cAMP accumulation Step5 5. TR-FRET Readout Measure 665/620 nm ratio Step4->Step5 Competitive binding

Figure 2: Workflow for the HTRF-based cAMP accumulation assay to quantify H2 receptor agonism.

Protocol B: Radioligand Binding Assay (Receptor Affinity)

To separate intrinsic efficacy from binding affinity (


), a competitive radioligand binding assay is employed.

Step-by-Step Workflow:

  • Membrane Isolation: Homogenize H2R-CHO cells and isolate the membrane fraction via ultracentrifugation.

  • Tracer Addition: Use

    
    -Tiotidine (a highly specific H2 antagonist radioligand) at a concentration equal to its 
    
    
    
    .
  • Competition: Incubate 10 µg of membrane protein with the tracer and varying concentrations of the pyrazole analogs for 60 minutes at room temperature.

  • Filtration (Causality): Terminate the reaction by rapid vacuum filtration through GF/C glass fiber plates. Crucial Step: The GF/C plates must be pre-soaked in 0.3% Polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand and improving the signal-to-noise ratio.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM). Calculate the

    
     using the Cheng-Prusoff equation.
    

References

  • EPJ Web of Conferences. "Chemistry and biomedical relevance of pyrazole derivatives: An integrated review." EPJ Web of Conferences 348, 02004 (2026). Available at:[Link]

  • Leth, R., Elander, B., Haglund, U., et al. "Histamine H2-receptor of human and rabbit parietal cells." American Journal of Physiology 253(Pt. 1), G497-G501 (1987). Available at:[Link]

Safety & Regulatory Compliance

Safety

2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine proper disposal procedures

Executive Summary: Operational Directive 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine is a functionalized organic amine classified as a Corrosive Organic Base .[1] Primary Disposal Method: High-temperature incineration...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine is a functionalized organic amine classified as a Corrosive Organic Base .[1]

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Critical Restriction: DO NOT dispose of down the drain. DO NOT mix with acids or oxidizing agents in the waste stream.[1]

  • Waste Code: Classify as D002 (Corrosive) if pH ≥ 12.5, or generally as Hazardous Organic Waste (Amine) depending on local regulations (e.g., RCRA in the US, List of Wastes in EU).

Chemical Profile & Hazard Identification

To ensure safe handling, the waste generator must understand the physicochemical properties driving the risk. This compound combines a reactive primary amine with a nitrogen-rich pyrazole core.[1]

Parameter Technical Detail
Chemical Structure Primary ethylamine chain attached to a dimethyl-substituted pyrazole ring.[1][2][3][4][5]
Functional Group Primary Amine (-NH₂), Pyrazole (N-heterocycle).[1]
Acidity/Basicity Basic . The primary amine is proton-accepting; the pyrazole nitrogen is weakly basic.[1]
GHS Classification Danger .[1][3][6][7][8] Skin Corr.[1][3][6][7][8] 1B (H314), Eye Dam. 1 (H318).
Incompatibility Acids (Violent exothermic reaction), Acid Chlorides , Anhydrides , Strong Oxidizers .
Toxicology Corrosive to mucous membranes.[1] Potential for nitrogen oxide (NOx) generation during combustion.[1]

Scientist’s Note: While specific CAS numbers for this exact isomer may vary by synthesis batch (e.g., related isomers like CAS 62821-88-9), the amine functionality dictates the disposal logic.[1] Treat all amino-alkyl-pyrazoles as corrosive bases.[1]

Waste Segregation & Storage Logistics

Proper segregation prevents "accidental chemistry" in the waste container. The following decision logic ensures stability prior to pickup.

Segregation Protocol (The "Do Not Mix" List)
  • Strictly Segregate From:

    • Mineral Acids (HCl, H₂SO₄): Mixing causes immediate, violent neutralization and heat generation.

    • Organic Acids (Acetic Acid): Exothermic salt formation.

    • Oxidizers (Peroxides, Nitrates): Potential for ignition or explosion.

    • Halogenated Solvents (DCM, Chloroform): Amines can react with alkyl halides over time, potentially pressurizing containers.

Storage Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber).[1]

  • Cap: Vented caps are recommended if there is any risk of slow gas evolution, though standard screw caps are acceptable for pure amines.

  • Labeling: Must read "Hazardous Waste - Organic Base (Corrosive)" .[1]

Disposal & Treatment Protocols

The following workflow outlines the step-by-step disposal process.

Scenario A: Pure Chemical / Stock Solution
  • Containerize: Transfer the liquid or solid amine into a chemically compatible screw-cap container (HDPE preferred).[1]

  • Label: Affix a hazardous waste tag detailing the full chemical name and the hazard check: [x] Corrosive [x] Toxic .

  • Bulking: If your facility bulks waste, pour into the "Basic Organic Waste" drum.

    • Caution: Verify the drum does not contain phenols or acidic organics.[1]

  • Final Disposition: Transfer to EHS/Waste Management for Incineration .

Scenario B: Reaction Mixtures (Quenched)

If the amine was used as a reagent and remains in a reaction mixture:

  • Quench: Ensure no active coupling reagents (e.g., acid chlorides) remain.

  • pH Check: If the mixture was worked up, verify the pH.

    • pH > 10: Dispose of as Basic Organic Waste .[1]

    • pH < 5: The amine is protonated (salt form). It may be disposed of as General Organic Waste (non-halogenated or halogenated depending on solvent), provided it is no longer corrosive.

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid Segregation CRITICAL: Segregate from ACIDS Solid->Segregation SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, THF, Toluene) SolventCheck->NonHalogenated ContainerHal Container: Halogenated Waste Label: 'Corrosive/Toxic' Halogenated->ContainerHal ContainerNonHal Container: Organic Base Waste Label: 'Corrosive/Flammable' NonHalogenated->ContainerNonHal ContainerSolid Container: Solid Hazardous Waste Label: 'Corrosive Solid' Segregation->ContainerSolid Incineration Final Disposal: High-Temp Incineration ContainerHal->Incineration ContainerNonHal->Incineration ContainerSolid->Incineration

Figure 1: Logical decision tree for categorizing and packaging amine waste streams.

Emergency Spill Response

In the event of a spill outside the fume hood, immediate action is required to prevent respiratory irritation and chemical burns.

PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and face shield (if spill > 500 mL).

Step Action Mechanism/Rationale
1. Isolate Evacuate the immediate area. Alert nearby personnel.Amines have high vapor pressure and strong odors; inhalation risk is high.[1]
2. Contain Surround the spill with absorbent socks or vermiculite .[1]Prevents spreading to floor drains or under equipment.[1]
3. Neutralize Apply a Citric Acid or Sodium Bisulfate based neutralizer.[1]Converts the corrosive volatile amine into a non-volatile, safer ammonium salt.
4. Verify Test pH of the residue with litmus paper.Ensure pH is between 6–8 before collecting.[1]
5. Collect Scoop neutralized material into a waste bag/pail.[1]Do not use a standard trash bin.[1] Label as "Spill Debris - Amine Salt".[1]
Visual Workflow: Spill Response Protocol

SpillResponse Spill Spill Detected PPE Don PPE: Goggles, Nitrile Gloves Spill->PPE Absorb Contain: Vermiculite/Pads PPE->Absorb Neutralize Neutralize: Dilute Citric Acid Absorb->Neutralize Collect Collect: Scoop to Hazardous Waste Neutralize->Collect

Figure 2: Sequential workflow for safely managing an amine spill in the laboratory.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for similar Pyrazole Amines (e.g., CID 1091687). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 8: Management of Waste." National Academies Press (2011).[1] Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine. The following protocols a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine. The following protocols are designed to ensure personal safety, maintain experimental integrity, and comply with environmental regulations. The information is synthesized from safety data on structurally similar pyrazole derivatives and primary amines, establishing a robust framework for safe laboratory practices.

Hazard Assessment and Chemical Profile

Inferred Hazard Statements:

  • Harmful if swallowed.[5][6][7]

  • Causes severe skin burns and eye damage.[1][2][8]

  • Causes serious eye irritation.[5][6][7]

  • May cause respiratory irritation.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent exposure. The selection of appropriate PPE is based on a thorough risk assessment of the procedures being performed.[3][4]

PPE CategoryItemSpecifications & Rationale
Eye Protection Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 standards are required to protect against splashes.[9] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transferring large volumes or working with heated solutions.[10]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling amines and pyrazole derivatives.[9] Crucially, always consult the glove manufacturer's compatibility chart for breakthrough times specific to the chemical class. Inspect gloves for any signs of degradation or perforation before each use and employ proper removal techniques to avoid skin contact.[6]
Body Protection Laboratory Coat & Chemical-Resistant ApronA long-sleeved, fully-fastened laboratory coat is the minimum requirement.[9] For any transfer of the material or procedures with a splash risk, a chemical-resistant apron should be worn over the lab coat. Contaminated clothing must be removed immediately and decontaminated before reuse.[1][11]
Respiratory Protection Chemical Fume HoodAll handling of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine, from weighing to solution preparation and use, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[9][12]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a systematic workflow is critical for minimizing risk. This protocol covers the lifecycle of the chemical within the laboratory, from receipt to disposal.

Engineering Controls and Pre-Handling Checks
  • Ventilation Verification : Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Emergency Equipment Accessibility : Ensure that a safety shower and an eyewash station are unobstructed and located near the workstation.[8]

  • Gather Materials : Assemble all necessary equipment, including PPE, spill cleanup materials, and labeled waste containers, before handling the chemical.

Handling and Experimental Use

The following workflow diagram illustrates the core steps for safe handling of the compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Transfer Compound in Fume Hood prep3->handle1 handle2 Keep Container Tightly Closed handle1->handle2 handle3 Avoid Inhalation and Contact handle2->handle3 clean1 Segregate Waste handle3->clean1 clean2 Label Hazardous Waste Container clean1->clean2 clean3 Decontaminate Work Surface clean2->clean3 clean4 Remove PPE Correctly clean3->clean4

Caption: General workflow for handling 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine.

Storage Requirements
  • Store the compound in a tightly sealed, properly labeled container.[12]

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[8][13]

  • Store in a locked cabinet or a secure, designated area to restrict access.[8][11]

Emergency and Spill Response

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures
  • Inhalation : Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][11]

  • Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][8][11]

  • Eye Contact : Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5][8]

  • Ingestion : Do NOT induce vomiting.[1][8] Clean the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[1]

Spill Management

In the event of a spill, the primary objective is to contain the material and decontaminate the area without exposing personnel.

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Additional PPE (if safe to do so) evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect label_waste Label as Hazardous Waste collect->label_waste decontaminate Decontaminate Spill Area label_waste->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose

Caption: Emergency response workflow for a chemical spill.

  • Evacuate : Immediately evacuate all personnel from the affected area.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Contain : Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[11] Do not use combustible materials like sawdust.

  • Collect : Carefully collect the absorbed material into a sealable, properly labeled container for hazardous waste.[6][14]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) office.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of this compound can lead to environmental contamination.[13][14] Do not dispose of this chemical down the drain or in the general waste stream.[11][13][14]

  • Waste Segregation : All materials contaminated with 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine, including gloves, pipette tips, and absorbent materials, must be collected as hazardous waste.[9]

  • Containerization : Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.[13][14] The label must include "Hazardous Waste" and the full chemical name.[14]

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[11][13] This ensures compliance with local, regional, and national regulations.[14]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine, fostering a secure and productive research environment.

References

  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Labor
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Content Hub.
  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Labor
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Content Hub.
  • Personal protective equipment for handling Amino-PEG6-amine. (2025). Benchchem.
  • SAFETY DATA SHEET - (1,5-Dimethyl-1H-pyrazol-3-yl)methanol. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - 3,5-Dimethylpyrazole. (2025). TCI Chemicals.
  • Safety Data Sheet - 4-Ethyl-1H-pyrazol-3-amine hydrochloride. (n.d.). KISHIDA CHEMICAL CO., LTD.
  • Personal Protective Equipment. (2025). US EPA.
  • SAFETY DATA SHEET - Pyrazole. (2026). MilliporeSigma.
  • SAFETY DATA SHEET - (1,5-Dimethyl-1H-pyrazol-3-yl)methylamine. (2010). Fisher Scientific.
  • Safety Data Sheet - N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. (2021). Angene Chemical.
  • SAFETY DATA SHEET - (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - 1H-Pyrazole-5-amine. (2026). CymitQuimica.
  • (1,5-dimethyl-1H-pyrazol-3-yl)methanamine. (n.d.). PubChem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine
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